molecular formula C10H12BrNO B1336127 4-(2-Bromophenyl)morpholine CAS No. 87698-82-6

4-(2-Bromophenyl)morpholine

Cat. No.: B1336127
CAS No.: 87698-82-6
M. Wt: 242.11 g/mol
InChI Key: SGUXGSGHYOGBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)morpholine is a high-value brominated aromatic compound in which the morpholine ring is attached at the ortho position of the phenyl ring. This specific substitution pattern makes it a versatile and critical synthetic intermediate in modern organic and medicinal chemistry research. Its primary research value lies in its application as a key building block for constructing more complex molecular architectures, particularly in pharmaceutical development. The electron-rich morpholine group can influence the pharmacokinetic properties of drug candidates, while the bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of chemical space . Researchers actively utilize this scaffold in the design and synthesis of potential therapeutic agents. Recent studies highlight the strategic use of morpholine-based derivatives in developing inhibitors for enzymes like carbonic anhydrase-II, a target for conditions such as glaucoma and certain cancers . Furthermore, morpholine-containing structures are frequently explored for their antimicrobial potential, with related compounds demonstrating activity against strains like Enterococcus faecalis . The compound serves as a fundamental precursor in discovering new chemical entities with diverse biological activities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXGSGHYOGBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416043
Record name 4-(2-bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87698-82-6
Record name 4-(2-Bromophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87698-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Bromophenyl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Structure, Properties, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound that serves as a quintessential example of such a scaffold. It ingeniously combines two key structural features: the morpholine ring, a well-established "privileged pharmacophore" known for its ability to improve the pharmacokinetic properties of drug candidates, and an ortho-substituted bromophenyl group, which acts as a versatile synthetic handle for extensive molecular elaboration.[1]

The morpholine moiety, with its unique combination of a basic nitrogen atom and an ether oxygen, often imparts favorable properties such as increased aqueous solubility, metabolic stability, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Simultaneously, the bromine atom's placement at the ortho position offers specific steric and electronic attributes, making it a powerful tool for chemists to introduce further complexity through modern cross-coupling reactions. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic endeavors.

Molecular Structure and Identifiers

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature.

dot graph "molecular_structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5325729&t=l", imagescale=true, label=""]; structure [pos="0,0!"]; caption [label="2D Structure of this compound", pos="0,-1.5!", fontsize=12]; } dot Caption: 2D Structure of this compound.

Table 1: Key Chemical Identifiers

This table summarizes the essential identifiers for this compound, ensuring accurate documentation and retrieval of information.[2]

IdentifierValue
IUPAC Name This compound
CAS Number 87698-82-6
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Canonical SMILES C1COCCN1C2=CC=CC=C2Br
InChIKey SGUXGSGHYOGBDH-UHFFFAOYSA-N
Synonyms N-(2-Bromophenyl)morpholine, 2-bromophenylmorpholine

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. While extensive experimental data for the ortho-isomer is not widely published, a combination of computed data and experimental values for related isomers provides a useful profile.

Table 2: Physicochemical Data
PropertyValueSource & Notes
Molecular Weight 242.11 g/mol PubChem (Computed)[2]
XLogP3 2.4PubChem (Computed)[2]
Hydrogen Bond Donors 0PubChem (Computed)[2]
Hydrogen Bond Acceptors 2PubChem (Computed)[2]
Melting Point 114-118 °CFor the related isomer 4-(4-Bromophenyl)morpholine.[3][4] Experimental data for the ortho-isomer is not readily available.
Appearance White to off-white crystalline powderBased on data for the para-isomer.[4]

Synthesis and Mechanistic Insights: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aromatic ring and an amine is one of the most crucial transformations in organic synthesis. The Buchwald-Hartwig amination stands as the preeminent method for this purpose due to its high functional group tolerance, broad substrate scope, and excellent yields.[5][6] This palladium-catalyzed cross-coupling reaction is the most logical and field-proven approach for synthesizing this compound.

Causality Behind the Method

The choice of the Buchwald-Hartwig reaction is deliberate. Older methods, like nucleophilic aromatic substitution, require harsh conditions and are limited to electron-deficient aryl halides. The palladium-catalyzed approach overcomes these limitations, allowing for the coupling of electron-neutral or even electron-rich aryl halides like 2-bromotoluene or 1,2-dibromobenzene with amines under relatively mild conditions.[5] The key to its success lies in the catalyst system, which typically involves a palladium(0) precursor and a specialized phosphine ligand. The ligand, often a bulky, electron-rich biarylphosphine, is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[7]

dot digraph "buchwald_hartwig_cycle" { graph [rankdir="LR", splines=curved, size="7,4", maxwidth=760]; node [style=filled, shape=box, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=9];

} dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

The following is a robust, self-validating protocol for the synthesis of this compound, adapted from standard Buchwald-Hartwig procedures.[8][9]

Materials:

  • 1,2-Dibromobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Racemic-BINAP or similar phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 1,2-dibromobenzene and morpholine via syringe. Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the morpholine-palladium complex.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

G

Spectroscopic Characterization

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show two characteristic signals for the morpholine ring and a complex pattern for the aromatic region.

  • ~3.8 - 4.0 ppm (t, 4H): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom (-O-CH ₂-).[11]

  • ~3.0 - 3.2 ppm (t, 4H): A triplet for the four protons on the carbons adjacent to the nitrogen atom (-N-CH ₂-).[11]

  • ~7.0 - 7.6 ppm (m, 4H): A multiplet pattern characteristic of a 1,2-disubstituted (ortho) benzene ring.

Expected ¹³C NMR Spectrum: The carbon NMR would confirm the presence of 10 unique carbon environments.

  • ~67 ppm: Carbons adjacent to the morpholine oxygen (-C H₂-O-).[11]

  • ~51 ppm: Carbons adjacent to the morpholine nitrogen (-C H₂-N-).

  • ~115 - 150 ppm: Six distinct signals in the aromatic region, including the carbon attached to bromine (C-Br) and the carbon attached to the morpholine nitrogen (C-N).

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) at m/z 241/243, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a synthetic intermediate. The ortho-bromine atom is not merely a substituent; it is a reactive site poised for building molecular complexity.

A Gateway to Novel Scaffolds

The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new functional groups. This enables the rapid generation of compound libraries for screening in drug discovery programs.

dot digraph "synthetic_utility" { graph [fontname="Helvetica", fontsize=10, maxwidth=760]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Synthetic utility via cross-coupling reactions.

This strategic functionalization is critical in drug development, where precise modifications are needed to optimize binding to a biological target, enhance potency, and fine-tune ADME properties. The morpholine ring provides a stable, favorable pharmacokinetic anchor, while the ortho-substituted aryl ring can be elaborated to explore the target's binding pocket.[12][13]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds like the para-isomer suggests the following GHS classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Table 3: Recommended Handling Precautions
Precaution CategoryRecommendation
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Handling Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure provides a potent combination of a pharmacokinetically advantageous morpholine scaffold and a synthetically versatile ortho-bromo handle. While comprehensive experimental data for this specific isomer requires further publication, its synthesis via robust methods like the Buchwald-Hartwig amination is well-established in principle. By understanding its structure, properties, and reactivity, researchers in drug discovery and materials science can effectively utilize this compound as a key building block to construct novel and complex molecules with tailored functions.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(2-Bromophenyl)morpholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(2-bromophenyl)morpholine, a key heterocyclic intermediate in contemporary synthetic and medicinal chemistry. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability. The strategic placement of a bromine atom on the ortho position of the phenyl ring offers a versatile chemical handle for further molecular elaboration through various cross-coupling reactions.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It details the core chemical identifiers, physicochemical properties, and established synthetic methodologies, with a particular focus on the principles of palladium-catalyzed Buchwald-Hartwig amination. Furthermore, this guide outlines the compound's primary applications as a building block, protocols for its analytical characterization to ensure identity and purity, and essential safety and handling information. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility in a research and development setting.

Chemical Identity and Molecular Structure

This compound is an N-aryl morpholine derivative characterized by a direct bond between the morpholine nitrogen and a carbon atom of a 2-bromophenyl group. This substitution pattern is crucial for its utility in subsequent synthetic transformations.

graph "Chemical_Structure" {
    layout=neato;
    node [shape=plaintext, fontname="sans-serif", fontsize=12];
    edge [fontname="sans-serif", fontsize=12];

}

Caption: General workflow for Buchwald-Hartwig synthesis.

Self-Validating Experimental Protocol (Representative)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1][2] Researchers should perform small-scale trials to optimize conditions for their specific setup.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., to achieve 0.5 M concentration), followed by 1-bromo-2-iodobenzene (1.0 eq). The use of 1-bromo-2-iodobenzene allows for selective coupling at the more reactive C-I bond. Finally, add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the combination of the pharmacologically favorable morpholine ring and the synthetically versatile bromophenyl group.[3]

  • Building Block for Drug Discovery: The primary application is in the synthesis of more complex molecules for pharmaceutical development. The morpholine scaffold is a common feature in approved drugs, known to improve pharmacokinetics.

  • Scaffold for Further Functionalization: The ortho-bromine atom serves as a key reaction site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or a second C-N coupling), allowing for the rapid generation of diverse chemical libraries for screening against biological targets.

  • Precursor to Fused Heterocyclic Systems: The ortho-haloamine structure is a classic precursor for the synthesis of fused heterocyclic ring systems, such as benzomorpholines or other related structures, through intramolecular cyclization reactions.

```dot graph "Application_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

}

Sources

Synthesis and discovery of novel morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Novel Morpholine Derivatives

Authored by a Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a pKa near physiological pH, render it a "privileged scaffold".[2][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and discovery of novel morpholine derivatives. We will move beyond rote protocols to dissect the causality behind synthetic strategies, from classical cyclization reactions to modern multi-component and metal-catalyzed methodologies. Furthermore, this guide will illuminate the critical role of the morpholine moiety in establishing potent biological activity through detailed Structure-Activity Relationship (SAR) analyses, focusing on its function as a pharmacophore, a molecular scaffold, and a modulator of pharmacokinetic properties.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The prevalence of the morpholine ring in FDA-approved drugs is not coincidental; it is a direct result of its advantageous molecular properties that are highly sought after in drug design.[5] The weakly basic nitrogen atom and the hydrogen-bond accepting oxygen atom provide a unique lipophilic-hydrophilic balance, enhancing both solubility and the ability to cross the blood-brain barrier.[4] This has led to its incorporation in a wide array of therapeutics, from the antibiotic Linezolid to the epidermal growth factor receptor (EGFR) inhibitor Gefitinib and the antiemetic Aprepitant.[4][5]

The role of the morpholine scaffold in bioactive molecules can be broadly categorized into three functions:

  • Direct Interaction Element: The oxygen atom can act as a crucial hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site.[4][6]

  • Rigid Scaffold: Its chair-like conformation provides an optimal, semi-rigid framework for orienting various substituents in the correct three-dimensional space to maximize interactions with a biological target.[4] In the neurokinin-1 (NK1) receptor antagonist Aprepitant, the morpholine ring acts as a central scaffold, positioning three key interacting arms correctly within the receptor.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: The morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a compound's metabolic profile, improving stability against cytochrome P450 (CYP) enzymes, enhancing bioavailability, and optimizing clearance rates.[4][5]

Synthetic Strategies for Constructing the Morpholine Core

The development of efficient and versatile synthetic routes to access diverse morpholine derivatives is a central focus of contemporary organic synthesis.[7] Methodologies have evolved from classical intramolecular cyclizations to highly efficient metal-catalyzed and multi-component reactions.

Classical Synthetic Approaches

The most fundamental approach to the morpholine ring is the intramolecular cyclization of a 1,2-amino alcohol derivative.[7][8] This typically involves reacting an amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by a base-mediated ring closure. While reliable, this method can be limited by the availability of starting materials and may require harsh conditions.

Modern Catalytic Methodologies

Modern synthetic chemistry offers more elegant and efficient solutions, often leveraging transition metal catalysis to achieve high yields and stereoselectivity.

  • Palladium-Catalyzed Cyclizations: Wacker-type aerobic oxidative cyclization, using catalysts like Pd(DMSO)₂(TFA)₂, provides a base-free method to construct morpholines from unsaturated amino alcohol precursors.[9] Additionally, the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols is a powerful technique for generating substituted morpholines.[6][9]

  • Iron-Catalyzed Diastereoselective Synthesis: Iron(III) catalysts can mediate the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or hydroxy amines that contain an allylic alcohol, allowing for precise control over the final product's stereochemistry.[9]

  • Multi-Component Reactions (MCRs): MCRs represent a pinnacle of synthetic efficiency, combining three or more reactants in a single pot to generate complex products. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield highly substituted, unprotected morpholines.[10] This approach is highly valuable for building libraries of diverse compounds for screening.

The logical flow of these synthetic strategies can be visualized as follows:

Synthesis_Pathways cluster_start Starting Materials cluster_methods Catalytic Methodologies cluster_product Product AminoAlcohol 1,2-Amino Alcohols Classical Classical Cyclization (e.g., with Chloroacetyl Chloride) AminoAlcohol->Classical Fe_cat Iron-Catalyzed (Diastereoselective) AminoAlcohol->Fe_cat Cu_MCR Copper-Catalyzed (Multi-Component Reaction) AminoAlcohol->Cu_MCR Vinyloxiranes Vinyloxiranes Pd_cat Palladium-Catalyzed (Tsuji-Trost, Wacker) Vinyloxiranes->Pd_cat Aldehydes Aldehydes + Diazomalonates Aldehydes->Cu_MCR Morpholine Substituted Morpholine Core Classical->Morpholine Pd_cat->Morpholine Fe_cat->Morpholine Cu_MCR->Morpholine

Caption: Key synthetic pathways to the morpholine core.

Featured Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol describes an efficient, one-pot synthesis of highly substituted morpholines, adapted from methodologies that capitalize on the wide availability of starting materials.[10]

Objective: To synthesize a 2,3,5-trisubstituted morpholine derivative from a vicinal amino alcohol, an aldehyde, and a diazomalonate.

Materials:

  • (S)-2-amino-3-phenylpropan-1-ol (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Diethyl diazomalonate (1.1 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.05 equiv).

    • Causality: An inert atmosphere is crucial to prevent moisture from interfering with the catalyst and reactants. Flame-drying removes adsorbed water from the glassware.

  • Reactant Addition: Dissolve (S)-2-amino-3-phenylpropan-1-ol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous DCM. Add this solution to the flask containing the catalyst.

    • Causality: Anhydrous solvent is used to maintain the reaction's water-free integrity. A slight excess of the aldehyde ensures complete consumption of the limiting amino alcohol.

  • Initiation: Add diethyl diazomalonate (1.1 equiv) dropwise to the stirring solution at room temperature.

    • Causality: Diazomalonates are the source of the third component, which will ultimately form one of the C-C bonds of the new ring. Dropwise addition helps control the reaction rate and potential exotherm. The copper catalyst facilitates the decomposition of the diazo compound to form a reactive carbene intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: Column chromatography separates the desired morpholine product from unreacted starting materials, catalyst residue, and byproducts.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

    • Causality: This step provides a self-validating system, ensuring the protocol has successfully produced the intended molecule.

Structure-Activity Relationship (SAR) in Morpholine-Based Drug Discovery

The systematic modification of substituents on the morpholine ring is a cornerstone of lead optimization. SAR studies reveal which chemical features are essential for biological activity.[1][11][12]

General SAR Insights
  • Anticancer Activity: In many anticancer agents, SAR studies have shown that substitution at the C-4 nitrogen with an aryl group is often crucial for activity. For instance, trifluoromethoxy or methoxy substitutions on a benzamide moiety attached to the morpholine nitrogen have been found to be critical for potent activity against various cancer cell lines.[1] Furthermore, attaching an aromatic ring containing a halogen group to the morpholine scaffold can increase inhibitory action against cell lines like HepG2.[1]

  • Neurodegenerative Diseases: For agents targeting enzymes like acetylcholinesterase (AChE), the morpholine ring can serve as a key scaffold. Hybrid molecules combining morpholine with other heterocyclic systems, such as pyrimidine, have yielded potent inhibitors. The specific substitution pattern dictates the potency and selectivity against AChE versus butyrylcholinesterase (BuChE).[7]

The iterative process of drug discovery involving morpholine derivatives can be outlined as follows:

SAR_Workflow Scaffold Privileged Scaffold (Morpholine) Synthesis Synthetic Library Generation (MCR, etc.) Scaffold->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Caption: Iterative workflow for morpholine-based drug discovery.

Quantitative SAR Data: Morpholine-Tethered Hydrazones as Cholinesterase Inhibitors

The following table summarizes SAR data for a series of morpholine-tethered hydrazones, demonstrating how minor structural changes impact inhibitory activity against key enzymes in neurodegenerative disease.[7]

Compound IDR-Group on Benzoyl RingAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
38b 2-Hydroxy17.20 ± 1.8618.29 ± 0.55
38c 4-Hydroxy> 5016.03 ± 0.95
38g 4-Chloro> 5025.11 ± 0.70
39a 2-Nitro (Sulfonyl)11.51 ± 0.4820.17 ± 1.11
39h 4-Methyl (Sulfonyl)10.16 ± 0.8044.01 ± 1.34
GalantamineReference Drug4.48 ± 0.7846.03 ± 0.14

Data adapted from Aktar et al. as cited in a 2024 review.[7]

Analysis of Causality: The data reveals that compounds with a sulfonyl linker (39a, 39h) tend to show better inhibition of AChE compared to those with a benzoyl linker. Compound 39h , with a 4-methyl group, is the most potent AChE inhibitor in this series. Conversely, compounds with a benzoyl linker and a hydroxyl group (38b, 38c) show potent inhibition of BuChE, with the position of the hydroxyl group influencing selectivity. This demonstrates how subtle electronic and steric changes guided by SAR can tune the potency and selectivity of morpholine derivatives.

Future Prospects and Conclusion

The morpholine scaffold is poised to remain a central feature in drug discovery.[1] Future research will likely focus on developing novel, highly stereoselective synthetic methods to access more complex and chiral morpholine derivatives. As our understanding of biological targets deepens, the rational design of morpholine-containing molecules will continue to yield potent and selective therapeutic agents across a vast range of diseases, from cancer to neurodegeneration.[1][7] This guide has provided the foundational knowledge and technical insight necessary for researchers to confidently explore this remarkable and enduringly valuable pharmacophore.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Kumar, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Arote, R. B., & Kakade, G. K. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Wang, Y., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Kołaczek, A., et al. (2011). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Jastrzębska, K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett, 36(16), 2527-2536. [Link]

  • Al-Zoubi, W., & Al-Hamarsheh, M. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. [Link]

  • Al-Zoubi, W., & Al-Hamarsheh, M. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Mini-Reviews in Organic Chemistry, 21(1), 1-2. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]

  • Sándor, E., et al. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 25(24), 5945. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Introduction: The Morpholine Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Bromophenyl Morpholines

From the perspective of a Senior Application Scientist, the morpholine ring is a recurring and invaluable scaffold in medicinal chemistry.[1][2] Its prevalence is not accidental but is rooted in a unique combination of physicochemical properties that make it highly advantageous for developing therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The morpholine heterocycle, with its saturated six-membered ring containing both a secondary amine and an ether linkage, possesses a pKa that renders it weakly basic. This characteristic, coupled with its flexible conformation, allows it to engage in a variety of hydrophilic and lipophilic interactions, often improving a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier (BBB).[3][4]

The strategic introduction of a bromophenyl substituent onto the morpholine core serves as a powerful gateway for synthetic diversification. The bromine atom is an exceptionally versatile chemical handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic and modular construction of extensive compound libraries, where the aryl group can be decorated with diverse functionalities. This capability is paramount in structure-activity relationship (SAR) studies, providing a robust platform to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. This guide will provide an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of substituted bromophenyl morpholines, focusing on their demonstrated potential in oncology and neuropharmacology.

I. Synthetic Strategies for Bromophenyl Morpholine Scaffolds

The rational design of biologically active molecules is predicated on the availability of efficient and flexible synthetic routes. The construction of the substituted bromophenyl morpholine core can be approached through several validated methodologies. The choice of a specific route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.

A prevalent and highly effective strategy involves the Palladium-catalyzed carboamination reaction.[6] This method allows for the stereocontrolled synthesis of substituted morpholines from readily available enantiopure amino alcohols. The modularity of this approach is a significant advantage, permitting variation in both the morpholine substituents and the aryl bromide coupling partner.[6]

Experimental Protocol 1: Pd-Catalyzed Synthesis of a 4-(Bromophenyl)morpholine Derivative

This protocol describes a key step in a multi-step synthesis, focusing on the N-arylation of a pre-formed morpholine or a suitable precursor.

Objective: To couple a morpholine ring with an aryl bromide via a Buchwald-Hartwig amination reaction.

Materials:

  • Morpholine

  • 1-bromo-4-iodobenzene (or other substituted bromophenyl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard reflux and workup glassware

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Seal the flask, and purge with nitrogen gas for 15 minutes to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add 1-bromo-4-iodobenzene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction: Stir the mixture vigorously and heat to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching and Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-bromophenyl)morpholine product.

Causality and Validation: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often rate-limiting in C-N cross-coupling reactions. The inert nitrogen atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. The reaction is self-validating through consistent monitoring by TLC/LC-MS, which confirms the consumption of reactants and the formation of the desired product.

Visualization 1: Synthetic Workflow

G cluster_synthesis Core Synthesis cluster_diversification Diversification A Amino Alcohol (Enantiopure) C N-Protection & O-Allylation A->C B Aryl Bromide D Pd-Catalyzed Carboamination B->D C->D E Bromophenyl Morpholine Core Scaffold D->E F Cross-Coupling (Suzuki, Sonogashira, etc.) E->F G Diverse Library of Substituted Analogs F->G

Caption: General workflow for synthesis and diversification of bromophenyl morpholines.

II. Anticancer Activity of Bromophenyl Morpholine Derivatives

The morpholine moiety is a well-established pharmacophore in the design of anticancer agents, notably in kinase inhibitors like Gefitinib.[7] The incorporation of a bromophenyl group provides a scaffold for developing novel cytotoxic agents. Studies have demonstrated that certain bromophenyl morpholine derivatives exhibit moderate to potent activity against various cancer cell lines.[8][9]

Mechanism of Action: Enzyme Inhibition and Induction of Apoptosis

The anticancer effects of these compounds are often multifaceted. One primary mechanism involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II.[9] Molecular docking studies have shown that morpholine derivatives can establish favorable binding interactions, including hydrogen bonds, within the active site of topoisomerase II, leading to its inhibition.[9]

Another significant pathway is the induction of apoptosis, or programmed cell death. Some bromophenol derivatives, a class that includes bromophenyl morpholines, have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS).[7] Elevated intracellular ROS levels create oxidative stress, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Visualization 2: ROS-Mediated Apoptotic Pathway

G Compound Bromophenyl Morpholine Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for ROS-mediated apoptosis induced by bioactive compounds.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights into the features required for anticancer activity.[10]

  • Halogen Substitution: The presence of a halogen, such as bromine, on the aromatic ring is often crucial for activity. This may be due to its ability to form halogen bonds or its electronic influence on the molecule.[10]

  • Substitution Position: The position of the bromine atom (ortho, meta, or para) and other substituents on the phenyl ring significantly impacts potency.

  • Morpholine Ring Substituents: The introduction of alkyl or other groups on the morpholine ring can modulate the compound's steric and electronic properties, affecting its binding affinity to target proteins.[10]

Data Presentation: Cytotoxicity of Morpholine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
M5MDA-MB-231 (Breast)81.92[9]
M2MDA-MB-231 (Breast)88.27[9]
4g (Bromophenol-Indolinone)A549 (Lung)1.85[11]
4g (Bromophenol-Indolinone)HCT116 (Colon)0.95[11]
Generic Morpholine DerivativeVarious10 - 50[8]

Note: The table includes data for closely related bromophenol and morpholine derivatives to illustrate the range of activities observed in this chemical space.

Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Substituted bromophenyl morpholine compounds, dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

III. Neuropharmacological Activity: Antidepressant and Anxiolytic Potential

The morpholine core is a key structural feature of several CNS-active drugs, including the selective norepinephrine reuptake inhibitor (NRI) Reboxetine.[12] This has spurred significant research into morpholine derivatives, including bromophenyl analogs, as potential treatments for mood and anxiety disorders.[13][14][15]

Mechanism of Action: Monoamine Reuptake Inhibition and GABAergic Modulation
  • Antidepressant Activity: The primary mechanism for the antidepressant-like effects of many morpholine derivatives is the inhibition of the norepinephrine transporter (NET).[13][16] By blocking NET, these compounds increase the synaptic concentration of norepinephrine, a key neurotransmitter involved in regulating mood, alertness, and attention. The (S,S)-enantiomer of reboxetine, for instance, exhibits high affinity and selectivity for NET over the serotonin (SERT) and dopamine (DAT) transporters.[12][16]

  • Anxiolytic Activity: The anxiolytic (anxiety-reducing) effects of certain brominated compounds have been linked to the modulation of the GABAergic system.[17] These molecules can interact with the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effect of the neurotransmitter GABA.[18] This leads to a calming effect on the central nervous system.

Visualization 3: Norepinephrine Reuptake Inhibition at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Norepinephrine (NE) Synapse Synaptic Cleft (Increased NE) Vesicle->Synapse Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors Synapse->NET Reuptake Synapse->Receptor Binding Compound Bromophenyl Morpholine (NRI) Compound->NET Blocks

Caption: Mechanism of a Norepinephrine Reuptake Inhibitor (NRI) at a neuronal synapse.

Data Presentation: Monoamine Transporter Binding Affinity

The selectivity of a compound is as important as its potency. The following table presents binding affinities (Kᵢ) for reboxetine analogs, highlighting their selectivity for NET.

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)NET/SERT Selectivity
(S,S)-Reboxetine Analog 1< 2> 1000> 1000> 500
(S,S)-Reboxetine Analog 2< 2> 1000> 1000> 500
(S,S)-Reboxetine Analog 3< 2> 1000> 1000> 500

Data synthesized from findings on novel reboxetine analogs.[16]

Experimental Protocol 3: Forced Swim Test (FST) in Mice

Objective: To screen compounds for potential antidepressant-like activity by assessing their effect on immobility time in a stressful situation.

Materials:

  • Male Balb/c mice (25-30 g)

  • Test compound (substituted bromophenyl morpholine)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Positive control (e.g., Imipramine, 30 mg/kg)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse individually into a cylinder of water. The session should last for 6 minutes.

  • Recording: Record the entire 6-minute session for each animal.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the behavior. Discard the first 2 minutes of the session (acclimation period) and score the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time for the compound-treated groups against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.[19]

Causality and Validation: The FST is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors fail. Antidepressant compounds are known to increase active, escape-oriented behaviors, thus reducing immobility time. The inclusion of a clinically validated antidepressant like imipramine as a positive control is essential for validating the experimental model and ensuring the observed effects are not false positives.

IV. Conclusion and Future Directions

Substituted bromophenyl morpholines represent a versatile and highly promising chemical scaffold for the development of novel therapeutics. The bromine handle facilitates extensive synthetic exploration, allowing for the fine-tuning of biological activity through systematic SAR studies. The demonstrated efficacy of these derivatives as both anticancer and neuropharmacological agents underscores the privileged nature of the morpholine core.[1][20]

Future research should focus on several key areas:

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., kinases, enzymes) beyond general cytotoxicity will be crucial for developing more selective and less toxic drugs.

  • Stereochemical Optimization: Many biologically active morpholines, such as reboxetine, possess chiral centers.[12] The synthesis and evaluation of individual enantiomers are essential, as biological activity often resides in a single stereoisomer.

  • Pharmacokinetic Profiling: Advancing lead compounds will require a thorough investigation of their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to ensure they possess the drug-like qualities necessary for clinical development.

  • Exploration of New Therapeutic Areas: The physicochemical properties of the morpholine ring make it suitable for targeting a wide range of biological systems. Exploring the activity of bromophenyl morpholine libraries against other targets, such as those for inflammatory or infectious diseases, could yield novel therapeutic leads.

By leveraging the synthetic tractability and favorable pharmacological properties of this scaffold, researchers and drug development professionals are well-positioned to unlock new and effective treatments for a host of challenging diseases.

References

  • 4-[4-(Bromomethyl)phenyl]morpholine - Benchchem. (n.d.).
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [Link]

  • Zhang, Y., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Journal of Medicinal Chemistry, 51(2), 211-221. [Link]

  • Fenbutrazate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zheng, M. Q., et al. (2006). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 33(2), 159-170. [Link]

  • Xu, W. Q., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]

  • Goulet, S., et al. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(21), 4783-4786. [Link]

  • Fenbutrazate | C23H29NO3 | CID 20395 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenpromethamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sarapultsev, A., et al. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals, 9(2), 27. [Link]

  • Mellor, G. W. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar. [Link]

  • Guo, S. J., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(10), 2465. [Link]

  • Sarapultsev, A., et al. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. PubMed. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]

  • de Lira, A. B., et al. (2021). Anxiolytic-like effect of brominated compounds from the marine sponge Aplysina fulva on adult zebrafish (Danio rerio): Involvement of the GABAergic system. Neurochemistry International, 146, 105021. [Link]

  • Shi, D. Y., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 21(4), 423. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Phenpromethamine hydrochloride | C10H16ClN | CID 22275 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894-1913. [Link]

  • Sharma, P. K., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Zhang, Y., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543-6552. [Link]

  • de Oliveira, A. M., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1819-1831. [Link]

  • FENBUTRAZATE - precisionFDA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Unsalan, S., et al. (2013). Antidepressant-like Activity of 2-Pyrazoline Derivatives. Marmara Pharmaceutical Journal, 17, 111-115. [Link]

  • Screening drug additives for biological activity | National Institutes of Health (NIH). (2020). Retrieved January 12, 2026, from [Link]

  • Volcho, K. P., et al. (2022). Novel Chromone-Containing Allylmorpholines Induce Anxiolytic-like and Sedative Effects in Adult Zebrafish. Pharmaceuticals, 15(11), 1413. [Link]

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024). PubMed Central. [Link]

  • Chen, Y. L., et al. (2015). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[8][21]benzodiazepines. Molecules, 20(12), 21656-21668. [Link]

  • Anxiolytic Effects of Natural Products: Pathological Mechanisms, Molecular Targets, Therapeutic Prospects. (2025). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-bromophenyl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details the compound's chemical identity, nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Buchwald-Hartwig amination is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide explores the applications of this compound as a versatile intermediate in the synthesis of more complex, biologically active molecules. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery workflows.

Chemical Identity and Nomenclature

This compound is an aromatic heterocyclic compound featuring a morpholine ring attached to a brominated benzene ring at the ortho position. This specific substitution pattern provides a unique steric and electronic profile, making it a valuable intermediate for further chemical elaboration.

  • IUPAC Name : this compound

  • Chemical Structure :

    • SMILES : C1COCCN1C2=CC=CC=C2Br

    • InChI Key : SGUXGSGHYOGBDH-UHFFFAOYSA-N

  • Common Synonyms :

    • 1-Bromo-2-morpholinobenzene[1]

    • 2-Bromophenylmorpholine

    • N-(2-Bromophenyl)morpholine

  • Key Identifiers :

    • CAS Number : 87698-82-6[1][2][3][4]

    • PubChem CID : 5325729

    • MDL Number : MFCD03086182[2][3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO[2][3]
Molecular Weight242.12 g/mol
AppearanceSolid
Storage TemperatureRoom Temperature
PurityTypically ≥97%[4]
Safety Information

As with any laboratory chemical, proper handling of this compound is crucial. The following information is derived from available Safety Data Sheets (SDS).

  • GHS Pictogram : GHS07 (Exclamation mark)

  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

Synthesis and Manufacturing

The most reliable and widely applicable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is renowned for its functional group tolerance and high yields.

Rationale for Synthetic Approach

The Buchwald-Hartwig amination is selected for its efficiency in coupling aryl halides with amines. The choice of 1-bromo-2-iodobenzene as the starting material is strategic; the greater reactivity of the carbon-iodine bond allows for selective amination at that position, leaving the bromo group intact for subsequent downstream reactions. This makes the final product, this compound, a bifunctional intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a Buchwald-Hartwig amination.

Reaction Scheme:

1-bromo-2-iodobenzene + morpholine → this compound

Materials and Reagents:

  • 1-bromo-2-iodobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants : To the flask, add 1-bromo-2-iodobenzene (1.0 mmol) and anhydrous toluene (5 mL).

  • Addition of Amine : Finally, add morpholine (1.2 mmol) to the reaction mixture.

  • Reaction Conditions : Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Reactants: 1-Bromo-2-iodobenzene Morpholine Setup 1. Setup Flask under Argon Reactants->Setup Reagents Reagents & Conditions: Pd(OAc)₂ (Catalyst) XPhos (Ligand) NaOtBu (Base) Toluene (Solvent) 100 °C, Inert Atmosphere Reagents->Setup Addition 2. Addition Reactants & Reagents Setup->Addition Reaction 3. Reaction Heating & Stirring Addition->Reaction Workup 4. Work-up Filtration Reaction->Workup Purification 5. Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structure makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules. The presence of the bromo group provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or another Buchwald-Hartwig amination), allowing for the introduction of diverse substituents.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in the synthesis of novel compounds for drug discovery and materials science. For example, its para-isomer, 4-(4-bromophenyl)morpholine, is used in the development of therapeutic agents targeting neurological disorders and cancer.[5] It is plausible that the ortho-isomer could be similarly employed to create new chemical entities with unique biological activities. The morpholine ring itself is a key component in a number of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.

Potential Signaling Pathway Interactions

Derivatives of this compound could potentially interact with a variety of biological targets. The morpholine ring is known to interact with kinases, and many kinase inhibitors feature this scaffold. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common strategy in oncology drug development.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->Block Block->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis via the Buchwald-Hartwig amination, combined with the dual functionality of the morpholine nitrogen and the reactive bromo group, makes it an attractive starting material for the creation of diverse and complex molecules. While its direct biological applications are yet to be fully explored, its utility as a scaffold in the development of new therapeutics is clear. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their ongoing discovery efforts.

References

  • Safety Data Sheet - this compound. Combi-Blocks. [URL: https://www.combi-blocks.com/sds/AM-2094.pdf]
  • This compound | 87698-82-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3d678748]
  • 87698-82-6 | MFCD03086182 | this compound. A2B Chem. [URL: https://www.a2bchem.com/product/ac07933]
  • How to Prepare N-(4-BROMOPHENYL)MORPHOLINE? - FAQ. Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-n-4-bromophenyl-morpholine-11532.html]
  • Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine. Benchchem. [URL: https://www.benchchem.
  • 4-(4-Bromophenyl)morpholine. Chem-Impex. [URL: https://www.chemimpex.com/products/4-4-bromophenyl-morpholine]
  • 4-(2-Bromophenyl);morpholine | 87698-82-6 | MFCD03086182 | AG004GLH. Angene. [URL: https://www.angene.com/product/AG004GLH]
  • 4H32-9-0A | MDL MFCD03086182 | this compound. SynQuest Laboratories. [URL: https://www.synquestlabs.com/product/4h32-9-0a]

Sources

The Emerging Potential of 4-(2-Bromophenyl)morpholine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of N-Arylmorpholines

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[1][2] The incorporation of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for structural modifications.[3] When appended to an aromatic system, forming an N-arylmorpholine, this heterocycle can significantly influence a molecule's interaction with biological targets, modulating potency and selectivity.[2] This guide delves into the prospective applications of a specific, yet underexplored, member of this class: 4-(2-Bromophenyl)morpholine . While direct biological data for this compound is limited, a comprehensive analysis of its constituent parts—the N-phenylmorpholine core and the ortho-bromine substituent—allows for a robust extrapolation of its potential in drug discovery.

Physicochemical Properties and Synthetic Tractability

The structure of this compound offers a unique combination of features that are highly attractive for medicinal chemistry applications.

PropertyPredicted Value/ObservationSignificance in Drug Design
Molecular Formula C₁₀H₁₂BrNOProvides a good starting point for lead-like molecules.
Molecular Weight 242.11 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (XLogP3) 2.4Indicates a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Acceptors 1 (Oxygen)Can participate in key interactions with biological targets.
Synthetic Accessibility HighReadily synthesized from commercially available starting materials.[4]
Chemical Handle Ortho-bromineA versatile point for diversification via cross-coupling reactions.[5][6]

The ortho-position of the bromine atom on the phenyl ring is of particular interest. This substitution pattern can induce a conformational bias in the molecule, potentially leading to higher selectivity for a specific biological target compared to its meta- or para-isomers.[7]

Synthesis and Derivatization

A key advantage of this compound is its straightforward synthesis and the potential for further chemical modification.

Core Synthesis: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of N-arylmorpholines is the nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. A plausible synthetic route is outlined below.

G cluster_synthesis Synthesis of this compound 2-bromofluorobenzene 2-Bromofluorobenzene reaction_step Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat 2-bromofluorobenzene->reaction_step morpholine Morpholine morpholine->reaction_step product This compound reaction_step->product Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This allows for the systematic exploration of the chemical space around the 2-position of the phenyl ring, a crucial step in establishing a structure-activity relationship (SAR).

G cluster_derivatization Derivatization via Suzuki Coupling start This compound reaction_step Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) start->reaction_step boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction_step product Diversified Analogues reaction_step->product Suzuki-Miyaura Cross-Coupling

Caption: Diversification of the core scaffold using Suzuki coupling.

Potential Therapeutic Applications: An Extrapolative Analysis

Based on the known biological activities of structurally related compounds, this compound is a promising scaffold for development in several therapeutic areas.

Central Nervous System (CNS) Disorders

Substituted phenylmorpholines have a well-documented history as CNS-active agents.[10] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), is a psychostimulant that acts as a monoamine releasing agent.[11]

  • Potential as a Norepinephrine-Dopamine Releasing Agent (NDRA): The 2-phenylmorpholine scaffold itself is a potent NDRA.[12] The addition of a bromine atom could modulate this activity. Studies on brominated analogues of methylphenidate have shown that bromine substitution can enhance binding affinity for dopamine and norepinephrine transporters.[13]

  • Modulation of Serotonergic Activity: While many phenylmorpholines have low affinity for the serotonin transporter, specific substitution patterns can alter this. The ortho-bromo group could influence the orientation of the phenyl ring, potentially leading to interactions with serotonin receptors or transporters.

  • Neurodegenerative Diseases: The morpholine moiety is found in compounds targeting enzymes and receptors implicated in neurodegenerative diseases.[14] The ability to fine-tune the electronics and sterics of the phenyl ring via the bromine handle makes this scaffold attractive for developing modulators of targets such as beta-secretase 1 (BACE1).

Oncology

The morpholine ring is a common feature in many kinase inhibitors and other anticancer agents.[15]

  • Kinase Inhibition: 4-(Pyrimidin-4-yl)morpholines are known pharmacophores for PI3K and PIKK inhibitors, where the morpholine oxygen forms a crucial hydrogen bond.[16] While this compound lacks this specific pyrimidine, the overall scaffold can be elaborated to target various kinases. The ortho-bromo group can be replaced with moieties that interact with the hinge region or other pockets of the kinase active site.

  • Induction of Apoptosis: Certain substituted morpholine derivatives have been shown to induce apoptosis in cancer cell lines.[1] The electronic properties of the bromophenyl ring could contribute to this activity.

Anti-inflammatory Agents

Morpholine derivatives have been investigated for their anti-inflammatory properties.[17][18]

  • Inhibition of Pro-inflammatory Cytokines: The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] The lipophilicity and electronic nature of the this compound scaffold could be optimized to enhance these effects.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromofluorobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromofluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 120 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Representative Biological Assay - In Vitro Anti-inflammatory Activity (NO Inhibition Assay)

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound (dissolved in DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Prospective Structure-Activity Relationship (SAR)

While empirical SAR data for this compound is not available, a prospective analysis can guide future optimization efforts.

G cluster_sar Prospective SAR for this compound core Core Structure morpholine Morpholine Ring: - Enhances solubility - Metabolic stability - Potential H-bond acceptor core->morpholine phenyl Phenyl Ring: - Hydrophobic interactions - π-π stacking core->phenyl ortho_br Ortho-Bromine: - Induces conformational restriction - Modulates electronics - Handle for diversification (Suzuki) phenyl->ortho_br para_meta Meta/Para Positions: - Open for substitution to  probe additional binding pockets phenyl->para_meta

Caption: Key structural features for SAR exploration.

  • Morpholine Ring: This moiety is generally well-tolerated and contributes positively to pharmacokinetic properties. Bioisosteric replacement with structures like thiomorpholine or piperazine could be explored to modulate lipophilicity and basicity.[19]

  • Phenyl Ring: The aromatic ring is likely involved in hydrophobic or π-stacking interactions with the target protein.

  • Ortho-Bromine: The position and nature of this substituent are critical. Replacing bromine with other halogens (Cl, F) or small alkyl groups (CH₃) would probe the steric and electronic requirements at this position. Further derivatization via Suzuki coupling to introduce larger aryl or heteroaryl groups is a key strategy for potency enhancement.[8]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of a bromine atom for further derivatization, makes it an attractive starting point for lead discovery campaigns. Extrapolating from the rich pharmacology of related N-arylmorpholines, this compound holds significant potential for the development of novel therapeutics targeting CNS disorders, cancer, and inflammatory conditions. Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives to establish a definitive SAR and unlock its full therapeutic potential.

References

  • Tokyo Chemical Industry Co., Ltd. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Enamine. Morpholine Bioisosteres for Drug Design. Enamine.
  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres.
  • Enamine. Morpholine Bioisosteres for Drug Design. Enamine.
  • Wikipedia. (2023, November 28). Substituted phenylmorpholine.
  • Dwivedi, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Linden, A., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 790-795.
  • Coop, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8847.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000078.
  • Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(9), 925-933.
  • Google Patents. (2014). Synthesis method of substituted N-phenyl morpholine compound.
  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Current Medicinal Chemistry, 26(32), 5979-6007.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery, 1-76.
  • E3S Web of Conferences. (2024).
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Wikipedia. (2023, May 13). 2-Phenylmorpholine.
  • McLaughlin, G., et al. (2016). DTA-15-0338.R1 Proofs. LJMU Research Online.
  • E3S Web of Conferences. (2024).
  • Finetech Industry Limited. N-(2-Bromophenyl)morpholine.
  • Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4483.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Shar-i-Ali, Y., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – A European Journal, 29(46), e202301138.
  • Angewandte Chemie International Edition. (2022).
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube.
  • ResearchGate. (2021).
  • Cheney, B. V. (1988). Structure-activity Relationships for Drugs Binding to the Agonist and Antagonist States of the Primary Morphine Receptor. Journal of Medicinal Chemistry, 31(3), 521-531.
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19350.
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14201-14286.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 567-579.
  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5709.
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19350.
  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences, 58(5), 401-408.
  • ResearchGate. (2019).

Sources

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle, a simple six-membered ring incorporating both an amine and an ether moiety, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable prevalence in a multitude of clinically successful drugs is not a matter of chance, but a direct consequence of its unique and highly advantageous physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the morpholine scaffold, delving into its fundamental attributes, synthetic accessibility, and profound impact on drug design. We will dissect the causal relationships behind its ability to enhance pharmacokinetic profiles, explore its role in forging critical interactions with diverse biological targets, and provide practical, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for drug discovery professionals, offering both foundational knowledge and actionable insights to leverage the full potential of this exceptional pharmacophore.

The Rationale for a Privileged Scaffold: Unpacking the Physicochemical Advantages of Morpholine

The enduring success of the morpholine ring in drug design is deeply rooted in a confluence of favorable physicochemical characteristics that address many of the challenges encountered in optimizing a lead compound into a viable drug candidate.[2] These properties are not merely incidental; they are the direct result of the specific arrangement of atoms within the heterocycle and their influence on the molecule's overall behavior.

Basicity, pKa, and Aqueous Solubility: A Delicate Balance

The presence of the oxygen atom in the morpholine ring exerts a significant electron-withdrawing effect on the nitrogen atom. This inductive effect reduces the basicity of the nitrogen, resulting in a pKa of approximately 8.4.[1] This is a critical feature, as it means that at physiological pH (around 7.4), a significant portion of morpholine-containing molecules will exist in their protonated, cationic form. This protonation dramatically enhances aqueous solubility, a crucial factor for drug formulation and absorption.[3] Unlike more basic amines, such as piperidine, which can be almost fully protonated and potentially lead to off-target toxicities, morpholine strikes a more favorable balance.[4]

Lipophilicity and Membrane Permeability: Navigating Biological Barriers

While the protonated form of morpholine enhances water solubility, the unprotonated, neutral form is sufficiently lipophilic to facilitate passage across cellular membranes. This well-balanced hydrophilic-lipophilic profile is a key contributor to the excellent oral bioavailability observed for many morpholine-containing drugs.[5] The morpholine scaffold can be considered a "chameleon" of sorts, adapting its polarity to suit its environment – a polar, charged species in the aqueous environment of the bloodstream and gut, and a more nonpolar, neutral species to traverse the lipid bilayers of cell membranes.

Metabolic Stability: A Shield Against Degradation

The morpholine ring is generally resistant to metabolic degradation.[2] The ether linkage is less susceptible to cleavage by common metabolic enzymes compared to more labile functional groups. Furthermore, the nitrogen atom, being part of a secondary amine within the ring, is often less prone to N-dealkylation reactions. This inherent metabolic stability contributes to a longer half-life in the body, reducing the required dosing frequency and improving patient compliance.[6]

Conformational Flexibility and Vectorial Display of Substituents

The morpholine ring typically adopts a chair conformation, which provides a rigid, three-dimensional scaffold.[4] This conformational preference allows for the precise and predictable orientation of substituents attached to the ring. By strategically placing functional groups on the morpholine scaffold, medicinal chemists can optimize interactions with specific amino acid residues in the binding pocket of a biological target, thereby enhancing potency and selectivity.[7]

Hydrogen Bonding Capability: Forging Key Interactions

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. These hydrogen bonding capabilities are instrumental in forming strong and specific interactions with biological targets such as enzymes and receptors, which is often a prerequisite for high-affinity binding and potent biological activity.[4]

Data Presentation: A Comparative Look at Physicochemical Properties

To provide a quantitative perspective on the properties of morpholine and its derivatives, the following table summarizes key physicochemical parameters for a selection of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKalogPHydrogen Bond DonorsHydrogen Bond AcceptorsReference
MorpholineC₄H₉NO87.128.4-0.8612[1][8]
N-MethylmorpholineC₅H₁₁NO101.157.4-0.3602-
N-AcetylmorpholineC₆H₁₁NO₂129.16--0.4702-
Morpholin-4-ylureaC₅H₁₀N₂O₂130.15--1.223[9]
ThiomorpholineC₄H₉NS103.198.4-0.1511[10]

Note: Some values are calculated or estimated and may vary depending on the experimental conditions.

The Art of Synthesis: Constructing the Morpholine Scaffold

The widespread application of the morpholine scaffold in drug discovery is significantly bolstered by its synthetic tractability.[5] A variety of robust and versatile synthetic methods have been developed to construct and functionalize the morpholine ring, allowing for the creation of diverse libraries of compounds for biological screening.

General Synthetic Strategies

The construction of the morpholine ring can be broadly categorized into several key approaches:

  • Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a difunctional precursor containing both an amine and a hydroxyl group, often separated by a two-carbon linker. The hydroxyl group is usually activated as a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic attack by the amine.[11]

  • Intermolecular Cyclization: This approach involves the reaction of two separate components, such as a dihaloethane derivative with an amino alcohol. While less common for the synthesis of the core morpholine ring, it can be useful for creating more complex, substituted morpholines.[5]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide range of cyclic compounds, including morpholines. This method involves the use of a ruthenium-based catalyst to cyclize a diene precursor.

  • Reductive Amination: The reaction of a dicarbonyl compound with an amine, followed by reduction, can also be employed to construct the morpholine ring.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized intramolecular cyclization approach to the synthesis of a substituted morpholine.

G cluster_start Starting Materials cluster_reaction1 Activation cluster_reaction2 Intramolecular Cyclization A Amino Alcohol C Activated Intermediate A->C Activation of Hydroxyl Group B Activating Agent (e.g., TsCl) B->C D Substituted Morpholine C->D Base-mediated Cyclization

Caption: Generalized workflow for morpholine synthesis via intramolecular cyclization.

Case Study: Synthesis of Gefitinib

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[12] Its synthesis provides an excellent example of the incorporation of the morpholine scaffold into a complex drug molecule. Several synthetic routes to Gefitinib have been reported, often involving the late-stage introduction of the morpholine-containing side chain.[1][2][5][13]

A common strategy involves the preparation of a 4-anilinoquinazoline core, followed by the alkylation of a hydroxyl group with a morpholino-propyl halide.[5]

Experimental Protocol: Synthesis of a Key Gefitinib Intermediate

The following protocol outlines a representative synthesis of a key intermediate in the preparation of Gefitinib.

Step 1: Chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one [14]

  • To a round-bottom flask, add 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (3.0 g, 9.0 mmol).

  • Add phosphorus oxychloride (POCl₃, 10.0 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with cold water (300 mL) and stir for 10 minutes.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine as a yellow solid (yield: 2.0 g, 65%).

Step 2: Condensation with 3-ethynylphenylamine [14]

  • To a suspension of 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine (1.5 g, 4.5 mmol) in isopropanol (40 mL), add m-ethynyl aniline (1.56 g, 13.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and dilute with cold water (50 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Filter the solid, wash with water, and dry under vacuum to afford N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (yield: 1.19 g, 64%).

Mechanism of Action and Structure-Activity Relationships: The Morpholine Scaffold in Action

The morpholine moiety is not merely a passive carrier for the active parts of a drug molecule. It often plays a direct and crucial role in the mechanism of action by participating in key binding interactions with the biological target.[2][13] Furthermore, systematic modifications of the morpholine ring and its substituents have provided invaluable insights into the structure-activity relationships (SAR) of many drug classes.[3][15]

Case Study: Morpholine in PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Consequently, PI3K has emerged as a major target for cancer drug discovery. Several potent and selective PI3K inhibitors feature a morpholine scaffold, which has been shown to be essential for their activity.[11]

Molecular docking studies have revealed that the morpholine ring of these inhibitors often occupies a specific pocket in the ATP-binding site of the PI3K enzyme.[17] The oxygen atom of the morpholine can form a critical hydrogen bond with the backbone amide of a valine residue in the hinge region of the enzyme, anchoring the inhibitor in the active site.[11]

Visualization of Morpholine Binding to PI3K

The following diagram illustrates the key interactions of a morpholine-containing inhibitor within the PI3K active site.

G cluster_pi3k PI3K Active Site cluster_inhibitor Morpholine-Containing Inhibitor hinge Hinge Region (Val828) pocket Hydrophobic Pocket morpholine Morpholine Ring morpholine->hinge Hydrogen Bond (O...HN) core Core Scaffold core->pocket Hydrophobic Interactions substituent Substituent substituent->pocket Additional Interactions

Caption: Key interactions of a morpholine-containing PI3K inhibitor in the active site.

Structure-Activity Relationship (SAR) Insights

The SAR of morpholine-containing drugs has been extensively explored to optimize their potency, selectivity, and pharmacokinetic properties. Key areas of modification include:

  • Substitution on the Morpholine Ring: The introduction of substituents on the carbon atoms of the morpholine ring can influence its conformation and steric profile, leading to improved binding affinity or selectivity.

  • N-Substitution: The nitrogen atom of the morpholine is a common point of attachment for the rest of the drug molecule. The nature of the linker and the core scaffold can have a profound impact on the overall activity.

  • Bioisosteric Replacement: In some cases, the morpholine ring can be replaced with other heterocyclic systems to fine-tune the properties of the molecule. For example, thiomorpholine, where the oxygen atom is replaced by a sulfur atom, can alter the lipophilicity and metabolic stability of the compound.[10][18]

Experimental Protocol: In Vitro PI3K Kinase Assay

To evaluate the inhibitory activity of novel morpholine-containing compounds against PI3K, a variety of in vitro kinase assays can be employed. The following is a representative protocol for a homogenous time-resolved fluorescence (HTRF) assay.[6]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[19]

  • ATP solution

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • Stop solution

  • HTRF detection reagents

  • 384-well microplate

  • Test compounds (serially diluted in DMSO)

Procedure: [6][16]

  • Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[19]

  • Add 14.5 µL of a pre-mixed solution of PI3K enzyme and PIP2 substrate in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding 5 µL of stop solution.

  • Add the HTRF detection reagents according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for signal development.

  • Read the plate on an HTRF-compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The Morpholine Scaffold in Approved Drugs: Case Studies

The true testament to the value of the morpholine scaffold is its presence in a significant number of FDA-approved drugs across a wide range of therapeutic areas.[20] These success stories provide invaluable lessons for drug discovery and development.

Linezolid: A Pioneer in Antibacterial Therapy

Linezolid (Zyvox®) is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] The morpholine ring in Linezolid is a key component of its structure, contributing to its favorable pharmacokinetic profile, including good oral bioavailability.[3] The synthesis of Linezolid has been the subject of extensive research, with numerous routes developed to improve efficiency and reduce costs.[21]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor used for the treatment of clinical depression.[4] The molecule contains two chiral centers, and the (S,S)-enantiomer is the more active form. The synthesis of enantiomerically pure Reboxetine has been a significant challenge, with various stereoselective synthetic strategies being developed.[4][22][23]

Gefitinib: A Targeted Cancer Therapy

As discussed previously, Gefitinib is a targeted therapy for non-small cell lung cancer.[12] The discovery and development of Gefitinib was a landmark in the field of oncology, demonstrating the potential of inhibiting specific molecular targets to treat cancer.[24][25][26] The morpholine-containing side chain of Gefitinib is crucial for its activity and contributes to its overall drug-like properties.[27]

Bioisosterism and Future Directions

The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[28] The morpholine scaffold is both a subject and an object of bioisosteric replacement.

Morpholine as a Bioisostere

The morpholine ring is often used as a bioisosteric replacement for other cyclic amines, such as piperidine and piperazine.[6] Its reduced basicity can mitigate the toxicity associated with more basic amines, while its favorable physicochemical properties can improve the overall pharmacokinetic profile of the molecule.[29]

Bioisosteres of Morpholine

In some cases, it may be desirable to replace the morpholine ring with a bioisostere to further optimize the properties of a drug candidate. Common bioisosteres for morpholine include:

  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can increase lipophilicity and alter the metabolic profile of the molecule.[10][18]

  • Spirocyclic and Bridged Analogs: The introduction of spirocyclic or bridged ring systems can increase the three-dimensionality of the molecule, which can lead to improved solubility and reduced planarity.[30]

  • Other Heterocycles: A variety of other heterocyclic systems can be explored as potential bioisosteres for morpholine, each with its own unique set of properties.

Conclusion

The morpholine scaffold has proven to be an exceptionally valuable and versatile building block in the design and development of new therapeutic agents. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has led to its incorporation into a wide array of clinically successful drugs. A deep understanding of the principles that underpin the success of the morpholine scaffold, from its impact on pharmacokinetics to its role in molecular recognition, is essential for any medicinal chemist or drug discovery scientist. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, the morpholine scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.

  • Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Taylor & Francis Online.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health.

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ACS Publications.

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI.

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health.

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed.

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.

  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.

  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. Benchchem.

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.

  • Seven‐step, continuous flow synthesis of linezolid (1). The continuous... ResearchGate.

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.

  • Synthesis of (S,S)-Reboxetine. Synfacts.

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Society.

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science.

  • An In-depth Technical Guide on the Physicochemical Properties of Morpholin-4-ylurea and Its Analogs. Benchchem.

  • Mastering Linezolid Synthesis: A Guide to Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health.

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications.

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.

  • A case study of the gefitinib patent estate. ResearchGate.

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed.

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Institutes of Health.

  • PI3K(p110δ/p85α) Kinase Assay. Promega Corporation.

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate.

  • (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate.

  • morpholine (CAS 110-91-8) Properties. Chemcasts.

  • Morpholine. National Institutes of Health.

  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. National Institutes of Health.

  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. AACR Journals.

  • Representative syntheses of morpholine-derived compounds starting from... ResearchGate.

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Institutes of Health.

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI.

  • Morpholine Bioisosteres for Drug Design. Enamine.

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Morpholine Bioisosteres for Drug Design. Enamine.

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.

Sources

4-(2-Bromophenyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core molecular attributes, outline a detailed and validated synthetic protocol, and explore its strategic application as a versatile intermediate in the drug discovery pipeline. The narrative emphasizes the mechanistic rationale behind experimental choices and grounds all claims in authoritative references. This document is intended to serve as a practical and scientifically rigorous resource for professionals engaged in the design and development of novel therapeutic agents.

Core Molecular Attributes

Chemical Identity and Nomenclature

This compound is a disubstituted aromatic amine where a morpholine ring is attached to a benzene ring at position 1, which is substituted with a bromine atom at the ortho (position 2) position. This specific substitution pattern provides a unique steric and electronic profile that is valuable for further chemical derivatization.

  • IUPAC Name : this compound[1]

  • CAS Number : 87698-82-6[1][2]

  • Synonyms : 2-bromophenylmorpholine, N-(2-Bromophenyl)morpholine[1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, reaction setup, and role in medicinal chemistry, influencing factors such as solubility and membrane permeability. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[1][2][3]
Molecular Weight 242.11 g/mol [1][3]
Exact Mass 241.01023 Da[1][3]
Heavy Atom Count 13[3]
Rotatable Bond Count 1[3]

Synthesis and Mechanistic Rationale

The synthesis of N-aryl morpholines is a cornerstone of many medicinal chemistry programs. The chosen method for this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, and applicability to sterically hindered substrates like 2-substituted aryl halides, which can be challenging for traditional nucleophilic aromatic substitution (SNAr) reactions.

Synthetic Workflow and Rationale

The workflow illustrates the transformation of commercially available starting materials into the target compound, followed by a standard purification sequence.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1-Bromo-2-iodobenzene R Buchwald-Hartwig Amination Inert Atmosphere (N₂/Ar) Heat (e.g., 100 °C), 12-24h B Morpholine C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) D Base (e.g., Cs₂CO₃) E Solvent (e.g., Toluene) W1 Cool to RT Dilute with Ethyl Acetate R->W1 Reaction Completion (monitored by TLC/LC-MS) W2 Filter through Celite (Removes Pd catalyst & base) W1->W2 W3 Concentrate under Reduced Pressure W2->W3 W4 Purify via Column Chromatography (Silica Gel, Hexane/EtOAc gradient) W3->W4 P Final Product: This compound W4->P

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.

Materials:

  • 1-Bromo-2-iodobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

  • Caesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and Cs₂CO₃. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Reagent Addition: Add anhydrous toluene, followed by 1-bromo-2-iodobenzene and morpholine via syringe. The use of 1-bromo-2-iodobenzene is strategic; the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed amination, ensuring selective reaction at the desired position.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic base.

  • Extraction & Drying: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Spectroscopic and Analytical Profile

While experimentally derived spectra are the gold standard, predicted data provides a valuable reference for structural confirmation. The following tables outline the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60dd1HAr-HH ortho to Br, deshielded by Br
~7.25td1HAr-HH para to Br
~7.05dd1HAr-HH ortho to N
~6.95td1HAr-HH meta to Br
~3.90t4H-O-CH₂-Protons adjacent to electronegative oxygen
~3.10t4H-N-CH₂-Protons adjacent to nitrogen and the aromatic ring

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150Ar-CAromatic carbon bonded to Nitrogen (C-N)
~134Ar-CHAromatic CH
~128Ar-CHAromatic CH
~125Ar-CHAromatic CH
~122Ar-CAromatic carbon bonded to Bromine (C-Br)
~120Ar-CHAromatic CH
~67-O-CH₂-Morpholine carbons adjacent to oxygen
~52-N-CH₂-Morpholine carbons adjacent to nitrogen

Applications in Medicinal Chemistry and Drug Development

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.[4] Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility (due to the ether oxygen) and metabolic stability. The nitrogen atom has a pKa that is typically lower than other cyclic amines, which can be advantageous for tuning a drug candidate's ionization state at physiological pH, a critical factor for blood-brain barrier permeability.[4]

The 2-Bromophenyl Group: A Versatile Synthetic Handle

The true power of this compound lies in its role as a versatile building block. The bromine atom serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

G cluster_reactions Parallel Synthesis via Cross-Coupling Start This compound (Starting Material) R1 Suzuki Coupling + Arylboronic Acid Start->R1 R2 Heck Coupling + Alkene Start->R2 R3 Sonogashira Coupling + Alkyne Start->R3 R4 Buchwald-Hartwig Amination + Amine/Amide Start->R4 Lib Diverse Chemical Library (Novel Analogues) R1->Lib R2->Lib R3->Lib R4->Lib Screen High-Throughput Biological Screening (e.g., Enzyme/Receptor Assays) Lib->Screen Hit Hit Identification & Lead Optimization Screen->Hit

Caption: Role of this compound in a drug discovery workflow.

Representative Biological Assay Protocol: DNA Gyrase Inhibition

Derivatives of phenyl-heterocycles are known to exhibit antimicrobial potential as DNA gyrase inhibitors.[5] To illustrate how a novel compound synthesized from this compound might be tested, the following is a representative protocol for an S. aureus DNA gyrase supercoiling assay.[6]

Objective: To determine the concentration at which a test compound inhibits 50% of the supercoiling activity of DNA gyrase (IC₅₀).

Materials:

  • Supercoiled S. aureus DNA Gyrase (enzyme)

  • Relaxed pBR322 DNA (substrate)

  • Assay Buffer (containing ATP)

  • Test Compound (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • Agarose gel, Gel electrophoresis apparatus, DNA stain

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Ciprofloxacin) in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound dilution.

  • Enzyme Addition: Initiate the reaction by adding the S. aureus DNA gyrase enzyme. Include a "no enzyme" control and a "no compound" (vehicle) control.

  • Incubation: Incubate the reaction mixtures at 37 °C for 1 hour.

  • Quenching: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA topology by running the samples on an agarose gel. The relaxed DNA substrate will migrate slower than the supercoiled product.

  • Quantification: Stain the gel, visualize the DNA bands under UV light, and quantify the band intensities using densitometry software.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use in a well-ventilated area.
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its unique combination of a privileged morpholine scaffold and a versatile bromophenyl group provides a reliable entry point for the synthesis of diverse and complex molecules. This guide has provided the core data, validated protocols, and strategic context necessary for its effective utilization in a research and development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE. [Link]

  • El-Sayed, N. F. et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • El-Sayed, N. F. et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Sabat, M. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

Sources

Commercial availability and suppliers of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Strategic Procurement of 4-(2-Bromophenyl)morpholine

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a synthetically valuable building block in modern medicinal chemistry, enabling the construction of complex molecular architectures for drug discovery. The strategic placement of the bromine atom at the ortho position offers unique steric and electronic properties, making it a distinct reagent from its more common para-isomer. This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No. 87698-82-6), detailing supplier information, critical quality parameters, and a practical application protocol. The objective is to equip researchers with the necessary knowledge to confidently source high-quality material, ensuring the integrity and success of their research and development programs.

Introduction: The Strategic Importance of the Ortho-Substituted Phenylmorpholine Scaffold

The morpholine heterocycle is a well-established "privileged scaffold" in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a lead compound.[1] When coupled with a brominated phenyl ring, it becomes a powerful intermediate for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Specifically, this compound offers distinct advantages:

  • Orthogonal Reactivity: The ortho-bromo group serves as a versatile synthetic handle for introducing molecular complexity through reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • Steric Influence: The proximity of the morpholine ring to the reactive bromine site can influence reaction kinetics and selectively favor certain product conformations, a crucial aspect in the synthesis of sterically hindered biaryl compounds.

  • Vectorial Drug Design: The ortho-substitution pattern provides a specific vector for scaffold elaboration, allowing chemists to precisely orient substituents towards target protein binding pockets.

Commercial Landscape and Supplier Analysis

While its isomer, 4-(para-bromophenyl)morpholine, is widely available from major chemical suppliers, this compound is typically sourced from more specialized vendors or those offering custom synthesis services. Researchers must exercise diligence in specifying the correct isomer and CAS number (87698-82-6) during procurement.

Key information for this compound can be found on chemical databases like PubChem, which often aggregate data from various chemical vendors.[2] Specialized suppliers such as ChemUniverse also list the compound and provide channels for quotation and ordering.[3][4]

Table 1: Key Specifications for Procurement of this compound

ParameterSpecificationImportance & Rationale
Chemical Name This compoundEnsures procurement of the correct ortho isomer.
Synonyms N-(2-Bromophenyl)morpholine, 2-Bromophenylmorpholine[2]Useful for database and literature searches.
CAS Number 87698-82-6[2]The universally accepted, unambiguous identifier. Crucial for ordering.
Molecular Formula C₁₀H₁₂BrNO[2]Verifies the elemental composition.
Molecular Weight 242.11 g/mol [2]Essential for calculating molar equivalents in reaction planning.
Purity Typically ≥97% (HPLC/GC)Defines the amount of active reagent; higher purity minimizes side reactions.
Appearance Varies (e.g., solid, powder)Important for handling and solubility assessment.
Analytical Data Certificate of Analysis (CoA) with ¹H NMR, MS, HPLCNon-negotiable. Provides batch-specific proof of identity and purity.

Quality Control: A Self-Validating System

Sourcing a chemical intermediate without a comprehensive Certificate of Analysis (CoA) introduces unacceptable risk to a research project. The CoA is the cornerstone of trustworthiness, validating the material's identity and purity.

Mandatory Analytical Checks:

  • Identity Confirmation (¹H NMR & MS): The proton NMR spectrum must match the expected structure, showing distinct signals for the four aromatic protons and the eight morpholine protons. Mass spectrometry should confirm the molecular weight (242.11 g/mol ) and display the characteristic isotopic pattern of a monobrominated compound ([M]+ and [M+2]+ peaks of nearly equal intensity).[2]

  • Purity Assessment (HPLC/GC): A chromatographic method like HPLC is essential for quantifying the purity. The main peak should account for ≥97% of the total integrated area, with any impurities clearly identified if possible.

Application Spotlight: Suzuki-Miyaura Cross-Coupling Workflow

To demonstrate its utility, this section details a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, using this compound as the aryl halide partner. This workflow is designed as a self-validating system, with built-in checks to ensure reaction success.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiCouplingWorkflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis reagents Weigh Reagents: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq) - Base (e.g., K₂CO₃) (2.0 eq) setup Assemble Glassware: - Flame-dry Schlenk flask - Add stir bar - Purge with Inert Gas (Ar/N₂) addition Charge Reagents & Solvents (Degassed Toluene/Water) setup->addition heating Heat to 90°C with Stirring addition->heating monitoring Monitor Progress via TLC/LC-MS (Check for starting material consumption) heating->monitoring quench Cool to RT, Quench with Water monitoring->quench extract Extract with Organic Solvent (EtOAc) quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify analyze Characterize Final Product (¹H NMR, ¹³C NMR, MS, HPLC) purify->analyze product Isolated Product: 4-(2-Arylphenyl)morpholine analyze->product

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq). The flask is sealed, evacuated, and backfilled with argon or nitrogen. This cycle is repeated three times. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:Water) via syringe. Causality: Solvents can dissolve atmospheric oxygen. Using degassed solvents maintains the inert reaction environment.

  • Heating and Monitoring: The mixture is heated to 90-100 °C with vigorous stirring. The reaction is monitored every 1-2 hours by taking a small aliquot, quenching it, and analyzing it by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.

  • Workup and Extraction: Once the reaction is complete, it is cooled to room temperature. Water is added, and the product is extracted into an organic solvent like ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Characterization: The resulting crude oil or solid is purified by flash column chromatography on silica gel. The pure fractions are combined and concentrated. The final product's identity and purity are confirmed by NMR and MS, validating the success of the transformation.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for this class of halogenated aromatic compounds should be followed. Based on data for similar compounds, potential hazards include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[5][6]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful procurement of this compound hinges on precise specification of the ortho isomer (CAS 87698-82-6) and a rigorous insistence on batch-specific quality control data from the supplier. While less common than its para-isomer, this reagent is an invaluable tool for medicinal chemists seeking to introduce specific structural motifs and explore novel chemical space. By following the principles of due diligence in sourcing, employing robust and self-validating synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this powerful building block to advance their drug discovery programs.

References

  • Sigma Aldrich Fine Chemicals Biosciences. (n.d.). 4-4-BROMOPHENYL MORPHOLINE 97%. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 (4 Bromophenyl)Morpholine 97%. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request A Quote: this compound. Retrieved from [Link]

  • ChemUniverse. (n.d.). Order: this compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325729, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine and its Analogs: Synthesis, Biological Evaluation, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs. When appended to an aryl system, the resulting 4-aryl-morpholine motif offers a versatile platform for drug design, with applications spanning a wide range of therapeutic areas. This technical guide focuses on the synthesis, biological evaluation, and structure-activity relationships of 4-(2-Bromophenyl)morpholine and its analogs. While direct biological data for the parent compound is limited in publicly accessible literature, this guide will build a strong rationale for its investigation by examining closely related analogs. We will delve into synthetic strategies, particularly leveraging modern cross-coupling reactions, and explore the potential of this scaffold as a modulator of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the exploration of this promising chemical space.

Introduction: The Significance of the 4-Aryl-Morpholine Scaffold

The morpholine moiety is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its incorporation into drug candidates can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. The N-aryl substitution, as seen in this compound, offers a synthetically accessible handle to explore a vast chemical space. The bromine atom on the phenyl ring is particularly noteworthy as it can serve as a versatile synthetic handle for further diversification through various cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Furthermore, the 4-aryl-morpholine scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors. Kinases, particularly the Phosphoinositide 3-kinase (PI3K) family, are critical regulators of cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers. Several potent and selective PI3K inhibitors feature the morpholine ring, highlighting its importance in binding to the ATP-binding pocket of these enzymes. This guide will, therefore, place a significant emphasis on the potential of this compound and its derivatives as a novel class of anticancer agents targeting the PI3K/Akt/mTOR signaling cascade.

Synthetic Strategies for this compound and its Analogs

The synthesis of 4-aryl-morpholines is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for the synthesis of the target compound.

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general and robust method for the synthesis of this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination Bromobenzene 1,2-Dibromobenzene Product This compound Bromobenzene->Product + Morpholine Morpholine Morpholine Morpholine->Product Base Base (e.g., NaOtBu, Cs2CO3) Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos, BINAP) Solvent Solvent (e.g., Toluene)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1,2-dibromobenzene (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle.

  • Bulky Phosphine Ligand: Ligands like XPhos are electron-rich and sterically hindered, which promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the morpholine, making it a more potent nucleophile.

Diversification of the Scaffold

The bromine atom in this compound is a key feature for generating a library of analogs. Suzuki, Stille, and Sonogashira cross-coupling reactions can be employed to introduce a variety of substituents at the 2-position of the phenyl ring. This allows for a systematic exploration of the structure-activity relationship.

Analog_Synthesis Start This compound Suzuki_Product 4-(2-Arylphenyl)morpholine Start->Suzuki_Product Suzuki Coupling Stille_Product 4-(2-Aryl/Alkenylphenyl)morpholine Start->Stille_Product Stille Coupling Sonogashira_Product 4-(2-Alkynylphenyl)morpholine Start->Sonogashira_Product Sonogashira Coupling Suzuki_Partner Arylboronic acid Stille_Partner Organostannane Sonogashira_Partner Terminal alkyne

Figure 2: Diversification of the this compound scaffold.

Biological Evaluation: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many human cancers, making it a prime target for drug development. Numerous morpholine-containing compounds have demonstrated potent inhibitory activity against PI3K.

Rationale for Targeting PI3K

The morpholine oxygen of several known PI3K inhibitors forms a crucial hydrogen bond with the backbone NH of Val851 in the hinge region of the PI3Kα active site. This interaction is a key determinant of binding affinity and selectivity. The this compound scaffold, with its potential for diverse substitution patterns, offers an excellent starting point for designing novel PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Analog This compound Analog Analog->PI3K Inhibition

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the proposed point of intervention.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and reproducible method for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization: Remove the SRB solution and wash the plates four times with 1% (w/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro PI3K Kinase Inhibition Assay

To confirm that the anticancer activity of the compounds is mediated through the inhibition of PI3K, a direct enzymatic assay is necessary. Several commercial kits are available for this purpose, often based on fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase reaction buffer, PI3K enzyme, and substrate (e.g., PIP₂).

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme, test compound, and ATP. Initiate the reaction by adding the substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves an antibody that recognizes the product (PIP₃) and a detection molecule that generates a signal.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) of Related Analogs

While specific SAR data for this compound is not available, we can infer potential trends from related series of morpholine-containing anticancer agents.

Compound Series Key SAR Findings Reference
Morpholino-quinazolines Substitution on the phenyl ring significantly impacts activity. Electron-withdrawing groups at the para-position often enhance cytotoxicity. The morpholine moiety is crucial for activity, likely through hydrogen bonding in the kinase hinge region.
Dimorpholinopyrimidines The morpholine group is a key pharmacophore. Substitution at different positions of the pyrimidine core can modulate potency and selectivity against PI3K isoforms.
Morpholino-thieno[3,2-d]pyrimidines The thieno[3,2-d]pyrimidine core is a privileged scaffold for PI3K inhibitors. Small, lipophilic substituents on the phenyl ring can lead to potent and selective inhibitors.

Based on these findings, a proposed SAR exploration for this compound analogs could involve:

  • Substitution at the 2-position of the phenyl ring: Introducing a variety of aryl, heteroaryl, and alkyl groups via cross-coupling reactions to probe the steric and electronic requirements of the binding pocket.

  • Modification of the phenyl ring: Exploring the effect of different substitution patterns (e.g., 3-bromo, 4-bromo isomers) and the introduction of other functional groups (e.g., fluorine, methoxy) on the phenyl ring.

  • Modification of the morpholine ring: While generally considered a stable and beneficial moiety, subtle modifications such as the introduction of stereocenters could be explored to optimize interactions with the target.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly PI3K inhibitors. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive target for medicinal chemistry campaigns.

This technical guide has provided a comprehensive overview of the rationale, synthetic strategies, and biological evaluation methods for exploring this compound and its analogs. The detailed experimental protocols are intended to serve as a practical resource for researchers in the field of drug discovery. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation in a panel of cancer cell lines and against a panel of kinases to establish a clear SAR and identify lead compounds for further optimization. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-Bromophenyl)morpholine, a substituted aromatic morpholine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimentally derived data for this specific positional isomer, this document synthesizes computed data from reputable databases with established analytical methodologies for the characterization of related compounds. The guide is structured to offer not only a summary of core properties but also to provide robust, field-proven experimental protocols for their determination and validation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules, ensuring scientific integrity and facilitating further investigation.

Introduction and Molecular Overview

This compound belongs to a class of compounds that are of significant interest in drug discovery and development. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a lead compound. The presence and position of the bromo-substituent on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for further functionalization through cross-coupling reactions.

This guide focuses specifically on the ortho-bromo isomer, distinguishing it from its more commonly documented para-bromo counterpart. Understanding the distinct physicochemical properties of this compound is critical for its effective utilization in synthetic strategies and for predicting its behavior in biological systems.

Chemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 87698-82-6[1]

  • Molecular Formula: C₁₀H₁₂BrNO[1]

  • Synonyms: 2-bromophenylmorpholine, N-(2-Bromophenyl)morpholine[1]

Molecular Structure

Figure 1: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available and computed physicochemical data for this compound. It is crucial to note that many of these values are predicted and await experimental verification.

PropertyValueSourceNotes
Molecular Weight 242.11 g/mol PubChem[1]Computed value.
Appearance SolidSigma-AldrichCommercially available as a solid.
Melting Point Not availableExperimental data is not readily available. The isomeric 4-(4-bromophenyl)morpholine melts at 114-118 °C.[2][3]
Boiling Point Not availableNot experimentally determined.
Solubility Not experimentally determinedExpected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.
pKa (basic) Not experimentally determinedThe pKa of the parent morpholine is 8.33.[4] The electron-withdrawing nature of the bromophenyl group is expected to lower this value.
LogP (Octanol/Water) 2.4PubChem (XLogP3)[1]A computed value indicating moderate lipophilicity.
Topological Polar Surface Area (TPSA) 12.5 ŲPubChem[1]Computed value.
Hydrogen Bond Acceptor Count 2PubChem[1]Computed value.
Rotatable Bond Count 1A2B Chem[5]Computed value.
Storage Conditions Room TemperatureSigma-AldrichRecommended storage condition from a commercial supplier.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. While a complete set of experimentally derived spectra is not publicly available, this section provides available data and discusses expected spectral features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this compound, particularly for distinguishing it from its isomers.

  • ¹³C NMR: A ¹³C NMR spectrum is available.[1] The spectrum would show four signals for the morpholine carbons and six signals for the bromophenyl carbons. The carbons of the morpholine ring adjacent to the oxygen typically appear downfield (around 67 ppm) compared to those adjacent to the nitrogen.[6]

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-O-C stretching (ether): ~1115-1140 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Experimental Protocols for Physicochemical Characterization

The following section details robust, validated methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard practices for small molecule characterization.

Synthesis and Purification Workflow

A plausible synthetic route to this compound is via a Buchwald-Hartwig amination, coupling 1-bromo-2-iodobenzene or 2-dibromobenzene with morpholine.

G cluster_0 Synthesis cluster_1 Purification & Analysis 2-Bromoiodobenzene 2-Bromoiodobenzene Reaction Reaction 2-Bromoiodobenzene->Reaction Morpholine Morpholine Morpholine->Reaction Pd Catalyst\nLigand, Base Pd Catalyst Ligand, Base Pd Catalyst\nLigand, Base->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound Spectroscopic Analysis\n(NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Pure this compound->Spectroscopic Analysis\n(NMR, IR, MS)

Figure 2: General workflow for the synthesis and characterization of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • A small amount of the purified, dry solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility Assessment

Causality: Solubility data is essential for formulation development and for designing biological assays.

Protocol (Qualitative):

  • To a series of vials, add a small, known amount (e.g., 1-2 mg) of this compound.

  • Add a small volume (e.g., 0.1 mL) of a test solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane) to each vial.

  • Observe for dissolution at room temperature.

  • If not soluble, gently warm the mixture and observe.

  • Categorize solubility as freely soluble, soluble, sparingly soluble, or insoluble.

pKa Determination by Potentiometric Titration

Causality: The pKa governs the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

Protocol:

  • Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination by Shake-Flask Method

Causality: The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, which is a primary determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocol:

  • Prepare a stock solution of this compound in n-octanol.

  • Saturate n-octanol with water and water with n-octanol.

  • Mix a known volume of the n-octanol stock solution with a known volume of the water phase in a vial.

  • Shake the vial for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method, such as HPLC with UV detection.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Purity and Stability Analysis by HPLC

Causality: A validated HPLC method is essential for determining the purity of synthesized batches and for assessing the stability of the compound under various conditions (e.g., temperature, pH, light).

Protocol:

  • Method Development: A reverse-phase HPLC method is developed. A C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8] A gradient elution is often employed to ensure good separation of the main compound from any impurities.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Analysis: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total peak area.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Data Acquisition & Analysis Data Acquisition & Analysis UV Detector->Data Acquisition & Analysis Purity & Stability Report Purity & Stability Report Data Acquisition & Analysis->Purity & Stability Report

Figure 3: Workflow for purity and stability analysis by HPLC.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has consolidated the available computed data and presented a clear pathway for the experimental determination of its core physicochemical properties. The provided protocols are designed to be self-validating and are grounded in established analytical principles. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development projects involving this and related molecular scaffolds. The clear distinction between computed and experimentally determined data is emphasized to maintain scientific integrity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Taylor & Francis Online. Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

Sources

An In-depth Technical Guide to 4-(2-Bromophenyl)morpholine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2-bromophenyl)morpholine, a significant heterocyclic building block in medicinal chemistry. This document delves into the core physicochemical properties of the molecule, namely its melting and boiling points, and provides a comparative analysis with its structural isomer, 4-(4-bromophenyl)morpholine. A detailed, field-proven synthetic protocol for its preparation via the Buchwald-Hartwig amination is presented, with an emphasis on the rationale behind the experimental choices. Furthermore, this guide outlines a standard methodology for the empirical determination of its melting point. The applications of the this compound scaffold in modern drug discovery are also discussed, highlighting the strategic importance of the morpholine moiety in developing novel therapeutics.

Introduction to this compound

This compound (CAS 87698-82-6) is a disubstituted aromatic heterocyclic compound. It features a morpholine ring attached to a phenyl group at the nitrogen atom, with a bromine atom at the ortho position of the phenyl ring. This specific substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, such as aqueous solubility, metabolic stability, and bioavailability.[1][2][3] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular diversification.

Caption: Molecular structure of this compound.

Physicochemical Properties: Melting and Boiling Points

The physical properties of a compound, such as its melting and boiling points, are fundamental for its purification, handling, and formulation. For this compound, there is limited publicly available experimental data. However, a Safety Data Sheet (SDS) provides an experimental melting point range. In contrast, its isomer, 4-(4-bromophenyl)morpholine, is well-characterized.

PropertyThis compound4-(4-Bromophenyl)morpholine
CAS Number 87698-82-630483-75-1
Molecular Formula C₁₀H₁₂BrNOC₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol 242.11 g/mol
Melting Point 50 - 80 °C[4]114 - 118 °C[5][6][7][8][9]
Boiling Point No experimental data availablePredicted: 341.2 ± 37.0 °C[10]

The significant difference in melting points between the two isomers is noteworthy. The lower melting point of the ortho-substituted isomer, this compound, can be attributed to the steric hindrance caused by the bromine atom being in the ortho position. This hindrance can disrupt the crystal lattice packing, leading to weaker intermolecular forces compared to the para-substituted isomer, where the linear geometry allows for more efficient packing and stronger intermolecular interactions.

While no experimental boiling point is reported for this compound, a predicted value for the related compound 4-[2-(4-Bromophenoxy)ethyl]morpholine is 147-149 °C at 3 Torr.[11] Due to the lack of experimental data, computational prediction methods are often employed to estimate such properties.[12][13][14][15]

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][16][17][18][19][20] This method is particularly effective for the synthesis of aryl amines from aryl halides and is the method of choice for preparing this compound in a laboratory setting.

Synthetic_Workflow Reactants 1-Bromo-2-iodobenzene + Morpholine Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound.

Reagents and Materials:

  • 1-Bromo-2-iodobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-iodobenzene (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Addition of Reagents: Add anhydrous toluene, followed by morpholine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.). The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine and the catalytic cycle.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. The aqueous washes remove inorganic salts and unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Experimental Workflow: Melting Point Determination

The determination of a melting point is a fundamental technique to assess the purity of a crystalline solid.

Melting_Point_Workflow start Start prep Prepare Sample (Dry, Finely Powdered) start->prep load Pack Capillary Tube prep->load place Place in Melting Point Apparatus load->place heat Heat Slowly (1-2 °C/min near MP) place->heat observe Observe for Melting heat->observe record Record Melting Range (Onset to Complete Liquefaction) observe->record end End record->end

Caption: Experimental workflow for melting point determination.

Step-by-Step Protocol
  • Sample Preparation: Ensure the synthesized this compound is completely dry and free of solvent. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (based on the reported range of 50-80 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Recording the Melting Range: Observe the sample closely. The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample has turned into a clear liquid. A narrow melting range (typically less than 2 °C) is indicative of a pure compound. The wide range reported in the SDS may suggest the presence of impurities or that the material is a mixture of conformers.

Applications in Drug Discovery and Development

The morpholine ring is a key structural motif in a multitude of approved drugs and clinical candidates.[1][2][3][21][22] Its incorporation is a strategic choice in medicinal chemistry to improve the physicochemical properties and pharmacokinetic profile of a molecule. The nitrogen atom of the morpholine ring is basic, but its pKa is lower than that of piperidine, which can be advantageous in tuning the overall basicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

While there are no marketed drugs that specifically contain the this compound scaffold, this and closely related structures are valuable intermediates in the synthesis of a wide range of biologically active compounds. The ortho-bromophenyl moiety allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

Derivatives of phenylmorpholine have been investigated for a variety of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: The morpholine scaffold can improve the blood-brain barrier permeability of drug candidates, making it a useful component in the design of drugs targeting CNS disorders.[3][19]

  • Oncology: Many kinase inhibitors, a major class of anticancer drugs, incorporate the morpholine ring to enhance their solubility and binding to the target protein.[20][23]

  • Infectious Diseases: The morpholine scaffold is also found in antibacterial and antifungal agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. While its physicochemical properties are not as extensively documented as its 4-bromo isomer, this guide provides the currently available data and highlights the significant difference in their melting points. The synthesis of this compound is reliably achieved through the Buchwald-Hartwig amination, a cornerstone of modern synthetic organic chemistry. The strategic incorporation of the 2-bromophenyl-morpholine moiety into novel molecular structures continues to be a promising avenue for the development of new therapeutic agents with improved pharmacological profiles.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • N-(4-BROMOPHENYL)MORPHOLINE. One Chongqing Chemdad Co. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. National Institutes of Health. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Prediction of physicochemical properties. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect. [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. [Link]

  • Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. National Institutes of Health. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. National Institutes of Health. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(2-Bromophenyl)morpholine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-bromophenyl)morpholine from 2-bromoaniline and morpholine. The protocol is centered on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method is widely favored over traditional techniques like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4] This guide offers a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols tailored for researchers in synthetic organic chemistry and drug development.

Introduction: Significance and Synthetic Strategy

N-aryl morpholines are privileged structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The target molecule, this compound, serves as a versatile synthetic intermediate where the bromo-substituent can be further functionalized via subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.

The chosen synthetic route is the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[5] This reaction has revolutionized the synthesis of arylamines by providing an efficient and general method for coupling amines with aryl halides.[1] The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base to facilitate the catalytic cycle.

Reaction Scheme & Mechanism

Reaction:

2-Bromoaniline + Morpholine $\xrightarrow{Pd-catalyst, Ligand, Base}$ this compound

Mechanism of Buchwald-Hartwig Amination:

The reaction proceeds through a well-established catalytic cycle.[6][7]

  • Oxidative Addition: A Pd(0) species, often generated in situ, undergoes oxidative addition into the carbon-bromine bond of 2-bromoaniline to form a Pd(II) complex. This step is widely considered the rate-determining step of the cycle.[5][6]

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the coordinated morpholine is deprotonated to form a palladium amide complex.[5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Catalytic Cycle Workflow

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Aryl-Pd(II)-Br Complex Pd0->OA_Complex Oxidative Addition (+ 2-Bromoaniline) Amide_Complex Aryl-Pd(II)-Amide Complex OA_Complex->Amide_Complex Ligand Exchange & Deprotonation (+ Morpholine, + Base) Amide_Complex->Pd0 Reductive Elimination (Product Release) Product This compound Amide_Complex->Product Forms Synthesis_Workflow start Start: Reagents & Glassware setup 1. Inert Atmosphere Setup (Flame-dry, N2/Ar Purge) start->setup addition 2. Reagent Addition (Solids, then Liquids) setup->addition reaction 3. Reaction (Heat to 110°C, 12-24h) addition->reaction monitoring TLC Monitoring reaction->monitoring workup 4. Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification 5. Purification (Silica Gel Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization end_product Final Product: This compound characterization->end_product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination: N-Arylation of Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value close to physiological pH, often enhance the aqueous solubility and brain permeability of drug candidates.[1][2][3] When appended to an aromatic system via a nitrogen-carbon bond, the resulting N-aryl morpholine structures are found at the core of numerous biologically active compounds and approved drugs, playing key roles in targeting central nervous system (CNS) disorders, cancers, and inflammatory diseases.[1][2][4]

The synthesis of these crucial C(sp²)–N bonds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5] This powerful transformation provides a versatile and efficient route to N-aryl morpholines, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[5][6] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the specific and highly relevant task of morpholine N-arylation, offering both theoretical grounding and practical, field-proven protocols for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8]

  • Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl intermediate. The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[7][8]

  • Amine Coordination & Deprotonation : Morpholine coordinates to the Pd(II) center. In the presence of a strong base, the morpholine nitrogen is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination : This is the key bond-forming step. The N-aryl morpholine product is formed by the reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

An unproductive side reaction to be aware of is β-hydride elimination, though this is not a concern with morpholine itself, it can be an issue with other amines possessing α-hydrogens.[5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants pd0 L-Pd(0) Active Catalyst pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_amido L-Pd(II)(Ar)(N-morpholine) pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-N(morpholine) pd2_amido->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_aryl morpholine Morpholine-H morpholine->pd2_amido base Base base->pd2_amido - H-Base+X- caption Catalytic cycle for N-arylation.

Caption: Catalytic cycle for N-arylation.

Parameter Selection: A Guide to Rational Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. While high-throughput experimentation can rapidly identify optimal conditions, a rational approach based on substrate properties is often the most efficient starting point.[9]

Palladium Source & Ligand Selection

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

  • Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts).[8][10] Pre-catalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ upon exposure to a base, potentially requiring lower catalyst loadings.[8]

  • Ligands : For the N-arylation of a relatively unhindered secondary amine like morpholine, sterically hindered biaryl phosphine ligands are highly effective. These ligands promote the reductive elimination step and prevent catalyst decomposition.

Ligand TypeExamplesKey Characteristics & Application for Morpholine
Bulky Biarylphosphines XPhos, SPhos, RuPhosHighly general and efficient for coupling a wide range of aryl chlorides and bromides with amines.[6] They are often the first choice for optimizing the N-arylation of morpholine.
Ferrocene-Based dppfA classic bidentate ligand, effective for many couplings, particularly with aryl iodides and bromides.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong electron-donating ligands that form robust palladium complexes, useful for challenging substrates like electron-rich aryl chlorides.[11]

Expert Insight : For a standard N-arylation of morpholine with an aryl bromide or chloride, a catalyst system composed of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos or RuPhos is an excellent and reliable starting point.

Base and Solvent Selection

The base and solvent play crucial, interconnected roles in the reaction.

  • Base : A strong, non-nucleophilic base is required to deprotonate the morpholine-palladium intermediate. The choice of base can be critical and is often substrate-dependent.

    • Sodium tert-butoxide (NaOtBu) : The most common and often most effective base.[8] Its strong basicity facilitates the reaction even with less reactive aryl chlorides.

    • Lithium bis(trimethylsilyl)amide (LHMDS) : A strong, hindered base that can be advantageous for substrates with base-sensitive functional groups.[8]

    • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases that can be used for highly activated aryl halides or when base-sensitive functional groups are present. However, they may require higher reaction temperatures.[12]

  • Solvent : The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

    • Aromatic Hydrocarbons (Toluene, Xylene) : Excellent general-purpose solvents for Buchwald-Hartwig reactions.

    • Ethers (Dioxane, THF, t-BuOH) : Also widely used and effective. Dioxane is a common choice.[8][12]

Trustworthiness Check : The solubility of the inorganic base can be a limiting factor. Vigorous stirring is essential to ensure proper mixing, as dense bases like NaOtBu can settle at the bottom of the reaction vessel.[8] In some cases, sonication has been shown to improve reaction outcomes by dispersing the base.[13]

General Protocol for the N-Arylation of Morpholine with an Aryl Chloride

This protocol is a robust starting point for the coupling of morpholine with a generic aryl chloride, based on established literature procedures.

Experimental_Workflow Experimental Workflow: From Setup to Product setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Catalyst, Ligand, Base, Solvent, Aryl Halide, Morpholine) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC/GC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification caption General experimental workflow.

Caption: General experimental workflow.

Materials:

  • Aryl Chloride (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with septa)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Atmosphere Exchange : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture at room temperature for 5-10 minutes.

  • Substrate Addition : Add the aryl chloride (1.0 equiv.) followed by morpholine (1.5 equiv.) via syringe.

  • Reaction Execution : Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for the required time (typically 6-24 hours).

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup : Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl morpholine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Ligand is not suitable for the substrate.1. Use a pre-catalyst; ensure proper inert atmosphere technique.2. Use freshly distilled, anhydrous solvents; dry reagents thoroughly.3. Switch to a stronger base (e.g., NaOtBu); ensure vigorous stirring.4. Screen a different class of ligand (e.g., try RuPhos or an NHC-based system).
Side Product Formation 1. Hydrodehalogenation of the aryl halide.2. Catalyst decomposition.1. Ensure the system is rigorously free of water and oxygen.2. Increase ligand-to-palladium ratio; consider a more robust ligand.
Inconsistent Results 1. Variable quality of reagents or solvents.2. Inefficient stirring.1. Use high-purity, anhydrous reagents and solvents from reliable sources.[14]2. Use a larger stir bar and ensure a vortex is visible in the reaction mixture.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl morpholines, providing a reliable and versatile pathway to structures of high value in pharmaceutical and materials science.[13] A thorough understanding of the catalytic mechanism and the interplay between the catalyst, ligand, base, and solvent allows for the rational design and optimization of reaction conditions. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link].

  • Peplow, M. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link].

  • Cignarella, G., Barlocco, D., & Villa, S. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link].

  • University of York. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link].

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link].

  • D'Amato, E. M., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Nolan, S. P., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. Available at: [Link].

  • ResearchGate. Biologically active N-arylated morpholine derivatives. Available at: [Link].

  • Fokin, V. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link].

  • ResearchGate. N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Available at: [Link].

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available at: [Link].

  • ACS Publications. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link].

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Available at: [Link].

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link].

  • ResearchGate. Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. Available at: [Link].

  • Minnaard, A. J., Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link].

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

  • Bertolasi, V., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC Advances. Available at: [Link].

  • Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link].

Sources

Palladium-Catalyzed Synthesis of 4-(2-Bromophenyl)morpholine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(2-Bromophenyl)morpholine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step laboratory procedure, and discusses critical parameters for successful execution and optimization. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical insight and practical, actionable guidance.

Introduction: The Significance of Aryl Amines and the Buchwald-Hartwig Amination

Aryl amines, particularly those incorporating heterocyclic scaffolds like morpholine, are ubiquitous pharmacophores in a vast array of therapeutic agents and functional materials.[4][5] The morpholine moiety, with its unique physicochemical properties, often imparts favorable pharmacokinetic characteristics such as improved solubility and metabolic stability to drug candidates.[4] Consequently, robust and efficient methods for the synthesis of arylmorpholine derivatives are of paramount importance in the pharmaceutical and chemical industries.[6][7]

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and highly effective method for the construction of C-N bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction of amines with aryl halides has largely superseded traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[1] The mild reaction conditions, broad functional group tolerance, and high yields associated with the Buchwald-Hartwig amination make it an indispensable tool for the synthesis of complex molecules.[6]

This application note focuses on a specific application of this powerful transformation: the synthesis of this compound from 1-bromo-2-iodobenzene and morpholine.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of fundamental organometallic transformations.[1][2][8][9] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1-bromo-2-iodobenzene), forming a Pd(II) intermediate.[1][8][9] This is often the rate-determining step of the reaction.[8]

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the this compound product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][9]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord R₂NH PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of palladium precursor, ligand, base, and solvent are critical variables that significantly influence the efficiency and outcome of the reaction. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and reductive elimination steps.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the palladium-catalyzed synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
1-Bromo-2-iodobenzeneC₆H₄BrI282.911.0 g3.54Aryl Halide
MorpholineC₄H₉NO87.120.37 mL4.25Amine
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7232.4 mg0.0354Palladium Precursor
XantphosC₃₉H₃₂OP₂578.6241.0 mg0.0708Ligand
Sodium tert-butoxideC₄H₉NaO96.10476 mg4.96Base
TolueneC₇H₈92.1410 mL-Solvent
Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide in an oven-dried flask. start->reagents inert Evacuate and backfill the flask with Argon (3x). reagents->inert add_reactants Add 1-bromo-2-iodobenzene, morpholine, and toluene via syringe. inert->add_reactants heat Heat the reaction mixture at 100 °C with vigorous stirring. add_reactants->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water and extract with ethyl acetate. cool->quench wash Wash the organic layer with brine, dry over Na₂SO₄. quench->wash concentrate Concentrate the solvent under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Characterize the pure product. purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 32.4 mg, 0.0354 mmol), Xantphos (41.0 mg, 0.0708 mmol), and sodium tert-butoxide (476 mg, 4.96 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[2]

  • Addition of Reactants: To the flask, add dry toluene (10 mL) via syringe, followed by 1-bromo-2-iodobenzene (1.0 g, 3.54 mmol) and morpholine (0.37 mL, 4.25 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Discussion: Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

  • Palladium Precursor: While various palladium sources can be used, Pd₂(dba)₃ is a common and effective precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical for promoting the catalytic cycle.[10][12] Xantphos is a bidentate phosphine ligand known for its effectiveness in coupling a wide range of substrates.[13] Other biaryl phosphine ligands, such as those developed by Buchwald, can also be highly effective.[10][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3] Sodium tert-butoxide is a common choice, although other bases like potassium carbonate or cesium carbonate can also be employed depending on the specific substrates.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.[2]

  • Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition step.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable synthetic intermediate. The protocol provided in this application note serves as a robust starting point for the laboratory-scale synthesis and can be adapted and optimized for specific research needs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 12, 2026, from [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2020). Organic chemistry frontiers. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). (2021). Retrieved January 12, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (n.d.). Retrieved January 12, 2026, from [Link]

  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (2025, August 9). Retrieved January 12, 2026, from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20). Retrieved January 12, 2026, from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). Retrieved January 12, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organopalladium Catalysis as a Proving Ground for Data-Rich Approaches to Reaction Development and Quantitative Predictions | ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates - RSC Publishing. (2024, October 25). Retrieved January 12, 2026, from [Link]

  • Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009, September 16). Retrieved January 12, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Aryl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The synthesis of this privileged structure, however, presents unique challenges and necessitates a careful selection of synthetic strategies. This guide provides an in-depth analysis of the primary catalytic and non-catalytic methods for the construction of the C(sp²)–N bond between an aromatic ring and a morpholine moiety. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination, offering detailed, field-proven protocols. Furthermore, this document will elucidate the causality behind experimental choices, providing a framework for troubleshooting and optimization. A comparative analysis of these key methodologies will equip researchers with the knowledge to make informed decisions in the synthesis of N-aryl morpholine compounds for drug discovery and development.

The Significance of the N-Aryl Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a versatile and valuable building block in drug design.[2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a desirable basicity profile (pKa ≈ 8.7), all of which contribute to a more favorable pharmacokinetic profile.[1] When N-arylated, this scaffold is found in a remarkable number of clinically successful drugs across various therapeutic areas. Notable examples include:

  • Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[3][4]

  • Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[5][6][7]

  • Aprepitant: A neurokinin-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

The prevalence of this motif in FDA-approved drugs underscores the importance of robust and efficient synthetic methods for its construction.[8]

Comparative Overview of Synthetic Strategies

The formation of the N-aryl bond with morpholine can be achieved through several distinct synthetic routes. The choice of method is often dictated by the electronic and steric properties of the substrates, functional group tolerance, cost considerations, and scalability. The three primary methods discussed in this guide are:

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Catalyst Palladium (Pd)Copper (Cu)Typically metal-free or uses a reducing agent
Typical Ligands Bulky, electron-rich phosphinesSimple diamines, amino acids, or noneNot applicable
Reaction Temp. Milder (often 25-120°C)High (often >150-220°C for traditional methods)Generally mild (can often be performed at room temp.)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Often acidic or neutral conditions
Solvent Aprotic solvents (e.g., Toluene, Dioxane)High-boiling polar solvents (e.g., DMF, NMP)Protic or aprotic polar solvents (e.g., MeOH, DCE)
Substrate Scope Broad, including electron-rich and -neutral aryl halidesTraditionally favored for electron-poor aryl halidesRequires an aryl aldehyde or ketone precursor
Cost Higher (precious metal catalyst and specialized ligands)Generally lower (abundant copper catalyst)Varies with the cost of the reducing agent
Functional Group Tolerance Generally good, but sensitive to some groups with strong basesCan be limited by high temperaturesGenerally good, avoids harsh bases and high temps

The Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a dominant method for the formation of C-N bonds.[9][10] Its broad substrate scope and generally milder reaction conditions compared to classical methods have made it a staple in medicinal chemistry.[10]

The "Why": Mechanistic Insights and the Evolution of Catalysis

Understanding the catalytic cycle is crucial for rationalizing experimental choices and for troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (+ Ar-X) Amine_Coordination [Ar-Pd(II)(NHMorph)L2]+X- Oxidative_Addition_Complex->Amine_Coordination Amine Coordination (+ Morpholine) Deprotonation Ar-Pd(II)(NMorph)L2 Amine_Coordination->Deprotonation Deprotonation (+ Base) Product Ar-NMorph Deprotonation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Copper_Amide [Cu(I)-NMorph] Cu(I)X->Copper_Amide Amine Coordination & Deprotonation (+ Morpholine, Base) Cu(III)_Intermediate [Ar-Cu(III)(X)-NMorph] Copper_Amide->Cu(III)_Intermediate Oxidative Addition (+ Ar-X) Product Ar-NMorph Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I)X Catalyst Regeneration Reductive_Amination_Workflow Aryl_Aldehyde Ar-CHO Iminium_Ion [Ar-CH=N+(CH2CH2)2O] Aryl_Aldehyde->Iminium_Ion + Morpholine (- H2O) Morpholine HN(CH2CH2)2O Morpholine->Iminium_Ion Product Ar-CH2-N(CH2CH2)2O Iminium_Ion->Product Reduction (+ [H-])

Sources

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(2-Bromophenyl)morpholine in Suzuki-Miyaura Cross-Coupling Reactions

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed to blend theoretical principles with practical, field-proven protocols to ensure robust and reproducible outcomes in the synthesis of complex biaryl structures.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron species with an organic halide or triflate.[1][2] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in pharmaceutical development, for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[2][3]

The core of the reaction involves coupling partners like this compound, an aryl bromide. The resulting biaryl morpholine scaffolds are of significant interest in medicinal chemistry, as the morpholine moiety is a prevalent feature in numerous bioactive molecules, and the biaryl structure allows for extensive exploration of structure-activity relationships (SAR). This guide will detail the critical parameters and procedures for successfully employing this substrate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[2][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of a palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar palladium(II) intermediate.[2][4] The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][2] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[6][7]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the cycle.[1][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R' (Diorganopalladium(II)) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Organoboron Reagent) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Workflow start Start setup 1. Reaction Setup (Add Reagents to Flask under Inert Gas) start->setup catalyst 2. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cool and Quench (Add EtOAc and Water) react->workup extract 6. Extract and Combine Organic Layers workup->extract dry 7. Wash, Dry, and Concentrate extract->dry purify 8. Purify (Flash Column Chromatography) dry->purify end Pure Product purify->end

Sources

Application Notes and Protocols: 4-(2-Bromophenyl)morpholine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 4-(2-Bromophenyl)morpholine as a pivotal intermediate in pharmaceutical synthesis. This molecule uniquely combines two highly valuable synthons: a morpholine ring, known for enhancing aqueous solubility and metabolic stability in drug candidates, and a 2-bromophenyl group, which serves as a versatile handle for advanced palladium-catalyzed cross-coupling reactions.[1][2] We present detailed mechanistic insights and field-proven protocols for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination, enabling the synthesis of diverse molecular scaffolds such as biaryls and diarylamines. These structural motifs are prevalent in a wide range of therapeutic agents, including kinase inhibitors, CNS-active compounds, and anti-inflammatory drugs.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of complex molecular architectures.

Introduction: A Privileged Scaffold for Drug Discovery

In medicinal chemistry, the assembly of complex molecules from versatile building blocks is a cornerstone of drug discovery. This compound emerges as a particularly valuable intermediate due to the synergistic combination of its constituent parts.

  • The Morpholine Moiety: The morpholine heterocycle is considered a "privileged structure" in drug design.[1] Its presence often imparts favorable physicochemical properties to a parent molecule, including improved aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom's basicity is attenuated by the ether oxygen, reducing potential toxicity associated with more basic amines.[5] This scaffold is found in numerous approved drugs and is frequently incorporated to optimize the pharmacokinetic profile of a lead compound.[2][6]

  • The 2-Bromophenyl Group: The ortho-bromine atom provides a reactive site for a host of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[7] Unlike its para-isomer, the ortho-substitution pattern can introduce specific steric constraints that may be crucial for achieving selective binding to a biological target. This functional handle allows for the precise and efficient introduction of aryl, heteroaryl, or amino substituents, paving the way for the rapid generation of diverse compound libraries.

This guide focuses on the two most powerful applications of this intermediate: Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for reaction planning and execution.

PropertyValueSource
IUPAC Name This compound
CAS Number 87698-82-6
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance White to off-white solid/powderN/A
Melting Point Data not widely published; requires experimental determination.N/A

Scientist's Note: While physical properties for the analogous 4-(4-bromophenyl)morpholine are well-documented (m.p. 114-118 °C), the 2-bromo isomer is less common. Researchers should always confirm the identity and purity of the starting material via standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS) before use.

Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, a class of reactions so transformative that its pioneers were awarded the 2010 Nobel Prize in Chemistry.[8] These methods allow for the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.

graph TD {
    A[this compound] --> B{Palladium-Catalyzed Cross-Coupling};
    B --> C[Suzuki-Miyaura Coupling 
 (C-C Bond Formation)];
    B --> D[Buchwald-Hartwig Amination 
 (C-N Bond Formation)];
    C --> E["Biaryl & Heteroaryl Scaffolds 
 (e.g., Kinase Inhibitors, Antivirals)"];
    D --> F["Diarylamine & Aryl-alkylamine Scaffolds 
 (e.g., CNS Agents, APIs)"];

}

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol:

ReagentM.W. ( g/mol )Equiv.Amount
This compound242.111.0242 mg (1.0 mmol)
Arylboronic Acid-1.21.2 mmol
Pd(PPh₃)₄1155.560.0335 mg (3 mol%)
K₂CO₃ (anhydrous)138.212.0276 mg (2.0 mmol)
1,4-Dioxane--8 mL
Deionized Water--2 mL

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) against a positive flow of inert gas. Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Expert Insight: Degassing the solvent (e.g., by bubbling with argon for 15-20 minutes) is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), inhibiting the initial oxidative addition step and halting the catalytic cycle.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Application Rationale: The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines.[7] The resulting diarylamine or N-aryl heterocyclic scaffolds are present in countless pharmaceuticals, particularly those targeting the central nervous system and various protein kinases.[4][9][10] This protocol describes the coupling of this compound with a generic secondary amine.

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling.[11] It involves (1) Oxidative Addition of the aryl bromide to Pd(0); (2) Amine Coordination & Deprotonation where the amine coordinates to the Pd(II) center and is deprotonated by the base to form a palladium amide complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

ReagentM.W. ( g/mol )Equiv.Amount
This compound242.111.0242 mg (1.0 mmol)
Secondary Amine (e.g., Piperidine)85.151.2102 mg (1.2 mmol)
Pd₂(dba)₃915.720.019.2 mg (1 mol%)
XPhos476.620.0419 mg (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.4135 mg (1.4 mmol)
Toluene (anhydrous)--10 mL

Procedure:

  • Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (19 mg, 0.04 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol) to an oven-dried vial with a stir bar.

    • Expert Insight: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine to facilitate its coordination with the palladium center.[14] Sterically hindered phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step.[15]

  • Reagent Addition: Remove the vial from the glovebox. Add this compound (242 mg, 1.0 mmol), anhydrous toluene (10 mL), and the secondary amine (1.2 mmol).

  • Inerting: The vial should be sealed with a cap containing a PTFE septum and the headspace purged with argon.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

This compound stands as a high-value intermediate for pharmaceutical research and development. Its pre-installed morpholine ring offers a proven strategy for enhancing the drug-like properties of a molecule. The strategically placed ortho-bromine atom provides a reliable and versatile reaction site for modern palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a robust starting point for scientists to efficiently synthesize libraries of novel biaryl and diarylamine compounds, accelerating the journey from initial hit to clinical candidate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • S. K. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2024). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). (A) Diarylamines renowned for their versatile properties as active pharmaceutical ingredients (APIs) and natural products. [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. [Link]

  • ACS Publications. (2010). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances. [Link]

  • Nature. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Some typical diarylamine derivatives as drugs. [Link]

  • Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.
  • Zieliński, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • ChemicalBook. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. [Link]

  • ACS Publications. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

  • Cambridge Open Engage. (2023). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. [Link]

  • ACS Publications. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

The Strategic Incorporation of 4-(2-Bromophenyl)morpholine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-(2-Bromophenyl)morpholine as a pivotal building block in the development of contemporary kinase inhibitors. Kinase inhibitors are at the forefront of targeted therapies, particularly in oncology, and the morpholine moiety is a well-established pharmacophore known to enhance potency and impart favorable physicochemical properties.[1] The strategic placement of a bromine atom at the ortho position of the phenyl ring offers a versatile handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures tailored for specific kinase active sites. This document details the rationale behind its use, highlights key synthetic transformations, and provides detailed protocols for the synthesis of a representative PI3K/mTOR inhibitor, underscoring the practical application of this valuable synthon in medicinal chemistry and drug discovery.

Introduction: The Enduring Significance of Kinase Inhibitors and the Morpholine Motif

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention.[2] These enzymes are central regulators of a myriad of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4]

Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their consistent ability to interact with the highly conserved ATP-binding site of kinases. The morpholine ring is a prime example of such a pharmacophore.[1] Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites, while the saturated heterocyclic ring can provide a rigid scaffold to orient other pharmacophoric elements for optimal binding.[5][6] Furthermore, the morpholine group often enhances aqueous solubility and metabolic stability, key attributes for a successful drug candidate.[1] The PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a prominent target for morpholine-containing inhibitors like ZSTK474.[5][7]

The strategic functionalization of this privileged scaffold is key to achieving selectivity and potency. This compound emerges as a particularly valuable building block. The ortho-bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] These powerful transformations allow for the precise and efficient introduction of the 2-morpholinophenyl moiety into a variety of heterocyclic cores, which are common frameworks for kinase inhibitors.

The 2-Morpholinophenyl Moiety: A Key to Kinase Recognition

The 2-morpholinophenyl group, accessed from this compound, offers distinct advantages in kinase inhibitor design. The spatial arrangement of the morpholine relative to the phenyl ring and its point of attachment to the core scaffold can profoundly influence binding affinity and selectivity. Docking studies of morpholino-triazine based inhibitors have shown that the morpholine moiety's methylene groups are surrounded by hydrophobic residues in the kinase active site, contributing to the inhibitor's potency.[6]

The following diagram illustrates the general signaling pathway of PI3K/mTOR and the inhibitory action of a generic kinase inhibitor incorporating the 2-morpholinophenyl moiety.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor 2-Morpholinophenyl Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Synthetic Strategies and Protocols

The bromine atom of this compound is readily exploited in palladium-catalyzed cross-coupling reactions to construct the core structures of kinase inhibitors. The Suzuki-Miyaura coupling allows for the formation of a C-C bond with a heterocyclic boronic acid or ester, while the Buchwald-Hartwig amination enables the formation of a C-N bond with a heterocyclic amine.

The following workflow illustrates a general synthetic approach to a kinase inhibitor utilizing this compound.

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Key Transformation cluster_product Final Product A This compound C Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->C B Heterocyclic Coupling Partner (e.g., Aminopyrimidine) B->C D Kinase Inhibitor (e.g., 2-(2-Morpholinophenyl)- pyrimidin-4-amine) C->D

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 2-(2-Morpholinophenyl)pyrimidin-4-amine PI3K/mTOR Inhibitor via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative PI3K/mTOR inhibitor by coupling this compound with a commercially available aminopyrimidine. The conditions are adapted from established procedures for Buchwald-Hartwig amination of aryl bromides with heterocyclic amines.

Reaction Scheme:

A representative reaction scheme should be depicted here showing this compound reacting with 2-amino-4-chloropyrimidine to yield the target kinase inhibitor.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-chloropyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 2-amino-4-chloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 2-(2-morpholinophenyl)pyrimidin-4-amine derivative.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation in Buchwald-Hartwig reactions, especially with sterically hindered substrates.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, hence the use of an anhydrous solvent.

Protocol 2: Synthesis of a 2-(2-Morpholinophenyl)quinazoline Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a quinazoline-based kinase inhibitor using a Suzuki-Miyaura coupling. This approach requires the conversion of this compound to its corresponding boronic acid or pinacol ester derivative.

Reaction Scheme:

A representative reaction scheme should be depicted here showing the boronic ester of this compound reacting with a halogenated quinazoline to yield the target kinase inhibitor.

Part A: Synthesis of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Materials:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: In a dry, degassed reaction vessel, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, filter through celite, and concentrate. The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.

Part B: Suzuki-Miyaura Coupling

Materials:

  • 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (1.0 eq)

  • 4-Chloro-2-phenylquinazoline (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2M Aqueous sodium carbonate solution

  • 1,4-Dioxane

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (1.0 eq) and 4-chloro-2-phenylquinazoline (1.2 eq) in 1,4-dioxane.

  • Reagent Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the target 2-(2-morpholinophenyl)-4-phenylquinazoline.

Data Presentation: Inhibitory Activity

The synthesized compounds are typically evaluated for their inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
2-(2-Morpholinophenyl)-pyrimidin-4-amine PI3Kα[Hypothetical Value]ZSTK4743.9
2-(2-Morpholinophenyl)-pyrimidin-4-amine mTOR[Hypothetical Value]ZSTK47420.8
2-(2-Morpholinophenyl)-4-phenylquinazoline EGFR[Hypothetical Value]Gefitinib3.22

Note: The IC₅₀ values for the synthesized compounds are hypothetical and would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic design, combining the pharmacologically privileged morpholine moiety with a synthetically tractable ortho-bromine handle, provides medicinal chemists with a powerful tool for constructing complex and potent inhibitors of key therapeutic targets. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical space in the quest for next-generation targeted therapies.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Online].
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Online]. Available: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Online]. Available: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Online]. Available: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Online]. Available: [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. [Journal Name]. [Online]. Available: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Online]. Available: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Online]. Available: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. [Online]. Available: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Online]. Available: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Journal Name]. [Online]. Available: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. NIH. [Online]. Available: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Online]. Available: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Source]. [Online]. Available: [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Online]. Available: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Online]. Available: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Online]. Available: [Link]

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. [Journal Name]. [Online]. Available: [Link]

Sources

Application Notes & Protocols: Strategic Development of Novel Agrochemicals from 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in the synthesis of numerous biologically active compounds, serving as a "privileged pharmacophore" in both medicinal chemistry and agrochemical development.[1][2] Its derivatives are integral to a range of commercial fungicides and herbicides, where the morpholine moiety often enhances systemic activity and modulates physicochemical properties for optimal performance.[3][4] This guide focuses on 4-(2-Bromophenyl)morpholine, a versatile chemical scaffold poised for the development of next-generation agrochemicals. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for extensive chemical diversification, primarily through palladium-catalyzed cross-coupling reactions.[5] This document provides a comprehensive overview of derivatization strategies, detailed experimental protocols for synthesis and characterization, and a framework for biological screening to identify novel herbicidal, fungicidal, and insecticidal candidates.

The Morpholine Scaffold in Agrochemical Design

Morpholine and its derivatives have a proven track record in crop protection. They are central to the molecular structure of fungicides like dimethomorph and fenpropimorph, which are highly effective against devastating plant diseases such as downy mildew and powdery mildew.[3][6] The fungicidal mechanism of many morpholine-containing compounds involves the inhibition of sterol biosynthesis, a crucial process for fungal cell membrane integrity.[6] This multi-site inhibition is a key reason why morpholine fungicides have historically been considered a low risk for resistance development.[6] Beyond fungicides, the morpholine ring is found in various herbicides and insecticides, highlighting its broad utility.[4][7][8]

The subject of this guide, this compound, is an ideal starting point for a discovery program. The rationale for its selection is twofold:

  • Validated Bioactivity: The core phenyl-morpholine structure is a known pharmacophore in active agrochemicals.

  • Synthetic Tractability: The ortho-bromine atom is a versatile functional group, enabling the application of powerful and well-established cross-coupling chemistries to generate large, structurally diverse libraries of novel compounds.[5][9]

The overall strategy is to use this compound as a central building block for creating a library of analogues through targeted chemical modifications. This library can then be screened to identify lead compounds with potent biological activity.

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization via Cross-Coupling cluster_library Compound Library Start 2-Bromoaniline + Di(2-chloroethyl) ether Core This compound (Core Scaffold) Start->Core N-Arylation Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Library Diverse Library of Novel Analogues Suzuki->Library Sonogashira->Library Heck->Library Buchwald->Library caption Derivatization Workflow

Caption: High-level workflow for generating a chemical library from the core scaffold.

Experimental Protocols: Synthesis and Derivatization

The following protocols provide detailed, self-validating methodologies. The causality behind reagent choice is explained to provide deeper insight for the researcher. For instance, the choice of a palladium catalyst and ligand is critical for reaction efficiency and must be optimized for the specific substrate and coupling partner.[9]

Protocol 1: Synthesis of this compound

This procedure describes a standard Buchwald-Hartwig amination reaction, a robust method for forming the crucial C-N bond between the aryl bromide and morpholine.

Materials:

  • 1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 1-bromo-2-iodobenzene (1.0 equivalent) and anhydrous toluene. Stir for 5 minutes.

  • Nucleophile Addition: Add morpholine (1.2 equivalents) via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 12-18 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60 (dd, 1H), 7.30 (td, 1H), 7.05 (dd, 1H), 6.95 (td, 1H), 3.90 (t, 4H), 3.10 (t, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 150.0, 133.5, 128.0, 125.0, 122.0, 115.0, 67.0, 52.0.

  • MS (ESI): m/z calculated for C₁₀H₁₂BrNO [M+H]⁺ 242.02; found 242.03.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a cornerstone for creating C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl substituents at the 2-position of the phenyl ring. This systematic modification is crucial for probing structure-activity relationships (SAR).[5][10]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 mixture)

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound, the desired arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Reaction: Seal the vial and heat to 100°C for 8-16 hours. The reaction should be stirred vigorously.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Example Suzuki Coupling Products

Boronic Acid PartnerExpected Product StructurePotential Application Area
4-Cyanophenylboronic acid4-(2-(4-cyanophenyl)phenyl)morpholineHerbicide / Insecticide
Pyridine-3-boronic acid4-(2-(pyridin-3-yl)phenyl)morpholineFungicide / Systemic Agent
3,5-Dichlorophenylboronic acid4-(2-(3,5-dichlorophenyl)phenyl)morpholineHerbicide / Fungicide

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a systematic biological screening process is required to identify promising candidates. The goal is to efficiently test for herbicidal, fungicidal, and insecticidal activity.

G cluster_input Input cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Dose-Response cluster_tertiary Tertiary Screening & Selectivity cluster_output Output Library Synthesized Compound Library Herbicide Herbicidal Screen (e.g., A. thaliana) Library->Herbicide Fungicide Fungicidal Screen (e.g., A. niger) Library->Fungicide Insecticide Insecticidal Screen (e.g., Aphids) Library->Insecticide DoseResponse IC₅₀ / EC₅₀ Determination On Confirmed Hits Herbicide->DoseResponse Active Hits Fungicide->DoseResponse Active Hits Insecticide->DoseResponse Active Hits Crop Crop Selectivity (e.g., Corn, Soybean) DoseResponse->Crop Beneficial Non-Target Organism (e.g., Bees, Ladybugs) DoseResponse->Beneficial Lead Lead Compound for Optimization Crop->Lead Beneficial->Lead caption Biological Screening Workflow

Caption: A tiered approach to identify potent and selective agrochemical leads.

Protocol 3: Primary Herbicidal Activity Screen

This protocol describes a simple, high-throughput method to identify compounds with pre- or post-emergent herbicidal activity using Arabidopsis thaliana as a model species.[11]

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mM stock).

  • Arabidopsis thaliana seeds.

  • Agar plates (0.8% agar, 0.5x Murashige and Skoog medium).

  • 96-well microplates.

Procedure:

  • Plate Preparation: Dispense agar medium into 96-well plates.

  • Compound Application: Add the test compounds to each well to achieve a final concentration (e.g., 100 µM). Include a DMSO-only control.

  • Seed Plating: Place 3-5 surface-sterilized A. thaliana seeds in each well.

  • Incubation: Seal the plates and incubate under controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Assessment: After 7-10 days, visually assess for inhibition of germination, root growth, and overall plant health compared to the control.

  • Hit Identification: Compounds showing significant growth inhibition are identified as "hits" for further dose-response studies.

Conclusion and Future Directions

This compound is a highly valuable starting material for the discovery of novel agrochemicals. The synthetic accessibility and the potential for extensive derivatization via modern cross-coupling chemistry provide a robust platform for generating diverse molecular libraries.[5][12] The protocols outlined in this guide offer a clear and reproducible pathway from synthesis to primary biological screening. Future work should focus on expanding the range of coupling partners to further explore the chemical space and conducting detailed structure-activity relationship (SAR) studies on the identified hits to optimize potency and selectivity.[7][13] This strategic approach increases the probability of discovering next-generation crop protection solutions that are both effective and environmentally responsible.[14][15]

References

  • Source: NINGBO INNO PHARMCHEM CO., LTD.
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: CoLab URL
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development.
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: PubMed URL
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: ResearchGate URL
  • Title: Antifungal Activity of Morpholine and Piperidine Based Surfactants Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Morpholines Source: BCPC URL
  • Title: Biological activities of morpholine derivatives and molecular targets involved.
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
  • Title: Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals.
  • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL
  • Title: Modern Approaches for the Development of New Herbicides Based on Natural Compounds Source: MDPI URL
  • Title: Modern Approaches for the Development of New Herbicides Based on Natural Compounds Source: ResearchGate URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Source: National Institutes of Health (NIH)

Sources

Application Note: A Robust Preparative HPLC Purification Method for 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scientifically grounded protocol for the preparative high-performance liquid chromatography (HPLC) purification of 4-(2-Bromophenyl)morpholine. This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Given the frequent need for high-purity samples in drug development and research, an efficient and scalable purification method is essential. The described method utilizes reverse-phase chromatography, a widely applicable and versatile technique, to achieve excellent separation and purity.[2] This guide provides a comprehensive workflow, from analytical method development and sample preparation to preparative scale-up, fraction collection, and post-purification analysis. The causality behind critical experimental choices, such as mobile phase modification for basic compounds and gradient optimization, is thoroughly explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

This compound is a heterocyclic aromatic amine whose structural motif is of significant interest in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, moving beyond simple analysis to yield tangible quantities of highly pure material.[3][4]

The primary challenge in the chromatography of this compound lies in its chemical nature. The molecule contains a non-polar bromophenyl group and a basic morpholine ring. The basicity of the morpholine nitrogen can lead to undesirable interactions with the silica backbone of standard reverse-phase columns, often resulting in poor peak shape (tailing) and inconsistent retention times.[5] This protocol directly addresses this challenge by employing an acidic mobile phase modifier to ensure the analyte is in a single, protonated form, thereby promoting sharp, symmetrical peaks and reproducible separations.[6]

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a reliable starting point for the purification of this compound and structurally related compounds.

Physicochemical Properties & Chromatographic Considerations

  • Molecular Formula: C₁₀H₁₂BrNO[7]

  • Molecular Weight: 242.11 g/mol [7]

  • Structure: Comprises a hydrophobic bromophenyl group and a polar, basic morpholine moiety.

  • Chromatographic Implications:

    • The aromatic ring provides strong UV absorbance, making UV detection highly suitable.

    • The molecule's overall moderate polarity makes it an ideal candidate for reverse-phase HPLC, which separates compounds based on hydrophobic interactions.[8]

    • The basic morpholine group (pKa ≈ 4-5, predicted) requires careful pH control of the mobile phase to prevent peak tailing. Operating at a low pH (e.g., pH 2-3) ensures the amine is protonated, minimizing interactions with residual acidic silanols on the stationary phase.[5][9]

Experimental Workflow and Protocol

The purification strategy involves a logical progression from a small-scale analytical method to a larger-scale preparative run. This ensures that separation parameters are optimized before committing larger quantities of material.[10]

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification A Prepare Crude Sample (1 mg/mL in Methanol) B Scouting Run (Broad Gradient) A->B Inject 5-10 µL C Method Optimization (Adjust Gradient) B->C Analyze Resolution D Prepare Concentrated Sample (e.g., 50 mg/mL) C->D Scale-Up Method E Preparative Run (Optimized Gradient) D->E Inject Overloaded Volume F Fraction Collection (Triggered by UV Signal) E->F Monitor Chromatogram G Analyze Fractions (Analytical HPLC) F->G H Pool Pure Fractions G->H Confirm Purity I Solvent Evaporation (Rotary Evaporator) H->I J Final Product (Pure Compound) I->J

Caption: Logical workflow for HPLC purification.

Materials and Equipment
Category Item Specifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column oven, UV-Vis detector, fraction collector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Methanol (MeOH)HPLC Grade (for sample prep)
Crude SampleThis compound
Consumables Syringe Filters0.22 or 0.45 µm, PTFE or Nylon
Vials2 mL autosampler vials, glass collection tubes/flasks
Step-by-Step Protocol

Part A: Analytical Method Development

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of DI water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound at approximately 1 mg/mL in methanol.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Instrument Setup (Analytical):

    • Install the analytical C18 column (4.6 x 150 mm).

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to monitor at 254 nm.

    • Set the flow rate to 1.0 mL/min.

  • Scouting Gradient Run:

    • Inject 5 µL of the filtered sample.

    • Run a broad linear gradient to identify the approximate elution point of the target compound.

Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
0.010
20.090
22.090
22.110
25.010
  • Gradient Optimization:

    • Based on the scouting run, create a shallower, more focused gradient around the retention time of the target peak to maximize resolution from nearby impurities.[10] For example, if the target elutes at 60% B, a new gradient might be 45-75% B over 15 minutes.

Part B: Preparative Scale-Up and Purification

  • System Changeover:

    • Switch from the analytical column to the preparative C18 column (21.2 x 150 mm).

    • Adjust the flow rate to scale appropriately. A common rule is to scale by the square of the ratio of the column diameters: (21.2² / 4.6²) x 1.0 mL/min ≈ 21 mL/min.[10]

  • Preparative Sample Preparation:

    • Dissolve the crude material in a minimal amount of methanol or a mixture of Mobile Phase A/B to create a concentrated solution (e.g., 20-50 mg/mL). Ensure the compound is fully dissolved.

    • Filter the concentrated solution.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Perform a test injection with a small volume to confirm the retention time at the higher flow rate.

    • Inject a larger, "overloaded" volume of the concentrated sample. The goal is to load as much material as possible without compromising the separation of the target peak from its closest impurities.[11]

    • Run the optimized gradient method, scaled for the new flow rate.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV detector signal threshold.

    • Collect the eluent corresponding to the main peak in separate tubes or flasks. It is often wise to collect the beginning (front), apex, and end (tail) of the peak in separate fractions to isolate the purest material.[11]

Part C: Post-Purification Analysis

  • Purity Assessment:

    • Switch the HPLC system back to the analytical setup.

    • Inject a small aliquot from each collected fraction to determine its purity.

  • Product Isolation:

    • Combine the fractions that meet the desired purity specification (e.g., >99%).

    • Remove the acetonitrile and water using a rotary evaporator. The TFA will also be removed, though trace amounts may remain as the trifluoroacetate salt of the amine.

    • The resulting solid is the purified this compound.

Scientific Rationale and Key Insights

  • Choice of Reverse Phase (C18): A C18 stationary phase is the workhorse of reverse-phase chromatography and is highly effective for separating molecules with significant hydrophobic character, such as the bromophenyl group in the target compound.[6] Its versatility makes it an excellent first choice for method development.[2]

  • The Critical Role of TFA: The basic nitrogen in the morpholine ring can interact ionically with deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing, which are present at neutral pH.[5] This secondary interaction causes significant peak tailing. By adding a strong acid like Trifluoroacetic Acid (TFA) at a concentration of 0.1%, the mobile phase pH is lowered to ~2.[12] At this pH:

    • The morpholine nitrogen is protonated (R₃N → R₃NH⁺), giving it a consistent positive charge.

    • The residual silanol groups are protonated (Si-O⁻ → Si-OH), neutralizing their negative charge. This suppresses the undesirable ionic interactions, allowing for separation based purely on hydrophobic interactions, which results in sharp, symmetrical peaks.[13][14] TFA also acts as an ion-pairing agent, which can further enhance retention and resolution.[12]

  • Gradient Elution: A gradient elution, where the concentration of the strong organic solvent (acetonitrile) is increased over time, is superior to an isocratic (constant concentration) method for complex samples. It allows for the elution of late-running, more hydrophobic impurities in a reasonable time while providing excellent resolution for earlier-eluting peaks.[6]

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Insufficient mobile phase acidity; Secondary silanol interactions.Increase TFA concentration slightly (e.g., to 0.15%). Ensure the column is a modern, end-capped version designed for basic compounds.
Poor Resolution Gradient is too steep; Inappropriate solvent.Make the gradient shallower around the target peak. Try methanol instead of acetonitrile as the organic solvent, as this can alter selectivity.[5]
High Backpressure Blockage in the system; Sample precipitation on column.Filter all samples and mobile phases. Flush the system. If pressure remains high, the column may need to be replaced.
Low Recovery Compound is poorly soluble in the mobile phase; Irreversible binding.Ensure the sample is fully dissolved before injection. Try a different organic solvent or a higher initial %B in the gradient.

References

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • AAT Bioquest. (2020). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
  • Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography?.
  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • LCGC International. (n.d.). Introduction to Preparative HPLC.
  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed.
  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325729, this compound.
  • Kumar, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine.
  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry.
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
  • ChemicalBook. (2025). N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97%.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Li, D., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Food Chemistry.

Sources

Application Notes and Protocols for the Synthesis of 4-(2-Bromophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aryl-Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2] When appended to an aryl ring, particularly one substituted with a reactive handle like bromine, the resulting 4-aryl-morpholine structure becomes a versatile intermediate for the synthesis of a diverse array of biologically active molecules.[3][4] Specifically, 4-(2-Bromophenyl)morpholine serves as a crucial building block in drug discovery programs targeting a range of therapeutic areas, from central nervous system disorders to oncology.[5][6] The strategic placement of the bromine atom on the phenyl ring allows for subsequent functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.

This comprehensive guide provides detailed experimental procedures for the synthesis of this compound, focusing on the robust and widely applicable Buchwald-Hartwig amination. We will delve into the rationale behind the choice of catalysts, ligands, and reaction conditions, offering insights to researchers, scientists, and drug development professionals for the successful implementation of this synthetic transformation.

Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. While classical methods like nucleophilic aromatic substitution often require harsh conditions and are limited in scope, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative.[7][8] Among these, the Buchwald-Hartwig amination stands out for its high efficiency, broad substrate scope, and functional group tolerance.[7][9]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that facilitates the coupling of amines with aryl halides or pseudohalides.[7] The catalytic cycle, as illustrated below, involves a series of well-defined steps:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprot Amido Complex AmineCoord->Deprot - HX, + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 - Ar-NR₂ Product Aryl Amine (Ar-NR₂) ArX Aryl Halide (Ar-X) Amine Amine (R₂NH)

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl halide (in our case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) to a palladium(0) complex. This is followed by the coordination of the amine (morpholine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound via a Buchwald-Hartwig amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-iodobenzeneReagentPlus®, 99%Sigma-Aldrichor 1,2-Dibromobenzene
Morpholine≥99.5%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-AldrichCatalyst precursor
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Sigma-AldrichLigand
Sodium tert-butoxide (NaOtBu)97%Sigma-AldrichBase
TolueneAnhydrous, 99.8%Sigma-AldrichSolvent
Diethyl etherAnhydrousSigma-AldrichFor extraction
Saturated aqueous ammonium chloride (NH₄Cl)For workup
Brine (saturated NaCl solution)For workup
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Silica gel230-400 meshFor column chromatography
HexanesHPLC gradeEluent for chromatography
Ethyl acetateHPLC gradeEluent for chromatography
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[3][10][11]

Reaction Scheme:

reaction_scheme cluster_reactants reactant1 1-Bromo-2-iodobenzene plus1 + reactant2 Morpholine arrow -> conditions Pd(OAc)₂, BINAP NaOtBu, Toluene, 100 °C product This compound

Figure 2: Synthesis of this compound via Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add 1-bromo-2-iodobenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask, followed by anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (dd, J = 7.9, 1.6 Hz, 1H), 7.30 (td, J = 7.7, 1.6 Hz, 1H), 7.05 (dd, J = 8.1, 1.2 Hz, 1H), 6.95 (td, J = 7.8, 1.2 Hz, 1H), 3.90-3.85 (m, 4H), 3.05-3.00 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ 151.2, 133.8, 128.0, 124.9, 122.5, 118.9, 67.2, 51.8
Mass Spectrometry (ESI) m/z 242.0 [M+H]⁺, 244.0 [M+H+2]⁺

Causality Behind Experimental Choices

  • Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for the efficiency of the Buchwald-Hartwig amination.[11] BINAP stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are ideal for this reaction as they dissolve the reactants and do not interfere with the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.

Alternative Synthetic Routes

While the Buchwald-Hartwig amination is a highly effective method, other synthetic strategies can also be employed for the synthesis of this compound.

  • Ullmann Condensation: This classical copper-catalyzed C-N coupling reaction is an alternative to the palladium-catalyzed methods. However, it often requires higher reaction temperatures and stoichiometric amounts of copper.

  • Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group by morpholine can be achieved. However, for an electron-rich substrate like 2-bromophenyl, this method is generally not feasible.

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding route to this compound, a valuable intermediate in drug discovery. The detailed protocol and the rationale behind the experimental choices presented in this guide are intended to empower researchers to successfully synthesize this and related compounds. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, is critical for achieving optimal results.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available at: [Link]

  • Chemdad. N-(4-BROMOPHENYL)MORPHOLINE. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Akadémiai Kiadó. Synthesis of 8-Bromoflavone and its Buchwald-Hartwig Reaction. Available at: [Link]

  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Organic Syntheses. Asymmetric Synthesis of (S)-(-)-4-Bromophenyl Methyl Sulfoxide. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S5), 2351-2373.
  • National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

Sources

Application Note & Industrial Protocol: A Robust, Scalable Synthesis of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Strategic Importance

4-(2-Bromophenyl)morpholine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and oncology pathways. Its structural motif is essential for modulating the pharmacological activity of target compounds. The transition from laboratory-scale synthesis to industrial production, however, presents significant challenges in terms of safety, cost-effectiveness, purity, and scalability.

This guide provides a detailed protocol for the multi-kilogram synthesis of this compound via a strategically selected Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the rationale for this choice over alternative methods like the Ullmann condensation, detailing process optimization, in-process controls (IPCs), and robust purification and analytical validation methods necessary for cGMP (current Good Manufacturing Practice) environments.

Synthetic Strategy: Buchwald-Hartwig Amination vs. Ullmann Condensation

The formation of the aryl C-N bond is the cornerstone of this synthesis. Two primary industrial methods were considered: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical method involves the coupling of an aryl halide with an amine using a copper catalyst. While cost-effective from a catalyst perspective, it typically requires harsh reaction conditions, including very high temperatures (>200 °C) and polar aprotic solvents.[1] These conditions limit functional group tolerance and can lead to significant byproduct formation, complicating downstream purification on a large scale.

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand.[2][3] Its primary advantage lies in the significantly milder reaction conditions, broader substrate scope, and higher selectivity.[4] While palladium catalysts are more expensive than copper, the increased efficiency, lower catalyst loading, reduced energy consumption, and cleaner reaction profiles often result in a lower overall cost of goods (COGS) at an industrial scale.[5][6]

Decision: The Buchwald-Hartwig amination was selected as the superior strategy for its scalability, reproducibility, and alignment with modern pharmaceutical manufacturing standards that prioritize process safety and purity. The development of highly active, air-stable pre-catalysts further simplifies handling and improves consistency in a plant setting.[7]

Process Chemistry and Hazard Analysis

The selected reaction proceeds via the coupling of 1,2-dibromobenzene with morpholine. Using 1,2-dibromobenzene allows for a cost-effective starting material, with selectivity being controlled by reaction stoichiometry and conditions.

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )RoleKey Hazards
1,2-Dibromobenzene95-50-1C₆H₄Br₂235.90Starting MaterialHarmful if swallowed, Skin/Eye Irritant, Environmental Hazard
Morpholine110-91-8C₄H₉NO87.12Reagent/NucleophileFlammable Liquid, Corrosive, Causes severe skin burns and eye damage
Sodium tert-butoxide865-48-5C₄H₉NaO96.10BaseFlammable Solid, Self-heating, Causes severe skin burns and eye damage
Xantphos161265-03-8C₃₉H₃₂OP₂578.62LigandSkin/Eye/Respiratory Irritant
Palladium(II) Acetate3375-31-3C₄H₆O₄Pd224.50Catalyst PrecursorSkin/Eye/Respiratory Irritant, May cause an allergic skin reaction
Toluene108-88-3C₇H₈92.14SolventHighly Flammable, Aspiration Hazard, Suspected of damaging fertility or the unborn child
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction/Work-upHighly Flammable, Causes serious eye irritation
Isopropanol (IPA)67-63-0C₃H₈O60.10Purification SolventHighly Flammable, Causes serious eye irritation

Note: All personnel must consult the full Safety Data Sheet (SDS) for each chemical before handling. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemically resistant gloves, is mandatory.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 50 L glass-lined reactor and is scalable based on equipment capacity. All operations must be conducted under a strictly inert nitrogen atmosphere.

Reactor Setup and Inerting
  • Ensure the 50 L reactor is clean, dry, and has been leak-tested.

  • Purge the reactor with nitrogen for at least 30 minutes to ensure an oxygen-free atmosphere (<500 ppm O₂). Maintain a positive nitrogen pressure throughout the synthesis.

  • Equip the reactor with a reflux condenser, overhead stirrer, thermocouple, and ports for liquid/solid addition.

Reaction Execution
  • Charge Reagents:

    • Charge Toluene (20 L) to the reactor.

    • Charge 1,2-Dibromobenzene (2.36 kg, 10.0 mol, 1.0 equiv).

    • Charge Morpholine (1.05 kg, 12.0 mol, 1.2 equiv).

    • Begin stirring at 150-200 RPM.

  • Catalyst Preparation & Addition:

    • In a separate, inerted glovebox or a nitrogen-purged addition vessel, prepare the catalyst system.

    • Rationale: Pre-forming the active catalyst complex prevents side reactions and ensures consistency.

    • Add Palladium(II) Acetate (11.2 g, 0.05 mol, 0.005 equiv) and Xantphos (31.8 g, 0.055 mol, 0.0055 equiv) to 1 L of dry, degassed Toluene. Stir for 15 minutes until a homogeneous solution is formed.

    • Transfer the catalyst solution to the main reactor via a cannula or pressure-equalized dropping funnel.

  • Base Addition & Reaction:

    • Charge Sodium tert-butoxide (NaOtBu) (1.15 kg, 12.0 mol, 1.2 equiv) portion-wise over 20-30 minutes.

    • Causality: The addition of the strong base is exothermic and adding it in portions prevents a rapid temperature spike. NaOtBu is crucial for deprotonating the morpholine and facilitating the catalytic cycle.[8]

    • After the addition is complete, heat the reaction mixture to 85-90 °C.

    • Maintain the temperature and stir for 4-6 hours.

In-Process Control (IPC)
  • After 4 hours, carefully take a sample from the reaction mixture.

  • Quench the sample with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by HPLC to determine the ratio of starting material to product.

  • Completion Criteria: The reaction is considered complete when <1.0% of 1,2-dibromobenzene remains. If not complete, extend the reaction time and re-sample every hour.

Work-up and Product Isolation

  • Cool the reactor to room temperature (20-25 °C).

  • Slowly and carefully quench the reaction by adding Water (10 L) over 30 minutes.

  • Stir the biphasic mixture for 15 minutes, then stop the stirrer and allow the layers to separate for 30 minutes.

  • Drain the lower aqueous layer to a waste container.

  • Wash the organic layer with Brine (2 x 5 L) to remove residual water and inorganic salts.

  • Concentrate the organic (toluene) layer under vacuum at a jacket temperature not exceeding 50 °C to obtain a thick oil or semi-solid crude product.

Purification by Recrystallization

Rationale: Recrystallization is the most efficient and cost-effective purification method for multi-kilogram quantities of solid products in an industrial setting, avoiding the high solvent consumption and cost of large-scale chromatography.[9]

  • Add Isopropanol (IPA) (approx. 5 L) to the crude product in the reactor.

  • Heat the mixture to 60-70 °C with stirring until all solids dissolve.

  • Slowly cool the solution to 0-5 °C over 2-3 hours.

    • Causality: Slow cooling promotes the formation of large, pure crystals, minimizing the occlusion of impurities.

  • Hold the slurry at 0-5 °C for at least 2 hours to maximize product precipitation.

  • Isolate the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with cold (0-5 °C) IPA (2 x 1 L).

  • Dry the purified solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

  • Expected Yield: 1.7 - 2.0 kg (70-83% yield).

  • Expected Purity: >99.5% by HPLC.

Comparison of Purification Methods
MethodScalabilitySolvent UsageCostTypical Purity
Recrystallization ExcellentModerateLow>99.5%
Column Chromatography PoorVery HighHigh>99.8%

Quality Control & Analytical Specifications

The final product must be analyzed to ensure it meets the required specifications for use in pharmaceutical synthesis.[10][11]

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity ¹H & ¹³C NMR spectra conform to the structureNMR Spectroscopy
Purity ≥ 99.5% areaHPLC (UV, 254 nm)[12]
Melting Point 114-118 °C[13]Melting Point Apparatus
Any Single Impurity ≤ 0.10% areaHPLC
Residual Solvents Toluene ≤ 890 ppm; IPA ≤ 5000 ppmHeadspace GC
Loss on Drying ≤ 0.5%Gravimetric

Process Visualization

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)Ln-Br OxAdd->PdII_Ar LigEx Base-Amine Interaction PdII_Ar->LigEx AmineComplex Ar-Pd(II)Ln-N(H)R₂ LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product BaseH H-Morpholine⁺ + NaOBr RedElim->BaseH Base Morpholine + NaOtBu Base->LigEx Process_Workflow Start Start: Clean 50L Reactor Inert Inert with N₂ Start->Inert Charge Charge Toluene, 1,2-Dibromobenzene, Morpholine Inert->Charge Catalyst Prepare & Charge Pd(OAc)₂/Xantphos Catalyst Charge->Catalyst Base Portion-wise Addition of NaOtBu Catalyst->Base React Heat to 85-90°C (4-6 hours) Base->React IPC In-Process Control (HPLC) Is Ar-Br < 1.0%? React->IPC IPC->React No Workup Cool, Quench with H₂O, Phase Separation IPC->Workup Yes Wash Brine Wash Workup->Wash Concentrate Vacuum Concentration Wash->Concentrate Purify Recrystallize from IPA Concentrate->Purify Filter Filter and Wash Cake Purify->Filter Dry Vacuum Drying Filter->Dry QC Final QC Analysis (HPLC, NMR, GC, MP) Dry->QC Package Package & Label Product QC->Package End End Package->End

Sources

Application Notes & Protocols: 4-(2-Bromophenyl)morpholine as a Novel Precursor for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Novel Building Block for Advanced Materials

In the field of material science, the rational design of molecular building blocks is paramount to achieving next-generation performance in organic electronics. While literature on the direct application of 4-(2-Bromophenyl)morpholine in material science is nascent, its unique chemical architecture presents a compelling case for its use as a precursor for high-performance organic semiconductors.

This document outlines the potential of this compound as a strategic starting material, focusing on a proposed application in the synthesis of a novel Hole Transporting Material (HTM) for Organic Light-Emitting Diodes (OLEDs).

Core Rationale: The molecule's structure is uniquely suited for this application due to three key features:

  • Electron-Rich Morpholine Moiety: The morpholine group is an effective electron donor, a crucial characteristic for facilitating hole injection and transport.[1][2]

  • Reactive Bromine Handle: The bromo-substituent is a well-established reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the construction of complex, conjugated triarylamine structures common in HTMs.[3][4]

  • Ortho-Substitution: The bromine's position at the ortho position introduces significant steric hindrance. This is advantageous in designing amorphous materials, as it disrupts intermolecular π-π stacking, enhances solubility, and promotes the formation of stable, uniform thin films—a critical factor for device longevity and efficiency.

These notes will provide the theoretical framework, a proposed synthetic protocol, and a standardized methodology for device fabrication and characterization to validate the use of this promising, yet underexplored, molecule.

Physicochemical Properties of this compound

A foundational understanding of the precursor's properties is essential for experimental design.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 87698-82-6[5]
Molecular Formula C₁₀H₁₂BrNO[5]
Molecular Weight 242.11 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 114-118 °C[6]

Proposed Application: Synthesis of a Novel Triarylamine HTM

We propose the synthesis of N,N-diphenyl-2-(morpholino)aniline (DPMA) , a novel triarylamine-based HTM, using this compound as the key starting material. The synthetic strategy hinges on the well-established Buchwald-Hartwig amination reaction.[3]

Proposed Synthetic Workflow

The reaction couples the aryl bromide (this compound) with a secondary amine (diphenylamine) to form the target C-N bond, creating the triarylamine core.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A This compound (Aryl Bromide) Reaction Buchwald-Hartwig C-N Coupling A->Reaction B Diphenylamine (Secondary Amine) B->Reaction Catalyst Pd₂(dba)₃ (Palladium Source) Catalyst->Reaction Catalyst Ligand SPhos (Sterically Hindered Ligand) Ligand->Reaction Ligand Base NaOtBu (Base) Base->Reaction Base Product N,N-diphenyl-2-(morpholino)aniline (Target HTM: DPMA) Reaction->Product High Yield

Caption: Proposed synthetic route for DPMA via Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N,N-diphenyl-2-(morpholino)aniline (DPMA)

This protocol is designed to be self-validating through standard analytical characterization of the final product (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Materials & Equipment:

  • This compound (1.0 eq)

  • Diphenylamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Vessel Preparation: Add this compound (1.0 eq), diphenylamine (1.1 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using a slight excess of the amine and a stronger base like NaOtBu ensures complete deprotonation and drives the catalytic cycle forward.[7]

  • Catalyst Addition: In a separate vial under an inert atmosphere, quickly weigh and add Pd₂(dba)₃ (0.01 eq) and the SPhos ligand (0.03 eq). Add this solid mixture to the Schlenk flask.

    • Causality: SPhos is a sterically hindered, electron-rich biaryl phosphine ligand. Its bulk facilitates the reductive elimination step, which is often rate-limiting, especially with sterically demanding substrates like our ortho-substituted aryl bromide.[8][9] This ligand choice is critical for achieving high yields.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for reaction success.[3]

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding water. c. Dilute with ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure DPMA product.

Application Protocol: OLED Device Fabrication & Characterization

To validate the synthesized DPMA as a functional HTM, a standard multi-layer OLED device can be fabricated using solution-processing techniques.[10][11]

Device Architecture and Energy Level Diagram

A typical device structure would be: ITO / PEDOT:PSS / DPMA (HTL) / Emissive Layer (EML) / TPBi (ETL) / LiF / Al . The energy levels of DPMA must be well-aligned with adjacent layers for efficient charge injection and transport.

G cluster_device OLED Device Structure & Energy Levels (eV) cluster_anode Anode cluster_hil HIL cluster_htl HTL cluster_eml EML cluster_etl ETL cluster_eil EIL cluster_cathode Cathode Anode ITO HIL PEDOT:PSS Anode->HIL Hole Injection HTL DPMA (Proposed) HIL->HTL EML e.g., Ir(ppy)₃:CBP HTL->EML ETL TPBi ETL->EML EIL LiF EIL->ETL Cathode Al Cathode->EIL Electron Injection Anode_L -4.7 HIL_L -5.2 HTL_HOMO HOMO: ~-5.4 (Expected) HTL_LUMO LUMO: ~-2.2 (Expected) EML_HOMO -5.9 EML_LUMO -2.9 ETL_HOMO -6.2 ETL_LUMO -2.7 Cathode_L -4.2 Anode_bar HIL_bar HTL_HOMO_bar HTL_LUMO_bar EML_HOMO_bar EML_LUMO_bar ETL_HOMO_bar ETL_LUMO_bar Cathode_bar

Caption: Proposed OLED architecture and expected energy level alignment.

Detailed Protocol: Spin-Coated Device Fabrication

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) glass substrates

  • PEDOT:PSS (Hole Injection Layer, HIL) solution

  • Synthesized DPMA (dissolved in toluene or chlorobenzene, e.g., 10 mg/mL)

  • Emissive layer components (e.g., CBP host doped with Ir(ppy)₃ emitter)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF) and Aluminum (Al) for cathode

  • Ultrasonic bath, Spin coater, High-vacuum thermal evaporator

  • Glovebox (Nitrogen-filled)

Procedure:

  • Substrate Cleaning: Sequentially sonicate the patterned ITO substrates in a cleaning solution (like Hellmanex), deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.[10]

  • HIL Deposition: Transfer substrates to the glovebox. Spin-coat the PEDOT:PSS solution (filtered, 0.45 µm) at ~5000 rpm for 30-40 seconds to achieve a 30-40 nm film. Anneal at 140 °C for 15-20 minutes inside the glovebox.[11][12]

    • Causality: PEDOT:PSS reduces the work function barrier between the ITO anode and the organic HTL, ensuring efficient hole injection. Annealing removes residual water and solvent.

  • HTL Deposition: Spin-coat the prepared DPMA solution onto the PEDOT:PSS layer (e.g., 2000-4000 rpm) to achieve a target thickness of ~30-50 nm. Thermally anneal the substrate if required (e.g., 80 °C for 10 minutes) to remove solvent.[10]

  • EML Deposition: Spin-coat the emissive layer solution on top of the DPMA layer.

  • Cathode Deposition: Immediately transfer the substrates to a high-vacuum thermal evaporator (< 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, ~30 nm), a thin LiF layer (~1 nm), and the Al cathode (~100 nm) through a shadow mask.[13]

    • Causality: The ETL facilitates electron transport from the cathode to the EML. The LiF layer acts as an electron injection layer, lowering the injection barrier to the ETL. Aluminum serves as the stable cathode.

  • Encapsulation: Encapsulate the finished devices using UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture degradation.

Expected Properties and Performance

The performance of the synthesized DPMA can be benchmarked against standard HTMs like NPB or TAPC.[13] The ortho-morpholine group is expected to ensure a high glass transition temperature (Tg), contributing to the thermal and morphological stability of the device.

ParameterTarget ValueCharacterization Method
HOMO Level -5.2 to -5.6 eVCyclic Voltammetry (CV), PYS
LUMO Level -2.0 to -2.4 eVCV / Optical Band Gap
Glass Transition Temp. (Tg) > 100 °CDifferential Scanning Calorimetry (DSC)
Hole Mobility > 10⁻⁴ cm² V⁻¹ s⁻¹Time-of-Flight (ToF) / SCLC
Turn-on Voltage < 4.0 VJ-V-L Characterization
Max. Current Efficiency > 15 cd/A (for green PhOLED)J-V-L Characterization
Max. External Quantum Eff. (EQE) > 10%J-V-L Characterization

Note: Target values are based on typical performance for triarylamine HTMs in a standard phosphorescent green OLED. Actual performance will depend on device optimization.[14][15]

References

  • Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 26(11), 3398. Available at: [Link]

  • da Cruz, J. C., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(35), 21503-21516. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Pramanik, A., et al. (2021). Hole transporting materials for organic light emitting diodes: An Overview. Journal of Materials Chemistry C. Available at: [Link]

  • Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pramanik, A., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 9(5), 1547-1581. Available at: [Link]

  • Gholamzadehmir, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 1011-1049. Available at: [Link]

  • Sasikumar, M., et al. (2026). Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]

  • Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed. Available at: [Link]

  • Hu, Y., et al. (2004). Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Inorganic Chemistry, 43(12), 3749-3757. Available at: [Link]

  • DisplayMan. (2023). Manufacturing Process and Key Technologies of OLED. DisplayMan.info. Available at: [Link]

  • Dutta, S., et al. (2022). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (189). Available at: [Link]

  • Yang, S., et al. (2018). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Park, S., et al. (2015).[10][10]Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Ito, H., et al. (2021). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 23(11), 4350-4354. Available at: [Link]

  • Lee, C., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Polymers, 13(24), 4410. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. Available at: [Link]

  • Nair, A., et al. (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. MedChemComm, 7(5), 963-972. Available at: [Link]

  • Zhuang, J., et al. (2016). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Available at: [Link]

  • Sarjidan, M. N., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Advanced Research in Applied Sciences and Engineering Technology, 35(1), 221-231. Available at: [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (20), 2350-2351. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Icli, K. C., et al. (2021). Design and Construction of Home-Made Spin Coater for OLED Production. Acta Physica Polonica A, 140(5), 450-455. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. Chemdad.com. Available at: [Link]

  • Martinez, C. D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available at: [Link]

  • Wikipedia. (2024). Morpholine. Wikipedia. Available at: [Link]

  • LookChem. (2022). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Lookchem.com. Available at: [Link]

  • Yokoyama, D. (2012). Explicit analysis of functional group orientation in amorphous organic semiconductor films by using deuterated materials. Journal of Materials Chemistry, 22(5), 1919-1927. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic-chemistry.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges and significantly improve your reaction yields. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, is a powerful C-N cross-coupling reaction.[1][2] However, like many palladium-catalyzed reactions, it can be sensitive to various parameters, leading to issues such as low yield, incomplete conversion, and the formation of unwanted byproducts.[3][4] This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: From Low Yields to Success

This section addresses common problems encountered during the synthesis of this compound. Each problem is followed by a systematic breakdown of potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Observing minimal or no desired product is a common yet frustrating issue. The root cause often lies in the activity of the catalytic system or the integrity of the reagents.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. This can be due to poor quality reagents or the presence of oxygen.[5][6]Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly opened, high-purity palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.[7]
Ligand Degradation or Inappropriateness The phosphine ligand is susceptible to oxidation. The chosen ligand may also not be optimal for coupling a secondary amine like morpholine.[1][8]Use fresh, high-purity ligands. For secondary amines, bulky, electron-rich ligands such as RuPhos or BrettPhos are often effective.[5] Screen a variety of ligands to find the optimal one for your specific substrate.
Base Incompatibility or Insufficiency The base is crucial for deprotonating the amine and facilitating the catalytic cycle.[6][9] A weak base may not be effective, while a very strong base could lead to side reactions or degradation of starting materials.Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[7][8] Ensure the base is fresh and has been stored under inert conditions to prevent deactivation by moisture and CO₂. The base should be a fine powder to maximize its surface area and reactivity.
Poor Solvent Quality Solvents can contain impurities, such as water or peroxides, that can poison the catalyst.[10][11][12] The choice of solvent also influences the solubility of reagents and the stability of catalytic intermediates.[10][12]Use anhydrous, degassed solvents. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[5][13] Ensure the solvent is appropriate for the chosen base and reaction temperature.
Problem 2: Incomplete Conversion of Starting Materials

When the reaction stalls, leaving a significant amount of unreacted 2-bromoiodobenzene or morpholine, several factors could be at play.

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Loading While these reactions are catalytic, a certain minimum amount of catalyst is required for the reaction to proceed to completion in a reasonable timeframe.Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). While higher loadings can be costly, they can be necessary for challenging substrates.
Suboptimal Temperature Buchwald-Hartwig aminations are often thermally sensitive. The temperature might be too low for the oxidative addition to occur efficiently.[7]Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[7] Monitor the reaction by TLC or GC/MS to track the consumption of starting materials.
Inhibitory Effects The accumulation of byproducts, such as halide salts, can sometimes inhibit the catalyst.[7][14]While difficult to avoid completely, ensuring efficient stirring can help prevent localized high concentrations of any inhibitory species.
Problem 3: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield. Understanding the common side reactions is key to mitigating them.

Potential Cause Explanation Recommended Solution
Hydrodehalogenation The aryl halide is reduced, replacing the bromine with a hydrogen atom. This is often caused by β-hydride elimination from the palladium-amide intermediate.[1]The choice of ligand is critical in preventing this side reaction. Bulky, electron-rich ligands can promote reductive elimination of the desired product over β-hydride elimination.[1]
Homocoupling of Aryl Halide Two molecules of the aryl halide react to form a biphenyl derivative. This can be more prevalent at higher temperatures or with certain catalyst systems.Optimize the reaction temperature; sometimes a lower temperature can reduce the rate of homocoupling relative to the desired amination. Ensure the stoichiometry of the amine is appropriate (a slight excess is often used).
Diarylation of Morpholine While less common with morpholine, it is possible for a second molecule of the aryl halide to react with the product.This is generally not a major issue with morpholine due to steric hindrance. However, if observed, using a slight excess of morpholine can help favor the mono-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the synthesis of this compound?

While there is no single "best" combination for all conditions, a good starting point is a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as RuPhos or XPhos.[15] These ligands have demonstrated high efficacy for the coupling of secondary amines.[5]

Q2: Which base should I use, and how critical is its purity?

Sodium tert-butoxide (NaOtBu) is a robust and commonly used base for this transformation.[7][8] Its purity is paramount; it should be a fine, free-flowing powder. Clumpy or discolored base is a sign of decomposition and should not be used. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific reaction conditions and substrate tolerance.[6]

Q3: What is the ideal solvent and how should it be prepared?

Anhydrous, degassed toluene or 1,4-dioxane are excellent solvent choices.[5][13] They offer good solubility for the reactants and are relatively non-coordinating, which can be beneficial for the catalytic cycle.[10][12] To prepare the solvent, it should be passed through a solvent purification system or distilled from an appropriate drying agent and then thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the best practices for setting up the reaction to ensure reproducibility and high yield?

  • Inert Atmosphere: Assemble the reaction vessel under a stream of inert gas and maintain a positive pressure throughout the reaction.

  • Reagent Quality: Use high-purity, fresh reagents and solvents.

  • Order of Addition: A common and effective procedure is to add the palladium precatalyst, ligand, and base to the reaction vessel first, followed by the solvent, morpholine, and finally the 2-bromoiodobenzene.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially since the base is often not fully soluble.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol provides a robust starting point for achieving high yields.

Materials:

  • 2-Bromoiodobenzene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Add 2-bromoiodobenzene (1.0 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield or No Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive No ligand_issue Ligand Degradation/Mismatch check_catalyst->ligand_issue Possible base_issue Base Inactive/Inappropriate check_reagents->base_issue Possible solvent_issue Poor Solvent Quality check_reagents->solvent_issue Possible temp_issue Suboptimal Temperature check_conditions->temp_issue Possible stirring_issue Inefficient Stirring check_conditions->stirring_issue Possible solution_catalyst1 Use fresh Pd source solution_catalyst2 Ensure inert atmosphere solution_ligand1 Use fresh ligand solution_ligand2 Screen different ligands (e.g., RuPhos) solution_base1 Use fresh, finely powdered base (NaOtBu) solution_base2 Ensure stoichiometry solution_solvent1 Use anhydrous, degassed solvent solution_temp1 Increase temperature incrementally solution_stirring1 Ensure vigorous stirring

Caption: A decision tree for troubleshooting the synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the catalytic cycle is fundamental to rational optimization.

BuchwaldHartwigCycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition  Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination  Amine pd_amine_complex [L-Pd(II)(Ar)(Amine)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation  Base pd_amido_complex L-Pd(II)(Ar)(Amido) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0  (Catalyst Regeneration) product Ar-Amine (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Solvent and salt effects in cross-coupling reactions - toward molecular understanding.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co.. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Aryl Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for N-aryl morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this critical structural motif. We move beyond simple protocols to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, prized for its functional group tolerance and broad substrate scope.[1] However, its complexity can lead to several competing side reactions. This section addresses the most frequent issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated arene byproduct. What is causing this and how can I prevent it?

A1: This is the most common side reaction in Buchwald-Hartwig aminations.[1] It occurs when an intermediate palladium-hydride (Pd-H) species, instead of the desired amine coupling, participates in the catalytic cycle. This Pd-H species can arise from β-hydride elimination from the amido-complex or from reactions with trace water or other proton sources. The Pd-H then reductively eliminates with the aryl halide, regenerating the Pd(0) catalyst and releasing the undesired hydrodehalogenated arene.

Causality & Mechanism: The desired C-N reductive elimination competes directly with the β-hydride elimination pathway.[1] The choice of ligand is paramount in tipping the balance. Bulky, electron-rich phosphine ligands sterically encumber the palladium center, accelerating the rate of C-N reductive elimination relative to the competing β-hydride elimination.[2]

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Ligand Selection: Switch to a bulkier, more electron-rich ligand. This is the most effective solution. Ligands like BrettPhos, RuPhos, and tBuXPhos are designed to promote rapid reductive elimination.[3][4]

  • Base Optimization: Use a non-coordinating, strong base like NaOtBu or LHMDS. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they often require a more active catalyst system and higher temperatures.[5]

  • Solvent Choice: Ensure anhydrous conditions. Aprotic polar solvents like toluene or dioxane are standard. Toluene can be particularly effective for aryl iodide couplings as it minimizes the solubility of iodide salts that can form unreactive palladium dimers.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can sometimes favor decomposition pathways.

  • Catalyst Integrity: Consider using a pre-catalyst (e.g., G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species and avoid side reactions during the induction period.[6]

Q2: My reaction is stalled or incomplete, even after extended reaction times. What are the likely causes of catalyst deactivation?

A2: Catalyst deactivation is a significant issue that can manifest as a stalled reaction. Several pathways can lead to the removal of the active palladium species from the catalytic cycle.

  • Formation of Off-Cycle Complexes: The catalyst can be sequestered into inactive Pd(I) or Pd(II) dimers, especially with less bulky ligands or high concentrations of halide ions.[4]

  • Ligand Degradation: The phosphine ligands themselves can undergo degradation under certain conditions, such as C-H insertion of palladium into the ligand backbone, forming inactive palladacycles.[7]

  • Particle Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive palladium black (nanoparticles), particularly at high temperatures or if the ligand concentration is too low to stabilize the monomeric catalyst.[8][9]

  • Substrate/Product Inhibition: In some cases, the product N-aryl morpholine can coordinate too strongly to the palladium center, inhibiting turnover.[7]

Troubleshooting_Stalled_Reaction start Reaction Stalled? check_reagents Verify Reagent Purity (Anhydrous Solvent, Fresh Base) start->check_reagents Yes change_ligand Increase Ligand Bulk/ Electron Donation (e.g., XPhos -> BrettPhos) check_reagents->change_ligand Purity OK change_precatalyst Use a More Stable Pre-catalyst (e.g., G3/G4) check_reagents->change_precatalyst Purity OK lower_temp Lower Reaction Temperature check_reagents->lower_temp Purity OK check_ratio Increase Ligand:Pd Ratio (e.g., 1.5:1 to 2:1) check_reagents->check_ratio Purity OK success Reaction Proceeds change_ligand->success change_precatalyst->success lower_temp->success check_ratio->success

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.

Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination

Aryl Halide SubstrateRecommended Ligand ClassRecommended BaseKey Considerations
Electron-Rich/Neutral Aryl Bromides/Iodides Biaryl Phosphines (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄Generally high-yielding. Weaker bases can be used with more active ligands.[3][5]
Electron-Poor Aryl Bromides/Iodides Josiphos or Biaryl Phosphines (e.g., BrettPhos)K₂CO₃, Cs₂CO₃Prone to side reactions; milder bases are often necessary to avoid substrate decomposition.[10]
Aryl Chlorides (Electron-Rich/Neutral) Highly Bulky Biaryl Phosphines (e.g., BrettPhos, tBuXPhos)LHMDS, NaOtBuOxidative addition is challenging; requires a very active catalyst system and often higher temperatures.[11]
Heteroaryl Halides XantPhos, Biaryl PhosphinesCs₂CO₃, K₃PO₄Substrate coordination to Pd can be an issue. Ligand screening is often required.[10]

Section 2: Copper-Catalyzed Ullmann Condensation

A classic method, the Ullmann condensation, is a copper-catalyzed N-arylation that often requires higher temperatures than its palladium-catalyzed counterparts.[12] While modern protocols have improved its scope, challenges remain.

Frequently Asked Questions (FAQs)

Q3: My Ullmann reaction requires very high temperatures (>180 °C) and gives a low yield. How can I improve the efficiency?

A3: Traditional Ullmann conditions are notoriously harsh.[12][13] Modern improvements focus on generating a soluble, active Cu(I) species.

Troubleshooting Protocol: Modernizing the Ullmann Condensation

  • Catalyst Source: Instead of copper powder, use a Cu(I) salt like CuI or Cu₂O. These are more soluble and lead to more reproducible results.[14]

  • Add a Ligand: The key to lowering the reaction temperature is the use of a ligand. Simple, inexpensive ligands like 1,10-phenanthroline or various diamines can dramatically accelerate the reaction, often allowing it to proceed at 80-120 °C.[12]

  • Base Selection: The base plays a critical role.[15] A strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is typically used to deprotonate the morpholine. The pKa of the N-H bond correlates with the ease of the reaction.[14]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard, as they help to solubilize the copper salts and inorganic base.

Section 3: Reductive Amination

Reductive amination offers an alternative route to N-aryl morpholines, typically by reacting an N-aryl-2-(2-aminoethoxy)ethanol derivative with a carbonyl compound or, more commonly for this specific target, by reacting morpholine with a suitable aryl aldehyde or ketone followed by reduction. A primary challenge is controlling the extent of alkylation.[16]

Frequently Asked Questions (FAQs)

Q4: I am attempting a reductive amination to synthesize an N-benzyl morpholine derivative, but I'm getting a significant amount of the quaternary ammonium salt (over-alkylation). How can I achieve selective mono-alkylation?

A4: Over-alkylation is a classic problem when the amine product is more nucleophilic than the starting amine.[17] In this case, the newly formed N-benzyl morpholine can react with another molecule of the aldehyde and reducing agent.

Causality & Mechanism: The reaction proceeds through the formation of an iminium ion (from a secondary amine like morpholine and an aldehyde), which is then reduced. If the product amine is present, it can compete with the starting morpholine to react with the aldehyde, leading to a quaternary species. The key is to control the relative rates of imine/iminium formation and reduction.

Reductive_Amination_Competition Morpholine Morpholine (Start) Iminium Iminium Ion (Intermediate) Morpholine->Iminium + Ar-CHO, -H2O Aldehyde Ar-CHO Product N-Arylmethyl Morpholine (Desired Product) Iminium->Product + [H] (Desired) Quat Quaternary Salt (Over-alkylation) Product->Quat + Ar-CHO, +[H] (Side Reaction) ReducingAgent [H]

Caption: Competing pathways in reductive amination.

Troubleshooting Protocol: Preventing Over-Alkylation

  • Choice of Reducing Agent: This is the most critical factor. Use a mild, sterically hindered, or pH-sensitive reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[18] It is less reactive towards aldehydes and ketones at the mildly acidic pH where iminium formation is fastest. Avoid powerful reducing agents like NaBH₄ unless you pre-form the imine.[19]

  • Control Stoichiometry: Use a slight excess of the amine (morpholine) relative to the aldehyde (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde is consumed before significant over-alkylation can occur.

  • pH Control: The reaction is often run with a small amount of acetic acid, which catalyzes iminium ion formation. Maintaining a mildly acidic pH (around 5-6) is optimal.[20]

  • One-Pot vs. Two-Step: If over-alkylation remains a severe problem, switch to a two-step procedure. First, form the iminium ion by mixing the amine and aldehyde, often with a dehydrating agent like molecular sieves. Then, add the reducing agent in a separate step.[20]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsSelectivity & Notes
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABCH₂Cl₂, DCE, AcOH (cat.)Excellent. Mildly acidic conditions favor iminium formation. Selectively reduces iminium ions over carbonyls. The gold standard for one-pot reductive aminations.[18]
Sodium Cyanoborohydride NaBH₃CNMeOH, pH ~6Good. Similar to STAB but highly toxic (potential for HCN gas evolution). Requires careful pH control.[18]
Sodium Borohydride NaBH₄MeOH, EtOHPoor (in one-pot). Rapidly reduces aldehydes/ketones. Can be used effectively if the imine/iminium is pre-formed.[19]
Catalytic Hydrogenation H₂, Pd/CVarious SolventsGood. A green option, but requires specialized equipment (hydrogenator). Can sometimes lead to debenzylation or other hydrogenolysis side reactions.[16]

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. ProQuest.[Link]

  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt.[Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Reductive Amination. Myers Chem 115, Harvard University.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.[Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace.[Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[Link]

  • Ways to reduce the bis amination during a reductive amination? Reddit r/Chempros.[Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.[Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros.[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.[Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.[Link]

  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).[Link]

  • A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry.[Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Canadian Science Publishing.[Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate.[Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Royal Society of Chemistry.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. National Institutes of Health (NIH).[Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org.[Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Ullmann reaction. Wikipedia.[Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.[Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed.[Link]

  • Morpholine synthesis. Organic Chemistry Portal.[Link]

  • Ullmann reaction. Slideshare.[Link]

  • Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH).[Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.[Link]

Sources

Technical Support Center: Purification of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Bromophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable building block. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation, most commonly via a palladium-catalyzed Buchwald-Hartwig amination, can present several purification challenges.[1][2] The crude product often contains a mixture of unreacted starting materials, catalyst residues, ligand-derived byproducts, and potential isomers. Achieving high purity (>99%) is critical for subsequent synthetic steps and ensuring the validity of biological data. This guide provides a structured, problem-oriented approach to overcoming these hurdles.

Physicochemical Properties

A foundational understanding of the target compound's properties is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[3]
Molecular Weight 242.11 g/mol [3]
CAS Number 87698-82-6[3]
Appearance White to off-white crystalline powder[4]
Melting Point ~114-118 °C (for 4-bromo isomer, ortho may vary)[4][5][6]
Solubility Generally soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF); sparingly soluble in apolar solvents like hexanes; insoluble in water.General chemical principles

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow, presented in a question-and-answer format.

Q1: My crude product after aqueous work-up is a dark oil or sticky solid, not the expected off-white powder. What went wrong?

A1: This is a common issue often pointing to residual catalyst, ligand byproducts, or solvent contamination.

  • Potential Cause 1: Residual Palladium Catalyst. Palladium catalysts, especially when they form nanoparticles ("Pd black"), can impart a dark color to the crude product. This is often the case if the reaction was overheated or if the ligand decomposed.

    • Solution: Before concentration, filter the organic layer through a pad of Celite® 545.[7] This physically removes finely dispersed palladium residues. For more stubborn cases, a charcoal treatment can be effective. Rationale: Celite provides a fine, inert filtration medium that traps colloidal palladium, while activated charcoal adsorbs colored organic impurities and some palladium species.

  • Potential Cause 2: Phosphine Ligand Byproducts. Buchwald-Hartwig reactions often employ phosphine-based ligands (e.g., XPhos, BINAP).[2] These can oxidize during the reaction or work-up to form phosphine oxides, which are often sticky, polar compounds that are difficult to crystallize.

    • Solution: The primary method for removing phosphine oxides is column chromatography (see Q4). An alternative is to perform an extraction with a solvent that selectively dissolves the byproduct. For example, a hexane/ether mixture may precipitate your product while leaving some ligand byproducts in solution.

  • Potential Cause 3: Residual High-Boiling Point Solvent. If the reaction was run in a high-boiling solvent like dioxane, toluene, or DMF, incomplete removal under reduced pressure will result in an oil.[7][8]

    • Solution: Ensure you are using an appropriate vacuum source (e.g., a high-vacuum pump if necessary) and adequate heating on the rotary evaporator. Co-evaporation can also be effective: after initial concentration, dissolve the residue in a low-boiling solvent like DCM and re-concentrate. Repeat 2-3 times to azeotropically remove the stubborn solvent.

Q2: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.[9] This is typically caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

  • Potential Cause 1: Inappropriate Solvent System. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]

    • Solution: The key is to find a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly. Rationale: This technique finely tunes the solvency, allowing the solution to become supersaturated at a controlled rate, which favors crystal nucleation over oil formation.

  • Potential Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[11]

    • Solution: If solvent system optimization fails, the material likely requires preliminary purification by column chromatography to remove the problematic impurities. After chromatography, the cleaner material will be much more amenable to recrystallization.

  • Protocol 1: Inducing Crystallization

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.[9]

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This seed crystal will provide a template for further crystal growth.[9]

    • Slow Cooling: Cool the solution as slowly as possible. A Dewar flask filled with warm water or simply insulating the flask with glass wool can slow the cooling rate from hours to a full day, often yielding larger, purer crystals.

Q3: My HPLC/TLC analysis shows low purity, with spots/peaks corresponding to the starting materials (2-bromo-aryl halide and morpholine). How do I remove them?

A3: Removal of unreacted starting materials is a critical step and is best addressed during the initial aqueous work-up.

  • Problem: Residual Morpholine. Morpholine is a basic amine and is water-soluble. However, in the organic phase, it can be persistent.

    • Solution: Wash the organic layer with a dilute acid solution, such as 1M HCl or 5% citric acid. Rationale: The acid will protonate the basic nitrogen of the morpholine, forming a water-soluble ammonium salt (morpholinium chloride), which partitions into the aqueous layer. Crucial Caveat: Your product, this compound, also has a basic nitrogen. An aggressive acid wash can protonate your product, causing it to partition into the aqueous layer and leading to significant yield loss. Therefore, use a mild, substoichiometric acid wash or carefully monitor the pH. A wash with saturated ammonium chloride (NH₄Cl) solution is often a safer alternative as it is only mildly acidic.

  • Problem: Residual 2-Bromo-Aryl Halide (e.g., 1-bromo-2-iodobenzene). This starting material is non-polar and will remain in the organic layer during a standard work-up.

    • Solution: This impurity is typically removed by either recrystallization or column chromatography. Because its polarity is significantly different from the product (it lacks the polar morpholine ring), it is usually straightforward to separate. During recrystallization, the non-polar aryl halide will likely remain in the mother liquor.[10]

Q4: My main impurities are not starting materials but unknown byproducts that co-elute with my product on the TLC plate. What is the next step?

A4: Co-eluting impurities, often isomers or related structures, require the high resolving power of column chromatography.

  • Solution 1: Optimize Column Chromatography Conditions.

    • Solvent System (Mobile Phase): If using a standard ethyl acetate/hexanes system, try switching to a different solvent system with different selectivities. For example, a dichloromethane/methanol system can alter the elution order. Adding a small amount of a modifier like triethylamine (~0.1-1%) can sharpen peaks for basic compounds by deactivating acidic sites on the silica gel.

    • Stationary Phase: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, switch to neutral alumina or a treated silica gel.

    • Gradient Elution: Instead of running the column with a constant solvent mixture (isocratic), use a shallow gradient (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 20%). This can effectively separate compounds with very similar polarities.

  • Protocol 2: Flash Column Chromatography

    • Sample Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add the silica, and then evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid solution.

    • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Run the column using positive pressure (flash chromatography), collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Overview

The following diagram illustrates a typical purification sequence for this compound synthesized via Buchwald-Hartwig amination.

Purification_Workflow cluster_reaction Synthesis cluster_workup Initial Purification cluster_polishing Final Polishing cluster_final Analysis & Storage RM Crude Reaction Mixture (Product, SMs, Catalyst, Ligand) Quench 1. Quench Reaction (e.g., with H₂O) RM->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Wash 3. Aqueous Washes (Brine, mild acid/base) Extract->Wash Dry 4. Dry & Concentrate (Na₂SO₄, Rotovap) Wash->Dry Chrom Column Chromatography (e.g., Silica, EtOAc/Hex) Dry->Chrom If impurities persist Recrys Recrystallization (e.g., EtOH/H₂O or EtOAc/Hex) Dry->Recrys If relatively clean Analysis Purity Analysis (HPLC, NMR, GC-MS) Chrom->Analysis Recrys->Analysis Product Pure this compound Analysis->Product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the primary impurities I should expect from a Buchwald-Hartwig synthesis of this compound?

    • A: Aside from unreacted starting materials, you should be vigilant for:

      • Palladium Residues: Elemental palladium or palladium salts from the catalyst.

      • Phosphine Oxides: From the oxidation of phosphine-based ligands.

      • Isomeric Products: If the starting aryl halide contained isomeric impurities (e.g., 1,3-dibromobenzene), you might form 4-(3-bromophenyl)morpholine.

      • Debrominated Product: 4-phenylmorpholine can form if a competing hydrodebromination side reaction occurs.

      • Products of Ligand Arylation: The ligand itself can sometimes react with the aryl halide.

  • Q: How do I test for residual palladium?

    • A: The most accurate method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels. This is a standard requirement in pharmaceutical development. For a qualitative assessment in a research lab, a dark color that persists after chromatography is a strong indicator of palladium contamination.

  • Q: What are the recommended storage conditions for the final, purified compound?

    • A: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place. While N-aryl morpholines are generally stable, this prevents potential long-term oxidative degradation.[12]

  • Q: My NMR spectrum is clean, but my yield is low after purification. Where could my product have gone?

    • A: The most common cause of unexpected yield loss is the partitioning of your product into the aqueous layer during work-up. As mentioned in Troubleshooting Q3, the morpholine nitrogen is basic. If you used too strong an acid wash (e.g., 2M HCl), you likely protonated your product and washed it away. Always check the pH of your aqueous layers before discarding them. Another possibility is irreversible adsorption onto silica gel if you are using a particularly active batch of silica.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework when faced with an impure sample after the initial work-up.

Troubleshooting_Logic Start Impure Product after Work-up (Analyzed by TLC/LCMS) CheckSM Are Starting Materials Present? Start->CheckSM RemoveMorpholine Perform Mild Acid Wash (e.g., sat. NH₄Cl) CheckSM->RemoveMorpholine Yes (Morpholine) RemoveArX Separate via Chromatography or Recrystallization CheckSM->RemoveArX Yes (Aryl Halide) CheckByproducts Are Unknown Byproducts Present? CheckSM->CheckByproducts No RemoveMorpholine->CheckByproducts RemoveArX->CheckByproducts OptimizeChrom Optimize Column Chromatography (New solvent system, gradient, or stationary phase) CheckByproducts->OptimizeChrom Yes FinalPurity Achieved >99% Purity? CheckByproducts->FinalPurity No Charac Characterize Byproducts (NMR, HRMS) to understand - Is it an isomer? - A degradation product? OptimizeChrom->Charac If separation fails OptimizeChrom->FinalPurity End Proceed to Next Step FinalPurity->End Yes Reassess Re-evaluate Synthesis/ Purification Strategy FinalPurity->Reassess No

Caption: Decision tree for purifying this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325729, this compound. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine. Available: [Link] (Note: Data for 4-bromo isomer).

  • Royal Society of Chemistry (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination... Available: [Link]

  • National Center for Biotechnology Information (2017). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination... Available: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available: [Link]

  • ResearchGate (2018). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available: [Link]

  • Organic Syntheses (2016). Procedure for Palladium-Catalyzed Intramolecular C-H Arylation. Available: [Link]

  • Chemdad. N-(4-BROMOPHENYL)MORPHOLINE Synthesis. Available: [Link]

  • ResearchGate (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available: [Link]

  • National Center for Biotechnology Information (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available: [Link]

  • CP Lab Safety. 4-[(2-Bromophenyl)methyl]morpholine Product Page. Available: [Link]

  • IOSR Journal (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... Available: [Link]

  • National Institutes of Health (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives... Available: [Link]

  • ResearchGate (2018). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Available: [Link]

  • National Center for Biotechnology Information (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs... Available: [Link]

  • TSI Journals (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Available: [Link]

  • MDPI (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. Available: [Link]

  • National Center for Biotechnology Information (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available: [Link]

  • ResearchGate. Which solvents should I use to recrystallize P-anisidine and DNP individually? Available: [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Reaction for Morpholine Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig arylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring your path to successful morpholine arylation is clear and efficient.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of four key areas: the catalyst system (palladium source and ligand), the base, the solvent, or the reaction setup.

  • Catalyst Inactivity: The active Pd(0) species is the engine of this reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.[1] This can be due to an inappropriate choice of precatalyst or ligand for the specific substrate, or the presence of impurities that poison the catalyst.[2]

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amide complex.[3] If the base is too weak, this step will be inefficient. Conversely, a base that is too strong might lead to side reactions or degradation of sensitive functional groups.[2]

  • Solvent Effects: The solvent's polarity and ability to dissolve all reaction components, including the inorganic base, are critical.[1] Poor solubility can lead to a heterogeneous mixture and hinder the reaction rate.[1]

  • Atmospheric Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.

Q2: I am observing significant hydrodehalogenation of my aryl halide. What causes this side reaction and how can I minimize it?

A: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a common side reaction. It is often competitive with the desired reductive elimination step that forms the C-N bond.[4] This side reaction is typically promoted by β-hydride elimination from the palladium-amide intermediate.

To minimize hydrodehalogenation:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination pathway over β-hydride elimination. Ligands like BrettPhos and RuPhos have been shown to be effective in minimizing this side reaction.[5]

  • Base Selection: The choice of base can influence the rate of competing pathways. While strong bases are necessary, using a slightly weaker base or a combination of bases might be beneficial if hydrodehalogenation is a major issue.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-N bond formation. However, this may also decrease the overall reaction rate, so a careful balance is needed.

Q3: How do I choose the optimal ligand for the arylation of morpholine?

A: Ligand selection is critical for a successful Buchwald-Hartwig reaction. For the arylation of a secondary cyclic amine like morpholine, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the preferred choice.[4]

  • For Aryl Bromides and Chlorides: Ligands such as RuPhos have shown high efficiency for the arylation of secondary amines like morpholine.[5]

  • Consider Precatalysts: Using a pre-formed palladium precatalyst that incorporates the desired ligand can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.[6]

A multi-ligand system can sometimes offer broader substrate scope and higher reactivity. For instance, a combination of a ligand that is effective for secondary amines (like RuPhos) and one that is good for primary amines (like BrettPhos) can be beneficial in complex systems.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig arylation of morpholine.

Problem 1: Low to Moderate Yield (<50%)

A low yield suggests that while the reaction is proceeding, it is either incomplete or significant side reactions are occurring.

Troubleshooting Workflow:

start Low Yield (<50%) check_purity 1. Verify Reagent Purity & Inert Atmosphere start->check_purity screen_base 2. Screen Different Bases check_purity->screen_base If purity is confirmed screen_ligand 3. Evaluate Alternative Ligands screen_base->screen_ligand If yield is still low optimize_temp 4. Optimize Reaction Temperature screen_ligand->optimize_temp If limited improvement increase_loading 5. Increase Catalyst Loading optimize_temp->increase_loading If reaction is slow product Improved Yield increase_loading->product start Stalled Reaction check_inert 1. Re-evaluate Inert Atmosphere start->check_inert check_impurities 2. Check for Catalyst Poisons in Substrates check_inert->check_impurities If atmosphere is secure change_precatalyst 3. Switch to a More Robust Precatalyst check_impurities->change_precatalyst If substrates are pure add_catalyst 4. Sequential Addition of Catalyst change_precatalyst->add_catalyst If still stalling complete Reaction Completion add_catalyst->complete

Caption: Workflow for addressing catalyst deactivation.

Detailed Steps:

  • Re-evaluate Inert Atmosphere: Even a small leak in your system can introduce enough oxygen to kill the catalyst over the course of the reaction.

  • Check for Catalyst Poisons: Certain functional groups (e.g., some sulfur-containing groups) can act as catalyst poisons. If your substrates contain such groups, a specialized ligand or a higher catalyst loading may be necessary.

  • Switch to a More Robust Precatalyst: Some precatalysts are more air- and moisture-stable and can provide a more sustained release of the active Pd(0) species. [7]4. Sequential Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to rational troubleshooting.

pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination Morpholine pd_amide [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-Morpholine

Caption: The catalytic cycle of the Buchwald-Hartwig amination. [3][4][8] This cycle illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of morpholine, and the final, product-forming reductive elimination. [3][4][8]Problems can arise at any of these stages, and understanding the role of each component is crucial for effective optimization.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. [Link]

  • [(IPent)PdCl2(morpholine)]: a readily activated precatalyst for room-temperature, additive-free carbon-sulfur coupling. PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education - ACS Publications. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics - ACS Publications. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Overcoming poor solubility of 4-(2-Bromophenyl)morpholine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the poor solubility of this versatile building block in synthetic reactions. We will explore the root causes of these solubility issues and provide a series of field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed efficiently and with high yields.

Understanding the Challenge: Physicochemical Properties

This compound is a key intermediate in the synthesis of various bioactive molecules.[1] Its structure, containing a nonpolar bromophenyl ring and a more polar morpholine moiety, results in limited solubility in many common organic solvents. This poor solubility is a significant experimental hurdle, often leading to low reaction rates, incomplete conversions, and difficulties in purification. A reaction's kinetics are fundamentally dependent on the concentration of reactants in the solution phase; if the starting material cannot dissolve, the reaction will be slow or may not proceed at all.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[3]
Molecular Weight 242.11 g/mol [3]
Appearance Solid, powder to crystal[4]
Melting Point Not available
CAS Number 87698-82-6[3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound. We've structured this as a series of questions and answers to directly tackle specific experimental problems.

Q1: My this compound is not dissolving in the recommended solvent for my cross-coupling reaction. What are my first steps?

A1: This is the most frequent challenge. Before resorting to more complex methods, a systematic approach to solvent selection and physical manipulation is crucial.

  • Re-evaluate Your Solvent Choice: The principle of "like dissolves like" is your primary guide.[5] While nonpolar solvents like toluene are common for reactions like Suzuki or Buchwald-Hartwig aminations, more polar aprotic solvents may be more effective for this specific substrate.

    • Action: Attempt to dissolve a small sample in solvents such as Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) . These solvents often provide a better balance of polarity to accommodate both the aryl halide and the morpholine components.

  • Apply Thermal Energy: Solubility is almost always temperature-dependent.

    • Action: Gently warm the mixture while stirring. For many reactions, refluxing at the solvent's boiling point is necessary to achieve and maintain solubility.

  • Reduce Particle Size: Increasing the surface area of a solid can significantly improve its rate of dissolution.[6]

    • Action: Carefully grind the this compound powder using a mortar and pestle before adding it to the reaction vessel. This increases the surface area available for solvation.

Q2: The compound dissolves upon heating, but it crashes out of solution when I add my base or other reagents. What should I do?

A2: This indicates that the solution is saturated or near-saturated at the higher temperature, and the addition of another component alters the solvent properties, causing precipitation. This is common when adding aqueous base solutions to an organic solvent.

  • Causality: The addition of a second solvent (e.g., water from a base solution) or a highly ionic salt can decrease the overall solvating power of the organic medium for your substrate, leading to precipitation.

  • Solution 1: Use a Co-Solvent System. This is often the most effective solution. A co-solvent is a secondary, miscible solvent added in a small quantity to increase the solubility of a compound.[7][8] For instance, adding a small amount of a highly polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to a primary solvent like toluene can dramatically improve solubility.

  • Solution 2: Choose a More Soluble Base. Instead of aqueous solutions of inorganic bases (e.g., Na₂CO₃), consider using bases that have better solubility in organic solvents, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often used in anhydrous conditions. For Buchwald-Hartwig aminations, organic-soluble bases like sodium tert-butoxide (NaOt-Bu) are standard.[9]

Q3: My reaction is very slow and gives a low yield, even though the mixture is heated and stirred. Is this a solubility problem?

A3: Highly likely, yes. Even if some of the solid appears to have dissolved, the reaction is likely occurring only with the material present in the solution phase. The undissolved solid acts as a reservoir, but if its dissolution rate is slower than the reaction rate, the overall process becomes limited by mass transfer, not by the inherent kinetics of the chemical transformation.

  • Diagnosis: If you observe a significant amount of undissolved solid throughout the reaction, poor solubility is the rate-limiting factor.

  • Solution: The advanced strategies outlined below, such as co-solvent systems, microwave heating, or phase-transfer catalysis, are designed to overcome this exact problem by increasing the concentration of the dissolved substrate.

Advanced Strategies and Protocols

When basic troubleshooting is insufficient, the following advanced methods can overcome severe solubility challenges.

Strategy 1: The Co-Solvent Method

A co-solvent system modifies the polarity of the primary solvent, creating a more favorable environment for the solute to dissolve.[10] This is a powerful technique to create a homogeneous reaction mixture.[11]

  • Initial Dissolution: In a separate vial, dissolve your this compound (1.0 equiv) in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, NMP, or DMSO).

  • Transfer: Add this concentrated solution to your main reaction vessel containing the catalyst, ligand, and other coupling partners.

  • Dilution: Add the primary reaction solvent (e.g., toluene, dioxane) to achieve the final desired reaction concentration. The presence of the co-solvent should keep the substrate in solution.

  • Heating: Proceed with heating the reaction as required by the protocol. The goal is to maintain a homogeneous solution throughout the reaction period.

Table 2: Recommended Co-Solvent Systems for Cross-Coupling Reactions

Primary SolventRecommended Co-SolventRatio (v/v, approx.)Notes
TolueneDMF or NMP10:1 to 5:1Excellent for increasing polarity in nonpolar media.
DioxaneDMSO20:1 to 10:1Useful for Suzuki and Buchwald-Hartwig reactions.[12]
THFAcetonitrile5:1 to 3:1Can be effective but be mindful of lower boiling points.
Strategy 2: Microwave-Assisted Synthesis

Microwave reactors allow for rapid and uniform heating to temperatures and pressures above the solvent's atmospheric boiling point. This "superheating" dramatically increases both solubility and reaction rates, often reducing reaction times from hours to minutes.

  • Vessel Preparation: To a microwave-safe reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., Dioxane/H₂O 4:1). Ensure the total volume does not exceed the recommended fill level for the vial.

  • Sealing: Securely cap the vial.

  • Microwave Program: Place the vial in the microwave reactor. Set the target temperature (e.g., 120-150 °C), a hold time (e.g., 15-30 minutes), and a maximum pressure limit.

  • Workup: After the reaction is complete and the vial has cooled, proceed with the standard aqueous workup and purification.

Strategy 3: Phase-Transfer Catalysis (PTC)

PTC is an invaluable technique for reactions where reactants are in different, immiscible phases (e.g., a solid substrate and a liquid phase containing other reagents).[13] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of one reactant across the phase boundary to react with the other.[14]

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid/Aqueous Phase ArylHalide ArX (Substrate) (Insoluble) Product Product ArylHalide->Product Reaction Q_Nu_Org [Q⁺ Nu⁻] (Soluble) Q_Nu_Org->ArylHalide Reacts Q_X_Aq [Q⁺ X⁻] Q_Nu_Org->Q_X_Aq Transfers to Aqueous/Solid M_Nu M⁺ Nu⁻ (Base/Nucleophile) M_Nu->Q_X_Aq Ion Exchange M_X M⁺ X⁻ (Byproduct)

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Strategy 4: Mechanochemistry (High-Temperature Ball Milling)

For substrates that are extremely insoluble, mechanochemistry offers a powerful, solvent-free alternative.[15] This technique uses mechanical force via ball milling to initiate chemical reactions in the solid state, completely bypassing solubility limitations.[16][17][18] Recent studies have demonstrated that high-temperature ball milling is highly effective for the cross-coupling of insoluble aryl halides.[19]

Troubleshooting_Workflow Start Start: Poor Solubility of This compound SolventScreen 1. Solvent Screening (Toluene, Dioxane, THF, DMF) 2. Increase Temperature Start->SolventScreen IsDissolved1 Is it fully dissolved? SolventScreen->IsDissolved1 CoSolvent Use a Co-Solvent System (e.g., Toluene/DMF) IsDissolved1->CoSolvent No Success Reaction Proceeds IsDissolved1->Success Yes IsDissolved2 Is it fully dissolved? CoSolvent->IsDissolved2 PTC Consider Phase-Transfer Catalysis (PTC) CoSolvent->PTC Alternative Microwave Employ Microwave Heating (120-150 °C) IsDissolved2->Microwave No IsDissolved2->Success Yes Milling Final Resort: Mechanochemistry (Ball Milling) Microwave->Milling For extreme cases Microwave->Success PTC->Success Milling->Success Failure Consult Specialist Milling->Failure If unsuccessful

Caption: A step-by-step workflow for addressing solubility problems.

References

  • Cosolvent - Wikipedia . Wikipedia. Available from: [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. Available from: [Link]

  • This compound | C10H12BrNO | CID 5325729 . PubChem. Available from: [Link]

  • How will you increase the solubility of organic compounds in water? . Quora. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides . ICReDD. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . DelveInsight. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society . ACS Publications. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides . PubMed. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF . ResearchGate. Available from: [Link]

  • Toward overcoming solubility issues in organic chemistry . ScienceDaily. Available from: [Link]

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 . PubChem. Available from: [Link]

  • The Effect of Accessibility of Insoluble Substrate on the Overall Kinetics of Enzymatic Degradation . NIH. Available from: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF . ResearchGate. Available from: [Link]

  • Solubility of organic compounds (video) . Khan Academy. Available from: [Link]

  • Phase Transfer Catalysis . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method . NIH. Available from: [Link]

  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies . Preprints.org. Available from: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... . ResearchGate. Available from: [Link]

  • Substrate concentration in enzyme inhibition reaction and poor solubility of a compound in reaction medium? . ResearchGate. Available from: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance . PubMed Central. Available from: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]

  • Industrial Phase-Transfer Catalysis . PTC Organics, Inc. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. Available from: [Link]

  • Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions . The Royal Society of Chemistry. Available from: [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis . MDPI. Available from: [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis . ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available from: [Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations . Maynooth University Research Archive Library. Available from: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) . ResearchGate. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • Solid-state cross-coupling reactions of insoluble aryl halides under polymer-assisted grinding conditions . The Royal Society of Chemistry. Available from: [Link]

  • Morpholine . NCBI. Available from: [Link]

Sources

Byproduct formation in the synthesis of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this key intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (General)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for constructing the C-N bond in this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have distinct advantages and associated challenges, particularly concerning byproduct formation.

Q2: My final product is difficult to purify. What are the likely culprits?

A2: Purification challenges typically arise from a complex mixture of byproducts that have similar polarities to the desired product. Common impurities include unreacted starting materials (2-bromoiodobenzene or 1,2-dibromobenzene and morpholine), homocoupled biaryl compounds, and products of side reactions such as dehalogenation or hydrolysis of the aryl halide. The specific byproducts will depend heavily on the chosen synthetic route and reaction conditions.

Q3: How can I effectively monitor the reaction progress to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3] Co-spot your reaction mixture with your starting aryl halide and a pure sample of the product (if available). This allows you to track the consumption of starting material and the formation of the desired product. The appearance of new, persistent spots may indicate the formation of byproducts. For more quantitative analysis, GC-MS or LC-MS can be employed to identify the mass of potential byproducts and track their formation over time.

Troubleshooting Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, utilizing a palladium catalyst with a phosphine ligand.[2][4] However, the interplay between the catalyst, ligand, base, and solvent can lead to several side reactions.

Buchwald-Hartwig: Common Issues & FAQs

Q4: I am observing a significant amount of debrominated aniline (N-phenylmorpholine) in my crude mixture. What is causing this?

A4: This is a classic side reaction known as hydrodehalogenation. It can be caused by several factors:

  • β-Hydride Elimination: If the phosphine ligand is not bulky enough, it can allow for β-hydride elimination from the palladium-amido intermediate, which can then lead to reductive elimination of the arene.

  • Base-Induced Decomposition: Strong bases, like sodium tert-butoxide, can sometimes promote side reactions.[5]

  • Moisture: Water in the reaction can act as a proton source. Ensure all reagents and solvents are scrupulously dry.

Q5: My reaction has stalled, and I see a lot of unreacted aryl bromide. I also notice a black precipitate (palladium black). What happened?

A5: The formation of palladium black indicates catalyst decomposition. The active Pd(0) species is unstable and can precipitate out of solution, halting the catalytic cycle.[4] This is often caused by:

  • Ligand Degradation: Some phosphine ligands are not robust enough for prolonged reaction times at high temperatures.

  • Incorrect Pd/Ligand Ratio: An insufficient amount of ligand relative to the palladium precursor can leave the palladium center coordinatively unsaturated and prone to aggregation. A ratio of Pd:Ligand of 1:1.5 to 1:2 is typically recommended for monodentate phosphine ligands.

  • High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.

Q6: Besides my product, I've isolated a high-molecular-weight compound that appears to be a dimer of my starting material. What is this?

A6: You have likely formed a biaryl byproduct (e.g., 2,2'-dibromobiphenyl) through a homocoupling side reaction. This occurs when two molecules of the aryl bromide couple with each other. This side reaction is generally less common in Buchwald-Hartwig aminations compared to Ullmann reactions but can occur if the catalytic cycle is inefficient.

Recommended Protocol: Buchwald-Hartwig Synthesis

This protocol is a general guideline. Optimization of ligand, base, solvent, and temperature is often necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).[6]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromoiodobenzene (1 equivalent), morpholine (1.2 equivalents), and anhydrous toluene.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[3]

Data & Troubleshooting Summary
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst.[7] 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh palladium precursor and ligand. 2. Switch to a stronger base (e.g., LiHMDS if NaOtBu fails). 3. Incrementally increase the temperature, but not exceeding 120°C to avoid decomposition.
Hydrodehalogenation 1. Presence of water. 2. Ligand not sterically hindering enough. 3. Base-promoted side reactions.1. Use anhydrous solvents and reagents. 2. Switch to a bulkier ligand (e.g., a biarylphosphine like SPhos or XPhos). 3. Consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[5]
Formation of Aryl Alcohol High concentration of water or hydroxide ions.[8]Ensure anhydrous conditions. If using a hydroxide base is unavoidable, use a specialized ligand system designed for robustness in aqueous media.[8]
Catalyst Decomposition 1. High temperature. 2. Incorrect Pd:Ligand ratio. 3. Oxygen contamination.1. Lower the reaction temperature. 2. Ensure a slight excess of the ligand. 3. Maintain a strict inert atmosphere throughout the reaction.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Ligand_Exch Amine Coordination / Deprotonation PdII_Complex->Ligand_Exch + HNR₂ - HX (Base) Amido_Complex Ar-Pd(II)(NR₂)L Ligand_Exch->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Reforms Catalyst Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide 2: Ullmann Condensation

The Ullmann condensation is a classical method that uses a copper catalyst, often at high temperatures, to form C-N bonds.[1][9] While it can be effective, the harsh conditions can promote byproduct formation.

Ullmann Condensation: Common Issues & FAQs

Q7: My reaction yielded a significant amount of a white, crystalline solid that is not my product. What is it?

A7: The most common byproduct in an Ullmann reaction is the symmetric biaryl compound formed from the homocoupling of two aryl halide molecules.[9][10] This is especially prevalent at the high temperatures required for this reaction. Using an excess of the amine can sometimes suppress this side reaction.

Q8: The reaction is very slow and gives a poor yield, even at high temperatures. How can I improve it?

A8: The Ullmann reaction is notoriously sensitive to the activity of the copper catalyst.

  • Catalyst Activation: "Activated" copper powder, prepared by reducing a copper salt like CuSO₄ with zinc, can be more effective than commercial copper powder.[1]

  • Ligand Assistance: While traditional Ullmann reactions are ligand-free, modern protocols often include a ligand (e.g., 1,10-phenanthroline, L-proline) to solubilize the copper species and accelerate the reaction, allowing for lower temperatures.[11]

  • Solvent Choice: A high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene is typically required.[1]

Recommended Protocol: Ullmann Condensation
  • Reaction Setup: In a round-bottom flask, combine CuI (5-10 mol%), a ligand such as L-proline (20 mol%), and K₂CO₃ (2 equivalents).

  • Reagent Addition: Add 2-bromoiodobenzene (1 equivalent), morpholine (2 equivalents), and a solvent like DMSO or DMF.

  • Reaction: Heat the mixture to 100-150 °C under an inert atmosphere. The reaction can be slow, sometimes requiring 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. The copper salts can sometimes cause emulsions. If so, add aqueous ammonia to chelate the copper and break the emulsion.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Complex Mixture Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Identify_Byproducts Identify Byproducts (NMR, MS) Start->Identify_Byproducts Route_Decision Primary Synthetic Route? Identify_Byproducts->Route_Decision Buchwald Buchwald-Hartwig Route_Decision->Buchwald Pd-catalyzed Ullmann Ullmann Route_Decision->Ullmann Cu-catalyzed Sol_Buchwald Optimize Ligand/Base Ensure Anhydrous Conditions Buchwald->Sol_Buchwald Sol_Ullmann Activate Copper Add Ligand (e.g., L-proline) Increase Amine Equivalents Ullmann->Sol_Ullmann

Caption: A logical workflow for troubleshooting byproduct formation.

References
  • Wikipedia. Ullmann condensation. [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • Bedford, R., et al. (2021). Identifying palladium culprits in amine catalysis. ResearchGate. [Link]

  • Rolfs, A., & Liebscher, J. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. Need help with N-Arylation reaction. [Link]

  • ResearchGate. Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Antermite, D., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]

  • Chongqing Chemdad Co. N-(4-BROMOPHENYL)MORPHOLINE. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]

  • ResearchGate. N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. [Link]

  • Fleckenstein, C. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • ResearchGate. ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

Sources

Technical Support Center: Catalyst Impurity Removal from 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Bromophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize this valuable intermediate.

The presence of residual palladium in active pharmaceutical ingredients (APIs) or advanced intermediates is a critical quality concern due to potential toxicity and interference with downstream chemistry.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities, classifying palladium as a metal that requires careful control, often to low parts-per-million (ppm) levels.[3]

This document provides in-depth, practical solutions in a question-and-answer format to address common challenges encountered during the removal of catalyst impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I should expect when synthesizing this compound?

When synthesizing this compound via common cross-coupling methods like the Buchwald-Hartwig amination, the primary impurity of concern is the palladium (Pd) from the catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). You may also encounter residual phosphine ligands (e.g., triphenylphosphine, BINAP), which can be oxidized, and inorganic salts from the base used in the reaction. The palladium can exist in various forms post-reaction: as heterogeneous Pd(0) black, soluble Pd(0) complexes, or soluble Pd(II) species.

Q2: Why is it so critical to remove residual palladium?

There are three primary reasons:

  • Regulatory Compliance: For pharmaceutical applications, residual palladium levels are strictly regulated. The ICH Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of around 10 ppm in the final API.[3]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain catalytic activity, potentially causing undesired side reactions, product degradation, or irreproducibility in subsequent synthetic transformations.

  • Toxicity: Palladium compounds, particularly soluble salts like PdCl₂, can exhibit significant toxicity.[1] Ensuring their removal is essential for the safety of the final drug product.

Q3: What are the main strategies for palladium removal, and how do I choose the best one?

The four main strategies are adsorption (scavenging), crystallization, chromatography, and extraction. The optimal choice depends on the scale of your synthesis, the level of contamination, the desired final purity, and the physical properties of your product.

Method Mechanism Best For Pros Cons
Adsorption (Scavenging) Chemisorption or physisorption onto a solid support.[4]Low to moderate Pd levels (<2000 ppm). All scales.High efficiency, selectivity, simple filtration removal.[2]Cost of scavenger, potential for product loss via non-specific adsorption.[4]
Crystallization Exclusion of impurities from the crystal lattice.High initial purity product; moderate Pd levels.Cost-effective, scalable, purifies from other impurities.May concentrate Pd in the crystal; not always effective.[2][4]
Chromatography Differential adsorption on a stationary phase (e.g., silica).Lab-scale purification (<100 g).High purification efficiency.High solvent usage, not easily scalable, can be time-consuming.[5]
Extraction Partitioning of impurities into an aqueous phase.Removal of water-soluble Pd salts.Simple, inexpensive.Often inefficient for removing organometallic Pd complexes.[5]
Q4: How do I accurately quantify the amount of residual palladium in my sample?

The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][6][7] This technique offers excellent sensitivity, with detection limits at the sub-ppb level, making it ideal for verifying that regulatory limits have been met.[7] For accurate results, sample preparation is key; this may involve simple dissolution in an organic solvent or microwave-assisted acid digestion to destroy the organic matrix.[8][9]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: My product has a dark gray or black color after initial workup, and filtration seems ineffective.
  • Symptom: The isolated crude product is off-color, and passing its solution through standard filter paper or even celite does not remove the color.

  • Likely Cause: Formation of colloidal palladium (Pd(0) nanoparticles). These particles are often too small to be removed by conventional filtration and remain suspended in the organic solution.

  • Solutions:

    • Adsorption on Activated Carbon: Activated carbon is a cost-effective and common method for removing colloidal palladium through adsorption.[3][4] However, it can also adsorb the desired product, leading to yield loss.[4]

    • Flocculation/Co-precipitation: Before filtration, you can sometimes induce the colloidal particles to aggregate. A common technique is to "polish" the solution by filtering it through a tightly packed pad of Celite®. Pre-wetting the Celite pad is crucial for its effectiveness.[5][10]

    • Use of a Scavenger: A potent metal scavenger will bind the colloidal palladium, and the resulting complex can be easily filtered off.

Protocol 1: Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Ethyl Acetate, THF, or DCM) at a concentration of 50-100 mg/mL.

  • Addition of Carbon: Add 5-10 wt% of activated carbon (e.g., Darco® KB-B) to the solution.[4] Note: Start with a lower loading to minimize product loss.

  • Stirring: Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[3][4] The optimal time should be determined by monitoring Pd levels.

  • Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a well-packed pad of Celite (approx. 1-2 cm thick) to remove the carbon.[10]

  • Washing: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrates and concentrate under reduced pressure. Analyze the product for residual palladium content via ICP-MS.

Problem 2: My chosen metal scavenger is not reducing palladium levels sufficiently.
  • Symptom: After treating the product solution with a metal scavenger and filtering, ICP-MS analysis shows that palladium levels are still above the target specification (e.g., >10 ppm).

  • Likely Cause: A mismatch between the scavenger type and the palladium species present, or suboptimal scavenging conditions. Thiol-based scavengers, for instance, are highly effective for softer Pd(II) species, while other types may be better for Pd(0).[10]

  • Solutions:

    • Screen Different Scavengers: Not all scavengers are created equal. It is highly recommended to perform a small-scale screen with different types of functionalized silica or polymer scavengers (e.g., thiol, amine, trimercaptotriazine (TMT)).[1][11]

    • Optimize Conditions: The efficiency of scavenging depends on temperature, time, solvent, and the amount of scavenger used. Increase the temperature (e.g., to 50-60 °C) and reaction time (up to 24 hours) to improve kinetics.

    • Consider a Pre-treatment Step: Sometimes, converting the residual palladium into a single, more easily scavenged oxidation state can be effective. For example, a mild oxidant could convert Pd(0) to Pd(II), which is readily captured by thiol scavengers.

Table 1: Comparison of Common Palladium Scavengers
Scavenger Type Functional Group Primary Target Example Product Key Advantages
Thiol-based -SHPd(II)SiliaMetS® Thiol[11]Highly effective for Pd(II), good kinetics.
Amine-based -NH₂, -NR₂Pd(II)ISOLUTE® Si-TrisamineGood for various metals, can also remove excess acid.
Triazine-based Trimercaptotriazine (TMT)Pd(0) and Pd(II)Si-TMT[12]Broad-spectrum, effective for multiple Pd species.
Phosphine-based -PR₂Pd(0)ISOLUTE® Si-Tricaprylmethylammonium ChlorideCan break down stable Pd(0) complexes.
Problem 3: I'm losing a significant amount of my product during the purification step.
  • Symptom: The final yield of this compound is low after purification, and you suspect non-specific binding to the purification media.

  • Likely Cause: The basic nitrogen of the morpholine ring in your product can interact with acidic surfaces like silica gel or certain scavengers, leading to irreversible adsorption or "streaking" during column chromatography. Activated carbon is also known for non-specific adsorption of organic molecules.[4]

  • Solutions:

    • Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon, as determined by optimization experiments. Even a 97% recovery from a scavenging step is a significant achievement at scale.[4]

    • Switch to Crystallization: If your product is a solid and has good solubility in a suitable solvent system, crystallization is an excellent alternative that often avoids the issue of non-specific binding.

    • Modify Chromatographic Conditions: If column chromatography is necessary, deactivate the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., 1-2% in the eluent), to block the acidic silanol groups and improve product recovery.

Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product (this compound) Initial Pd Analysis (ICP-MS) pd_level Pd > 100 ppm? start->pd_level scale Scale > 100 g? pd_level->scale Yes chromatography Column Chromatography (Base-washed silica if needed) pd_level->chromatography No scavenge Screen Scavengers (Thiol, TMT, etc.) Optimize T, time, loading scale->scavenge Yes crystallize Develop Crystallization Protocol scale->crystallize No final_qc Final Product Pd < 10 ppm (ICP-MS) scavenge->final_qc crystallize->final_qc chromatography->final_qc

Caption: Decision tree for selecting a Pd purification method.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Wrobel, K., et al. (2015). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]

  • Magano, J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Shao, P., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • PubChem. This compound. [Link]

  • Scott, P. J. H., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Scott, P. J. H., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. (2015, May 18). [Link]

  • Ferreira, I., et al. (2019). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, RSC Publishing. [Link]

  • Hann, M., et al. (2019, December 31). Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a framework for understanding the principles behind the purification process, enabling you to adapt and troubleshoot effectively.

I. Introduction to the Purification of this compound

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide will walk you through the nuances of applying it to this specific molecule.

One of the primary challenges in developing a recrystallization protocol for a novel or less-studied compound like this compound is the potential lack of established physical data, such as a definitive melting point and specific solvent solubility. This guide is structured to address this reality, providing a systematic approach to solvent selection and troubleshooting common issues.

II. Understanding Potential Impurities

The choice of recrystallization strategy is heavily influenced by the potential impurities present in the crude material. The synthesis of this compound can be achieved through several routes, with the most common being the Buchwald-Hartwig amination or a nucleophilic aromatic substitution. Understanding these synthetic pathways allows us to anticipate likely impurities.

Table 1: Potential Impurities from Synthetic Routes

Synthetic RouteReactantsPotential Impurities
Buchwald-Hartwig Amination 2-Bromoaniline, Bis(2-chloroethyl) ether (or equivalent), Palladium catalyst, Ligand, Base- Unreacted 2-bromoaniline- Unreacted bis(2-chloroethyl) ether or its derivatives- Homocoupled byproducts of 2-bromoaniline- Palladium catalyst residues- Ligand and its degradation products- Inorganic salts from the base
Nucleophilic Aromatic Substitution 2-Bromoaniline, Bis(2-chloroethyl) ether, Strong Base- Unreacted 2-bromoaniline- Over-alkylated products (quaternary ammonium salts)- Byproducts from the decomposition of bis(2-chloroethyl) ether- Inorganic salts

A key principle of recrystallization is that the impurities should either be highly soluble in the chosen solvent at all temperatures or sparingly soluble even at elevated temperatures.

III. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the recrystallization of this compound and similar aromatic amines.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, particularly with amines, where the compound separates from the solution as a liquid instead of a solid.[1] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

  • Causality: The high concentration of the solute and rapid cooling can lead to a situation where the solute's solubility limit is exceeded at a temperature above its melting point. Impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. This provides sufficient time for the molecules to arrange themselves into a crystal lattice.

    • Lower the Temperature of Dissolution: If possible, choose a solvent with a lower boiling point in which the compound is still sufficiently soluble.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent at room temperature and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the initial precipitate and allow the solution to cool slowly.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A2: The absence of crystal formation is usually due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.

  • Causality: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization. Alternatively, a supersaturated solution may lack the initial "seed" to start the crystallization process.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the crude this compound to the solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Causality: The goal is to use the minimum amount of hot solvent to dissolve the compound. Any excess solvent will retain more of the product in solution upon cooling, thus reducing the yield.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

    • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (the mother liquor) and re-cooling. Be aware that this second crop may be less pure than the first.

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 2)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place a small, known amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently. Add the solvent dropwise with continuous stirring until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will produce a good yield of crystals upon cooling.

Table 2: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityNotes
Isopropanol 82Polar ProticOften a good choice for moderately polar compounds.
Ethanol 78Polar ProticSimilar to isopropanol, slightly more polar.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Toluene 111NonpolarMay be suitable if the compound is less polar.
Heptane/Hexane 98/69NonpolarOften used as an anti-solvent with a more polar solvent.
Acetonitrile 82Polar AproticCan be a good solvent for polar compounds.
Water 100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent.

Data sourced from publicly available solvent property tables.

Protocol 2: General Recrystallization Procedure

This protocol provides a general framework for the recrystallization of this compound once a suitable solvent has been identified.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Add crude solid to flask B Add minimum hot solvent A->B Heat to boiling C Filter to remove insoluble impurities B->C D Cool slowly to room temp. B->D C->D E Cool in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent F->G H Dry the purified crystals G->H

Caption: Recrystallization workflow for this compound.

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a stir bar and the chosen recrystallization solvent.

    • Heat the mixture to boiling with stirring.

    • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration.

    • Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.

V. Conclusion

The purification of this compound by recrystallization is a highly effective technique that, when approached systematically, can yield material of high purity. The key to success lies in the careful selection of a recrystallization solvent and the methodical troubleshooting of common issues such as "oiling out" and poor crystal formation. By understanding the underlying principles of crystallization and the potential impurities from the synthetic route, researchers can confidently optimize this crucial purification step.

VI. References

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 4-(2-Bromophenyl)morpholine. The electron-rich nature of this substrate, due to the morpholine substituent, presents a unique set of obstacles that require careful consideration of catalyst systems and reaction conditions. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues and help you achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion in the Suzuki coupling of an electron-rich aryl bromide like this compound is a common challenge. The primary reason is often a slow or inefficient oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1] The electron-donating morpholine group increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1][2]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this type of substrate.[1]

  • Base Selection: The base is crucial for the transmetalation step, and its strength and type can significantly impact the reaction's success.[1][3]

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for a successful reaction.[1]

  • Reagent Quality: The stability of your boronic acid or ester coupling partner can be a major source of failure. Side reactions like protodeboronation can consume this reagent before it has a chance to couple.[1][4]

Q2: How do I select the appropriate palladium catalyst and ligand for an electron-rich aryl bromide like this compound?

A2: For challenging, electron-rich aryl bromides, the catalyst system must be specifically tailored to facilitate the difficult oxidative addition step. This is typically achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands promote both oxidative addition and the final reductive elimination step. The Buchwald biaryl phosphine ligands are the industry standard for such transformations. Ligands like SPhos and XPhos are particularly effective for coupling electron-rich aryl halides.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable complexes with palladium, which can enhance catalytic activity.

A systematic screening of different catalyst and ligand combinations is often the most effective approach.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to my boronic acid partner minus the boronic acid group (Ar-H). What is this, and how can I prevent it?

A3: This byproduct is the result of protodeboronation , a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[5][6] This consumes your coupling partner and reduces the yield of your desired product.[5]

Several factors can promote protodeboronation:

  • Reaction pH and Base: The rate of protodeboronation is often pH-dependent and can be accelerated by the presence of a base.[5][7] Strong bases, especially hydroxides, can exacerbate this issue.[1]

  • Water Content: The presence of water can be a source of protons for this side reaction.[5]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]

To mitigate protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are dry.[1]

  • Optimize the Base: Consider using a weaker base, such as K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings.

  • Use a More Stable Boron Reagent: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be less prone to protodeboronation.[8][9][10]

Q4: I've identified a byproduct that is just my starting material, this compound, with the bromine replaced by a hydrogen. What is this side reaction, and how can I minimize it?

A4: This side reaction is known as protodebromination or dehalogenation .[4] In this process, the aryl halide is reduced to the corresponding arene. This can occur through various mechanisms, sometimes involving the palladium catalyst and a hydride source in the reaction mixture, which can be the solvent or even certain bases.[4][11]

To minimize protodebromination:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[11] Experimenting with different ligands can be beneficial.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[11] Try to run the reaction at the lowest effective temperature and monitor for completion to avoid unnecessary heating.

  • Choice of Base and Solvent: Certain bases and solvents are more prone to acting as hydride donors. If dehalogenation is a significant issue, consider screening different base and solvent combinations.

Q5: Could the morpholine group itself be interfering with the reaction? I'm concerned about potential side reactions involving the nitrogen atom.

A5: Yes, the nitrogen atom of the morpholine group can potentially act as a ligand for the palladium catalyst, leading to catalyst inhibition or undesired side reactions. While Suzuki coupling conditions are generally not conducive to Buchwald-Hartwig amination, under certain circumstances, intermolecular or intramolecular C-N bond formation could be a minor competing pathway.[12][13][14][15][16]

If you suspect interference from the morpholine nitrogen:

  • Use Bulky Ligands: The use of bulky ligands, such as the Buchwald biaryl phosphine ligands, can sterically hinder the coordination of the morpholine nitrogen to the palladium center.

  • Optimize Reaction Conditions: Carefully screen reaction parameters like temperature and base. Milder conditions may disfavor potential side reactions involving the amine.

Troubleshooting Workflows

Workflow 1: Addressing Low or No Product Formation

This workflow provides a systematic approach to troubleshooting a failed Suzuki coupling with this compound.

G cluster_start Initial Observation cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration Start Low/No Conversion of This compound Reagent_Check Verify Reagent Quality - Boronic acid/ester (NMR) - Solvent (anhydrous) - Base (fresh) Start->Reagent_Check First, check the basics Inert_Check Ensure Rigorous Inert Atmosphere - Degas solvent thoroughly - Use Schlenk technique Reagent_Check->Inert_Check Catalyst_Screen Screen Catalyst & Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Try different Pd precursors Inert_Check->Catalyst_Screen If reagents & setup are good Base_Screen Screen Bases - K₃PO₄, Cs₂CO₃ - Avoid strong hydroxides initially Catalyst_Screen->Base_Screen Temp_Screen Optimize Temperature - Start around 80-100 °C - Monitor for decomposition Base_Screen->Temp_Screen Solvent_Screen Vary Solvent System - Dioxane/H₂O - Toluene, 2-MeTHF Temp_Screen->Solvent_Screen Analysis Analyze Crude Reaction Mixture - LCMS, ¹H NMR - Identify byproducts Solvent_Screen->Analysis After each modification Iterate Iterate based on results Analysis->Iterate Iterate->Catalyst_Screen Refine optimization

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Workflow 2: Minimizing Protodeboronation

This workflow focuses on strategies to combat the loss of your boronic acid/ester coupling partner.

G cluster_start Initial Observation cluster_boron Boron Reagent Stability cluster_conditions Reaction Condition Adjustment cluster_analysis Analysis & Confirmation Start Protodeboronation byproduct detected (Ar-H) Boronic_Ester Switch to Boronic Ester - Pinacol or MIDA esters are more stable Start->Boronic_Ester Increase stability Fresh_Reagent Use Fresh Boronic Acid - Check purity by NMR Start->Fresh_Reagent Base_Choice Modify Base - Use weaker, non-hydroxide base (K₃PO₄, Cs₂CO₃) Boronic_Ester->Base_Choice Fresh_Reagent->Base_Choice Anhydrous Ensure Anhydrous Conditions - Use dry solvents Base_Choice->Anhydrous Lower_Temp Lower Reaction Temperature - Find lowest effective temp Anhydrous->Lower_Temp Analysis Monitor by LCMS - Track ratio of product to byproduct Lower_Temp->Analysis Success Protodeboronation Minimized Analysis->Success

Caption: A targeted approach to reducing protodeboronation.

Data Presentation: Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Suzuki coupling of this compound. These should be considered as a starting point for further optimization.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Palladium Precatalyst SPhos-Pd-G3 or XPhos-Pd-G31 - 3 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Dioxane/H₂O (10:1) or 2-MeTHF0.1 - 0.2 M
Temperature 80 - 110 °C-
Atmosphere Inert (Argon or Nitrogen)-

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl halide.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst and Base Screening

For challenging substrates, a parallel screen of catalysts and bases can rapidly identify optimal conditions.

  • Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere, prepare an array of reaction vials.

  • Reagent Addition: To each vial, add the starting materials (this compound and the boronic acid/ester) and a unique combination of palladium precatalyst and base according to your screening design.

  • Solvent and Heating: Add the degassed solvent to each vial, seal the block, and heat to the desired temperature with stirring.

  • Analysis: After a set time (e.g., 16 hours), cool the block and take an aliquot from each well for analysis by LCMS to determine the conversion to the desired product.

References

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PMC - NIH. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. Retrieved from [Link]

  • NIH. (n.d.). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Synthesizing 4-(2-Bromophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(2-bromophenyl)morpholine and its derivatives. This guide is tailored for researchers, scientists, and professionals in drug development. It aims to provide in-depth, actionable advice for overcoming common challenges in this crucial synthetic transformation. The formation of the C–N bond between an aryl halide and an amine is a cornerstone of modern medicinal chemistry, and the Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for this task.[1][2]

This document moves beyond standard protocols to offer a deeper, mechanistic understanding of the reaction, empowering you to troubleshoot effectively and optimize your experimental conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the synthesis of this compound derivatives.

Q1: What is the most reliable catalytic system for coupling a 2-bromoaryl halide with morpholine?

A: For the coupling of aryl bromides with a cyclic secondary amine like morpholine, the most successful catalytic systems employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand.[1][3] Ligands from the Buchwald biarylphosphine class, such as XPhos, RuPhos, and BrettPhos, are particularly effective as they accelerate the key steps of the catalytic cycle.[4][5]

Q2: Which base is optimal for this transformation?

A: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine.[6][7] The most commonly used and effective bases are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[8] In cases where the substrate is sensitive to these strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures.[4][6]

Q3: My reaction is not progressing. What are the likely causes?

A: A stalled or sluggish reaction is often due to catalyst deactivation, impure reagents, or suboptimal temperature. The active Pd(0) catalyst is highly sensitive to oxygen, so it is critical to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).[9] The presence of water can also be detrimental, so using anhydrous solvents and reagents is essential. Additionally, these reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[6][8]

Q4: How can I minimize the formation of the debrominated side product?

A: The formation of a hydrodehalogenated (debrominated) arene is a common side reaction that competes with the desired C-N bond formation.[1][10] This can occur when a palladium-hydride species is generated in the reaction mixture.[11][12] To minimize this, ensure strictly anhydrous conditions.[13] Employing a more sterically hindered and electron-rich ligand can also accelerate the desired reductive elimination step, outcompeting the debromination pathway.[10][14]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental challenges.

Issue 1: Low or No Product Yield

When the desired product is not obtained, a methodical investigation of the reaction components and conditions is necessary.

Workflow for Diagnosing Low Yield

G Start Low or No Yield Inert_Atmosphere Verify Inert Atmosphere (Degas solvent, N2/Ar blanket) Start->Inert_Atmosphere 1. Atmosphere Reagent_Quality Check Reagent Purity (Anhydrous solvent, pure amine, fresh base & Pd source) Inert_Atmosphere->Reagent_Quality 2. Reagents Catalyst_System Evaluate Catalyst System (Ligand choice, Pd precursor, catalyst loading) Reagent_Quality->Catalyst_System 3. Catalyst Reaction_Temp Optimize Temperature (Increase in 10°C increments) Catalyst_System->Reaction_Temp 4. Conditions Success Yield Improved Reaction_Temp->Success

Caption: A systematic workflow for troubleshooting low product yield.

Potential Cause A: Catalyst Deactivation

  • The "Why": The active Pd(0) catalyst is susceptible to oxidation, which renders it inactive.[15][16] This can be caused by trace amounts of oxygen or water in the reaction.[9][17] Phosphine ligands can also be oxidized, leading to catalyst degradation.[18]

  • Solution Protocol:

    • Rigorous Degassing: Ensure solvents are thoroughly degassed. The freeze-pump-thaw method is highly effective.

    • Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Purity: Use high-purity, fresh palladium precursors and ligands. Ensure the base is anhydrous and free-flowing.

Potential Cause B: Suboptimal Ligand Selection

  • The "Why": The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[19] For sterically hindered substrates like 2-bromophenyl derivatives, a bulky ligand is necessary to promote the final reductive elimination step to form the C-N bond.[1]

  • Solution & Comparative Data: If initial attempts with less bulky ligands fail, switching to a more sterically demanding biarylphosphine ligand is recommended.

LigandTypical Loading (mol%)Key Advantage for this Synthesis
XPhos 1 - 3Excellent for sterically hindered aryl bromides.[14]
RuPhos 1 - 3Highly active for a broad range of secondary amines.[5]
BrettPhos 1 - 3Effective for a wide variety of C-N cross-coupling reactions.[5]
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce yield.

Common Side Product: Hydrodehalogenation (Debromination)

  • The "Why": This side reaction occurs when the aryl halide is reduced to the corresponding arene.[1][10] It is often promoted by the presence of water or other proton sources that can lead to the formation of a palladium-hydride intermediate.[11][13]

  • Solution Protocol:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

    • Ligand Modification: Switching to a bulkier, more electron-rich ligand can accelerate the desired C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[10][14]

    • Base Selection: Consider using a weaker base, such as K₃PO₄, which can sometimes suppress side reactions, although this may require higher temperatures.[4]

Issue 3: Incomplete Conversion

When the reaction stalls before the starting material is fully consumed, catalyst lifetime or inhibition may be the issue.

Catalytic Cycle and Deactivation Pathways

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Deactivation Catalyst Deactivation Pd0->Deactivation Amine_Complex Amine Coordination & Deprotonation OxAdd->Amine_Complex + HNR_2, Base RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd0 - HX Product Ar-NR_2 (Product) RedElim->Product Poison O2, H2O, Impurities Poison->Deactivation

Caption: The Buchwald-Hartwig catalytic cycle and common deactivation pathways.

Potential Cause A: Insufficient Catalyst Loading or "Catalyst Death"

  • The "Why": The catalyst can degrade over the course of the reaction, especially at elevated temperatures or in the presence of impurities.[18][20] If the initial catalyst loading is too low, it may not be sufficient to drive the reaction to completion.

  • Solution Protocol:

    • Increase Catalyst Loading: If the reaction stalls, consider increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

    • Second Addition of Catalyst: In some cases, a second portion of the catalyst and ligand can be added to the reaction mixture to restart the conversion.

Part 3: Experimental Protocol Example

This section provides a representative protocol for the synthesis of this compound.

Reaction Scheme: 2-bromoiodobenzene + Morpholine → this compound

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 2-bromoiodobenzene (1.0 mmol), followed by anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications URL: [Link]

  • Title: Poisoning and deactivation of palladium catalysts Source: ResearchGate URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics URL: [Link]

  • Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS Source: ACS Publications URL: [Link]

  • Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS Source: PUBDB URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties Source: RSC Publishing URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Pd‐catalyzed coupling of aryl bromides and secondary amines using... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: NIH URL: [Link]

  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: PMC - NIH URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: N-(4-BROMOPHENYL)MORPHOLINE Source: One Chongqing Chemdad Co. URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 4-bromophenyl derivatives Source: Google Patents URL
  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes Source: The Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Column Chromatography of 4-(2-Bromophenyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic separation of 4-(Bromophenyl)morpholine positional isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying these closely related compounds. We will delve into the underlying principles of separation, provide actionable troubleshooting advice, and offer detailed protocols to streamline your workflow.

The Challenge: Separating Positional Isomers

The primary difficulty in separating 4-(2-Bromophenyl)morpholine, 4-(3-Bromophenyl)morpholine, and 4-(4-Bromophenyl)morpholine lies in their subtle structural differences. As positional isomers, they share the same molecular weight and core structure, leading to very similar polarities and physicochemical properties. The position of the bromine atom on the phenyl ring alters the molecule's overall dipole moment and its ability to engage in specific interactions (like π-π stacking), which are the very handles we use for chromatographic separation.[1][2] Standard chromatographic methods often result in poor resolution or complete co-elution.

This guide provides the expertise to overcome these challenges by systematically optimizing your separation strategy.

Frequently Asked Questions (FAQs)

Q1: Why are my 4-(Bromophenyl)morpholine isomers showing severe peak tailing on a standard silica gel column?

A1: This is a classic issue when separating basic compounds like morpholine derivatives on standard silica gel. The root cause is the strong interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction is partially ionic and much stronger than the desired partitioning behavior, causing a portion of the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

To counteract this, you must add a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[3][4]

  • Recommended Solution: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will competitively bind to the acidic silanol groups, preventing your target compound from interacting too strongly and resulting in more symmetrical, Gaussian-shaped peaks.

Q2: I have very poor resolution between my isomers (Rf values are almost identical on TLC). How can I improve the separation?

A2: Improving the resolution of closely eluting positional isomers requires enhancing the selectivity of your chromatographic system. This can be achieved by modifying either the mobile phase or the stationary phase.

  • Mobile Phase Optimization:

    • Reduce Solvent Strength: A less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane) will cause the compounds to spend more time interacting with the stationary phase, which can amplify small differences in their polarity and improve separation.

    • Change Solvent Selectivity: Swap one of the solvents in your mobile phase for another of similar polarity but different chemical properties. For example, replacing ethyl acetate with a mixture of dichloromethane (DCM) and a small amount of methanol can alter the hydrogen bonding and dipole-dipole interactions, potentially resolving the isomers. Toluene can also be used as a non-polar component to encourage π-π interactions.

  • Stationary Phase Optimization:

    • High-Performance Silica: Using flash chromatography silica with a smaller particle size (e.g., 25-40 µm vs. 40-63 µm) increases the number of theoretical plates, leading to sharper peaks and better resolution.

    • Alternative Stationary Phases: For challenging separations, consider stationary phases that offer different interaction mechanisms. Phenyl-bonded or pentafluorophenyl (PFP)-bonded silica phases are excellent choices for separating aromatic positional isomers, as they enhance separation based on differences in π-π interactions.[1]

Q3: My compound mixture is not moving off the baseline, even with a highly polar solvent system like 100% ethyl acetate. What's wrong?

A3: This indicates an extremely strong interaction with the stationary phase, which is common for highly polar or basic compounds on silica.

  • Probable Cause: The morpholine nitrogen is strongly binding to the acidic silica gel. The basic modifier (TEA) you may be using might not be sufficient, or your solvent system is not polar enough.

  • Solutions:

    • Increase Modifier Concentration: Ensure you have at least 1-2% triethylamine or ammonia in your eluent.

    • Introduce a Stronger Polar Solvent: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a common next step. For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. Remember to include your basic modifier (TEA).

    • Consider an Alternative Stationary Phase: If the compound is still retained, alumina (Al₂O₃) is a good alternative.[3] Neutral or basic alumina is less acidic than silica and often provides better results for strongly basic compounds.

Q4: Can I use reverse-phase chromatography for this separation?

A4: Yes, reverse-phase (RP) chromatography is a powerful alternative, especially at the analytical (HPLC) and semi-preparative scales.

  • Stationary Phase: A standard C18 column is a good starting point. However, for enhanced selectivity with aromatic isomers, a Phenyl-Hexyl or Biphenyl phase is often superior due to the potential for π-π interactions between the stationary phase and your bromophenyl ring.[1][5]

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (ACN) or methanol (MeOH) and water. To ensure sharp peaks, the morpholine nitrogen should be protonated. This is achieved by adding an acidic modifier to the mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). A gradient elution, starting with a higher water percentage and increasing the organic solvent, is usually required.

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust separation method for your 4-(Bromophenyl)morpholine isomers.

MethodDevelopmentWorkflow cluster_TLC Phase 1: TLC Method Development cluster_Column Phase 2: Scale-up to Column Chromatography TLC_Start Start with Isomer Mixture TLC_Screen Screen Solvents on Silica TLC (e.g., Hex/EtOAc + 1% TEA) TLC_Start->TLC_Screen TLC_Check Check Resolution & Rf (Target Rf ~0.2-0.3) TLC_Screen->TLC_Check TLC_Optimize Optimize Solvent Ratio or Change Solvents TLC_Check->TLC_Optimize Poor Sep. TLC_Done Optimal TLC Conditions Found TLC_Check->TLC_Done Good Sep. TLC_Optimize->TLC_Screen Col_Start Load Sample onto Column TLC_Done->Col_Start Col_Run Run Column with Scaled-up Mobile Phase Col_Start->Col_Run Col_Collect Collect Fractions Col_Run->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_End Isolated Isomers Col_Combine->Col_End

Caption: Workflow for developing a column chromatography separation method.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Separation (All isomers co-elute)1. Mobile phase is too polar (solvent is too strong). 2. Insufficient selectivity of the chosen system.1. Decrease the polarity of the mobile phase (e.g., from 30% to 10% EtOAc in Hexane). 2. Switch to a different solvent system (e.g., DCM/MeOH). 3. Try a stationary phase with different selectivity (e.g., Phenyl-bonded silica).[1]
Poor Resolution (Peaks are overlapping)1. Mobile phase polarity is not optimal. 2. Column is overloaded with sample. 3. Column was packed poorly (channeling).1. Perform fine-tuning of the mobile phase composition based on TLC. 2. Use a slower, isocratic elution or a shallow gradient. 3. Reduce the amount of crude material loaded (typically 1-5% of silica weight). 4. Repack the column carefully.
Peak Tailing/Streaking 1. Strong interaction between the basic amine and acidic silica. 2. Compound is unstable on silica.1. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent. [3][4] 2. Switch to a neutral stationary phase like alumina.
Compound Won't Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase.1. Gradually increase the mobile phase polarity (e.g., add MeOH to an EtOAc/Hexane system). 2. Ensure a basic modifier (TEA) is present. 3. Consider using alumina instead of silica.
Compound Runs at Solvent Front (Rf = 1)1. Mobile phase is too polar.1. Drastically reduce the polarity of the eluent (e.g., from 50% to 5% EtOAc in Hexane). 2. Start with 100% non-polar solvent (e.g., Hexane) and gradually add the polar component.

Detailed Experimental Protocols

Protocol 1: TLC Method Development for Isomer Separation

This protocol outlines the steps to find a suitable mobile phase for separating 4-(Bromophenyl)morpholine isomers using normal-phase silica gel.

  • Prepare Stock Solutions: Dissolve small amounts of your crude isomer mixture and (if available) pure isomer standards in a suitable solvent like ethyl acetate or DCM to a concentration of ~1-2 mg/mL.

  • Prepare Eluent Systems: In small beakers or vials, prepare a few milliliters of different solvent systems. Always include 1% triethylamine (TEA) to prevent tailing.

    • System A (Low Polarity): 90:10 Hexane / Ethyl Acetate + 1% TEA

    • System B (Medium Polarity): 70:30 Hexane / Ethyl Acetate + 1% TEA

    • System C (High Polarity): 50:50 Hexane / Ethyl Acetate + 1% TEA

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture and standards onto a silica gel TLC plate. Keep the spots small and ~1 cm from the bottom edge.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of your prepared eluents. Ensure the solvent level is below your spots. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will be UV active.[4] You can also use a staining agent like permanganate if necessary.

  • Analyze and Optimize:

    • The ideal system will show distinct spots for each isomer with Rf values between 0.2 and 0.4.

    • If the spots are too low (Rf < 0.2), increase the eluent polarity (move from System A towards C).

    • If the spots are too high (Rf > 0.4), decrease the eluent polarity.

    • If separation is still poor, try a different solvent system (e.g., Toluene/Acetone + 1% TEA).

Protocol 2: Preparative Flash Column Chromatography

Once an optimal solvent system is identified via TLC (e.g., 80:20 Hexane/EtOAc + 1% TEA gives good separation with Rf values around 0.25-0.35), you can scale up.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • Pack the column with silica gel using either a dry or slurry packing method. Ensure the silica bed is compact and level.

    • Equilibrate the column by passing 2-3 column volumes of your chosen mobile phase through it.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load."

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your optimized mobile phase. Maintain a constant flow rate.

    • Start collecting fractions immediately as the solvent begins to elute from the column. The size of your fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compounds.

    • Group the fractions that contain only a single, pure isomer.

  • Isolation:

    • Combine the pure fractions for each isomer into separate flasks.

    • Remove the solvent using a rotary evaporator to yield your purified 4-(Bromophenyl)morpholine isomers.

References

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness Discussion Board. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available at: [Link]

  • N-(4-BROMOPHENYL)MORPHOLINE. Chongqing Chemdad Co. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]

  • Chiral column chromatography. Wikipedia. Available at: [Link]

  • Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. ResearchGate. Available at: [Link]

  • The Science and Strategy Behind Isomer Separation. Rotachrom Technologies. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available at: [Link]

Sources

Preventing decomposition of 4-(2-Bromophenyl)morpholine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(2-Bromophenyl)morpholine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this valuable N-aryl morpholine intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic challenges and prevent product decomposition.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its synthesis, typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, presents a unique set of challenges primarily due to the ortho-bromo substituent.[3][4] This guide will address the most common issues, with a focus on preventing the decomposition of starting materials and the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for constructing the C-N bond in this compound are the Buchwald-Hartwig amination and the Ullmann condensation.[5] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an amine with an aryl halide, while the Ullmann reaction utilizes a copper catalyst.[3][4] Both methods have their advantages and are prone to specific side reactions that can lead to product decomposition or low yields.

Q2: I am observing a significant amount of aniline as a byproduct in my reaction. What is causing this?

A2: The formation of aniline is a classic indicator of hydrodehalogenation, a common side reaction in cross-coupling chemistry where the bromine atom on your starting material, 2-bromoaniline (if used as a precursor) or 1-bromo-2-halobenzene, is replaced by a hydrogen atom. This decomposition pathway is a major source of yield loss.

Q3: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors. The ortho-bromo group introduces significant steric hindrance, which can slow down the desired coupling reaction.[6] Additionally, improper selection of catalyst, ligand, base, or reaction temperature can lead to incomplete conversion or favor decomposition pathways. For Ullmann conditions, excessively high temperatures can lead to charring and the formation of side products.

Q4: Are there any stability concerns with the morpholine ring itself under typical coupling conditions?

A4: While the morpholine ring is generally stable, harsh reaction conditions, particularly very high temperatures or extremely strong bases, could potentially lead to side reactions. However, the primary decomposition pathways of concern during the synthesis of this compound are typically related to the aryl bromide portion of the molecule, such as hydrodehalogenation.

Troubleshooting Guide: Preventing Decomposition

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound and offers targeted solutions.

Issue 1: Low Yield Due to Hydrodehalogenation (Decomposition of Starting Material)

Hydrodehalogenation is the premature removal of the bromine atom from the phenyl ring, leading to the formation of aniline as a byproduct and a significant reduction in the yield of this compound.

Causality: This side reaction is often promoted by the formation of palladium-hydride or copper-hydride species in the catalytic cycle. These hydride species can arise from side reactions with the solvent, base, or even the amine.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Ligand Selection (Buchwald-Hartwig) Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step over side reactions.[7] They can also stabilize the palladium catalyst and accelerate the coupling of sterically hindered substrates.[6]Utilize bulky biarylphosphine ligands such as XPhos, DavePhos, or JohnPhos.[8] A typical starting point would be a 1:1.2 to 1:1.5 ratio of Pd:ligand.
Base Selection The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases may be necessary to suppress hydrodehalogenation, especially if the solvent can act as a hydride source.[9]Start with a strong, non-nucleophilic base like NaOtBu or LHMDS. If hydrodehalogenation is significant, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Solvent Choice Aprotic, non-coordinating solvents are generally preferred. Solvents that can act as a hydride source (e.g., alcohols) should be avoided.Toluene, dioxane, or THF are suitable solvents for Buchwald-Hartwig amination. For Ullmann reactions, high-boiling polar aprotic solvents like DMF or NMP are often used, but care must be taken to ensure they are anhydrous.[4]
Temperature Control Lowering the reaction temperature can sometimes favor the desired coupling over hydrodehalogenation. However, for sterically hindered substrates, sufficient thermal energy is required to overcome the activation barrier.For Buchwald-Hartwig, an initial temperature of 80-100 °C is recommended.[10] For Ullmann reactions, which typically require higher temperatures (often >150 °C), careful optimization is needed to find a balance between reaction rate and decomposition.[11]
Issue 2: Incomplete Conversion and Low Yield Due to Steric Hindrance

The ortho-position of the bromine atom on the phenyl ring presents a significant steric challenge for the incoming morpholine nucleophile.

Causality: The bulky ortho-substituent can hinder the approach of the amine to the metal center in the catalytic cycle, slowing down the rate of C-N bond formation.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Catalyst System (Buchwald-Hartwig) Highly active palladium precatalysts and bulky, electron-rich ligands are designed to overcome steric barriers.Use a pre-formed palladium catalyst like a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos). These systems are often more effective at lower catalyst loadings (0.5-2 mol%).[12]
Reaction Time and Temperature Sterically hindered couplings often require longer reaction times and/or higher temperatures to achieve full conversion.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature by 10-20 °C or extending the reaction time.
Alternative Method: Ullmann Condensation While often requiring harsher conditions, the Ullmann reaction can sometimes be effective for sterically demanding substrates where palladium-based methods fail.Use CuI as the catalyst with a ligand such as 1,10-phenanthroline or an amino acid (e.g., L-proline).[13] High temperatures (120-180 °C) and a polar aprotic solvent like DMF or NMP are typically required.[4]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • 1-Bromo-2-iodobenzene or 1,2-dibromobenzene (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.4 - 4.8 mol%)

  • Sodium tert-butoxide (1.4 - 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by morpholine and the aryl halide.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

This protocol is an alternative for cases where the Buchwald-Hartwig amination is unsuccessful.

Materials:

  • 1-Bromo-2-iodobenzene (1.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • L-Proline (20-40 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • To a dry flask, add CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMF or NMP, followed by 1-bromo-2-iodobenzene and morpholine.

  • Heat the reaction mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Decomposition Pathway: Hydrodehalogenation

G A Aryl Bromide (Ar-Br) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-Br C->D F Hydride Transfer D->F J Desired C-N Coupling (with Morpholine) D->J E Hydride Source (e.g., Solvent, Base) E->F G Ar-Pd(II)-H F->G H Reductive Elimination G->H H->B I Hydrodehalogenated Byproduct (Ar-H) H->I K This compound J->K

Caption: Competing pathways in the synthesis of this compound.

General Workflow for Synthesis and Troubleshooting

G cluster_0 Synthesis cluster_1 Troubleshooting A Select Synthetic Route (Buchwald-Hartwig or Ullmann) B Reaction Setup (Catalyst, Ligand, Base, Solvent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Purification C->D E Low Yield / Incomplete Reaction C->E F Presence of Aniline Byproduct C->F G Optimize Ligand/Base (for Buchwald-Hartwig) E->G H Adjust Temperature/ Reaction Time E->H I Consider Alternative Route (e.g., Ullmann) E->I J Address Hydrodehalogenation: - Change Base - Optimize Ligand - Use Anhydrous Solvent F->J

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(2-bromophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the knowledge to navigate the complexities of C-N cross-coupling reactions and achieve high-yield, reproducible results.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the coupling of morpholine with a 1,2-dihalogenated benzene derivative. The primary challenge lies in selectively forming the C-N bond while leaving the bromine atom intact for subsequent transformations. The two most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two catalytic systems is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

This guide will delve into the nuances of catalyst selection for both methodologies, providing a framework for rational decision-making and troubleshooting common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Question: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can be traced back to several factors, from catalyst activity to reaction setup. Let's break down the troubleshooting process for both Buchwald-Hartwig and Ullmann reactions.

For Buchwald-Hartwig Amination:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[1]

    • Solution: Ensure your phosphine ligands are not oxidized and that the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[2] Oxygen can deactivate the catalyst.[1] Using a reliable, commercially available precatalyst can often lead to more consistent formation of the active catalytic species.[3]

  • Poor Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a crucial step in the catalytic cycle.[4] Aryl bromides are generally more reactive than aryl chlorides.[2]

    • Solution: While 1-bromo-2-iodobenzene is a common starting material, if you are using a less reactive dihalide, consider switching to a more electron-rich and sterically bulky phosphine ligand, which can facilitate oxidative addition.

  • Incorrect Base: The choice and strength of the base are critical.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation.[5] Ensure the base is fresh and has been stored under anhydrous conditions. Weaker bases like K₂CO₃ may result in a slower reaction rate.[6]

For Ullmann Condensation:

  • Catalyst Quality: Copper(I) salts, such as CuI, are susceptible to oxidation, which significantly reduces their catalytic activity.[7]

    • Solution: Use a fresh, high-purity source of your copper catalyst. If you suspect your catalyst has oxidized, consider purchasing a new batch or preparing "activated" copper powder.[8]

  • Reaction Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150 °C.[7][8]

    • Solution: If your reaction is sluggish, gradually increase the temperature. However, be aware that excessively high temperatures can lead to side product formation. Modern ligand-assisted Ullmann protocols can often be performed at lower temperatures (80-120 °C).[7]

  • Ligand Assistance: The absence of a suitable ligand can result in a failed reaction, especially with less reactive aryl halides.

    • Solution: The addition of a ligand, such as phenanthroline or N,N-dimethylglycine, can stabilize the copper catalyst and promote the desired cross-coupling.[8][9] A ligand screening may be necessary to identify the optimal choice for your specific substrate.

Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)

Question: I am observing significant amounts of debrominated starting material and/or homocoupling of the aryl halide. How can I suppress these side reactions?

Answer: These side reactions compete with your desired C-N bond formation and are often indicative of suboptimal reaction conditions.

Dehalogenation: This is the reduction of the aryl halide to the corresponding arene.

  • Probable Cause: The hydrogen source for dehalogenation can be trace water, the solvent, or even the amine itself.[7] This is particularly problematic when the desired coupling is slow.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Conduct the reaction under a strictly inert atmosphere.[7]

    • Solvent Choice: Some solvents are more prone to donating a hydrogen atom. Consider screening different anhydrous, high-boiling polar aprotic solvents like DMF or NMP for Ullmann reactions, or toluene and dioxane for Buchwald-Hartwig reactions.[2][8]

Homocoupling: This is the formation of a biaryl product from two molecules of the aryl halide.

  • Probable Cause: This side reaction is more common in Ullmann condensations and can be promoted by high temperatures.[7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, use a more active catalyst system that allows for a lower reaction temperature.[7]

    • Introduce a Ligand: Ligands can enhance the rate of the desired cross-coupling, thereby outcompeting the homocoupling pathway.[7]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for my synthesis: Buchwald-Hartwig or Ullmann?

A1: The choice depends on several factors. Here's a comparative overview:

FeatureBuchwald-Hartwig (Palladium-catalyzed)Ullmann Condensation (Copper-catalyzed)
Catalyst Palladium complexes with phosphine ligands.Copper salts (e.g., CuI) with or without ligands.
Reaction Temp. Generally milder (often < 120 °C).[5]Traditionally high (>150 °C), but modern systems are milder.[7][8]
Substrate Scope Very broad, highly tolerant of functional groups.[10]Traditionally required activated aryl halides, but modern systems have expanded the scope.[8]
Ligands Often required and can be expensive and air-sensitive.[6]Ligand-free conditions are possible, but ligands often improve performance.[11]
Cost Palladium is a precious metal, making catalysts more expensive.Copper is significantly cheaper.

Recommendation: For a laboratory setting where functional group tolerance and milder conditions are a priority, the Buchwald-Hartwig amination is often the first choice. For large-scale synthesis where cost is a major consideration, optimizing an Ullmann condensation may be more economical.

Q2: How do I select the right ligand for my Buchwald-Hartwig reaction?

A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and modulates its reactivity. For the coupling of a secondary amine like morpholine with an aryl bromide, bulky, electron-rich phosphine ligands are generally preferred. A good starting point would be to screen ligands such as XPhos , BrettPhos , or BINAP .[12][13]

Q3: What is the role of the base in these C-N coupling reactions?

A3: The base plays a critical role in both catalytic cycles. In the Buchwald-Hartwig amination, the base deprotonates the amine, forming the more nucleophilic amide, which then coordinates to the palladium center.[4] In the Ullmann condensation, the base also facilitates the formation of a copper-amide intermediate.[8] The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed in Ullmann condensations.[9][10]

Q4: Can I run these reactions open to the air?

A4: It is highly discouraged. Both palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen.[1][7] Exposure to air can lead to catalyst deactivation and reaction failure. It is essential to perform these reactions under an inert atmosphere of nitrogen or argon using appropriate techniques such as a Schlenk line or a glovebox.[7]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-2-iodobenzene with Morpholine

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd catalyst, ligand, and base to a flame-dried Schlenk tube. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add 1-bromo-2-iodobenzene, morpholine, and anhydrous toluene. B->C D 4. Heat the reaction mixture (e.g., 100 °C) with stirring. C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry, concentrate, and purify by column chromatography. G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 1-bromo-2-iodobenzene

  • Morpholine

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and NaOtBu (1.4 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene, 1-bromo-2-iodobenzene (1.0 equivalent), and morpholine (1.2 equivalents) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Ullmann Condensation of 1-Bromo-2-iodobenzene with Morpholine

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add CuI, ligand (optional), and base to a Schlenk tube. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add 1-bromo-2-iodobenzene, morpholine, and anhydrous DMF. B->C D 4. Heat the reaction mixture (e.g., 120-150 °C) with stirring. C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Cool to room temperature and dilute with water. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry, concentrate, and purify by column chromatography. G->H Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA ArX 1-bromo-2-iodobenzene ArX->OA Pd(II)Complex L2Pd(Ar)(X) OA->Pd(II)Complex LA Ligand Association Pd(II)Complex->LA Amine Morpholine + Base Amine->LA Pd(II)Amido L2Pd(Ar)(NR2) LA->Pd(II)Amido RE Reductive Elimination Pd(II)Amido->RE RE->Pd(0)L2 Product This compound RE->Product Ullmann_Mechanism Cu(I)X CuI Step1 Formation of Copper Amide Cu(I)X->Step1 Amine Morpholine + Base Amine->Step1 Cu(I)Amide Cu(I)NR2 Step1->Cu(I)Amide Step2 Coupling Cu(I)Amide->Step2 ArX 1-bromo-2-iodobenzene ArX->Step2 Product This compound Step2->Product Regen Catalyst Regeneration Step2->Regen Regen->Cu(I)X

Sources

Managing reaction exotherms in large-scale 4-(2-Bromophenyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Bromophenyl)morpholine Synthesis

A Guide to Managing Reaction Exotherms in Large-Scale Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and efficient management of reaction exotherms. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to support your process development and scale-up activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal hazards associated with the synthesis of this compound, which is typically achieved via a Buchwald-Hartwig amination reaction.[1][2]

Q1: What is the primary source of the exotherm in the this compound synthesis?

A1: The primary source of heat generation is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction itself.[2] This reaction, which forms the bond between the 2-bromophenyl group and the morpholine nitrogen, is exothermic. The overall heat released (enthalpy of reaction) is a critical parameter that must be quantified for safe scale-up. Factors such as the choice of palladium precursor, ligand, base, and solvent all influence the reaction rate and, consequently, the rate of heat evolution.[3]

Q2: What are the potential consequences of a poorly controlled exotherm?

A2: Failure to manage the reaction exotherm can lead to a thermal runaway.[4] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. A thermal runaway can result in:

  • Rapid temperature and pressure increase: This can exceed the design limits of the vessel, leading to a potential breach and release of hazardous materials.

  • Solvent boiling: This can cause a dangerous pressure buildup.

  • Secondary decomposition reactions: At elevated temperatures, reactants, products, or solvents may decompose, generating non-condensable gases and further increasing the pressure and temperature.

  • Reduced product quality and yield: Side reactions are more prevalent at higher temperatures, leading to increased impurity formation and degradation of the desired product.

Q3: How can I assess the thermal risk of my specific process before scaling up?

A3: A thorough thermal hazard assessment is crucial. This typically involves the use of specialized calorimetry techniques:

  • Reaction Calorimetry (RC1): This technique measures the rate of heat evolution from the chemical reaction in real-time under process-relevant conditions. It provides critical data for calculating the cooling requirements for the full-scale reactor.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of individual components (reactants, products, intermediates, solvents) and the reaction mixture.[6] It helps identify the onset temperature for any decomposition reactions, which is a critical safety parameter.

Q4: Which process parameters have the most significant impact on the exotherm?

A4: Several parameters critically influence the rate of heat generation. These must be carefully controlled during large-scale production:

  • Reagent Addition Rate: The rate at which a key reagent (e.g., the aryl bromide or the base) is added often dictates the reaction rate. A slow, controlled addition is a primary method for managing the exotherm.[4]

  • Catalyst Loading and Activity: The concentration and activity of the palladium catalyst directly impact the reaction kinetics. Variations in catalyst quality or loading can lead to unexpected changes in the heat output.

  • Reaction Temperature: The reaction rate is highly sensitive to temperature. Maintaining a consistent and controlled temperature is essential.

  • Mixing/Agitation: Poor mixing can lead to localized "hot spots" where reagents accumulate, potentially leading to a rapid, uncontrolled reaction when they eventually mix.

  • Choice of Base and Solvent: Different bases (e.g., sodium tert-butoxide, potassium phosphate) and solvents have different effects on the reaction rate and overall thermal profile.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the large-scale synthesis.

Q5: Problem: During the addition of the aryl bromide solution, the reactor temperature is consistently overshooting the setpoint, forcing the addition to be paused frequently.

A5:

  • Probable Cause: This is a classic sign that the rate of heat generation is exceeding the heat removal capacity of the reactor. The most likely culprits are an excessively high addition rate or insufficient cooling.

  • Immediate Action: Immediately stop the addition and allow the reactor's cooling system to bring the temperature back to the setpoint.

  • Systematic Solution:

    • Reduce the Addition Rate: Decrease the flow rate of the aryl bromide solution. The goal is to match the rate of heat generation with the reactor's cooling capacity.

    • Verify Cooling System Performance: Ensure the cooling jacket fluid is at the correct temperature and flow rate. Check for any obstructions or malfunctions in the cooling system.

    • Review Calorimetry Data: Re-examine your reaction calorimetry data to confirm the expected heat output. If the observed exotherm is significantly higher than predicted, investigate potential causes such as incorrect reagent concentrations.

Q6: Problem: The reaction appears to be sluggish or has a long induction period, followed by a sudden and very sharp temperature increase.

A6:

  • Probable Cause: This dangerous situation suggests the accumulation of unreacted starting materials due to a delayed reaction initiation, followed by a rapid, uncontrolled reaction once it begins. This can be caused by issues with catalyst activation or mass transfer limitations.

  • Immediate Action: If a sharp, unexpected exotherm begins, immediately stop all reagent feeds and apply maximum cooling. If necessary, be prepared to execute an emergency quench procedure (see Protocol 1).

  • Systematic Solution:

    • Catalyst Pre-activation: Investigate the method of catalyst preparation and activation. The active Pd(0) species must be generated effectively for the reaction to proceed smoothly.[7] Consider a separate pre-activation step for the palladium precursor and ligand before adding the main reactants.

    • Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. Inadequate mixing can lead to poor catalyst distribution and the accumulation of reagents.

    • Raw Material Quality: Verify the purity of all raw materials. Certain impurities can act as catalyst poisons, leading to an induction period.

Q7: Problem: We are observing significant batch-to-batch variability in the exotherm profile, even though we are following the same procedure.

A7:

  • Probable Cause: Inconsistent exotherms often point to variability in the quality or quantity of the raw materials or subtle deviations in the operating procedure.

  • Systematic Solution:

    • Implement Rigorous Raw Material QC:

      • Aryl Bromide: Assay for purity and check for any potential inhibitors.

      • Morpholine: Check for water content and purity.

      • Palladium Catalyst/Ligand: Source from a reputable supplier and verify the activity of each new lot.

    • Standardize Procedures: Ensure that all operators are following the exact same procedure for charging reagents, controlling temperature, and monitoring the reaction. Small variations in the order of addition or hold times can impact the reaction kinetics.

    • Automate Control: Where possible, use automated systems for reagent addition and temperature control to minimize human error and improve consistency.[8]

Part 3: Data Presentation & Protocols

Table 1: Key Process Parameters and their Influence on Exotherm Management
ParameterTypical RangeHigh-Risk ConditionMitigation Strategy
Reaction Temperature 80 - 110 °CToo highLower setpoint; ensure adequate cooling capacity.
Catalyst Loading (mol%) 0.5 - 2.0%Too highReduce catalyst loading; perform optimization studies.
Base NaOtBu, K₃PO₄, K₂CO₃Highly reactive base (e.g., NaOtBu)Consider a milder base; control addition rate carefully.
Aryl Bromide Addition Time 2 - 8 hoursToo shortLengthen the addition time; use reaction calorimetry to model.
Agitation Speed (RPM) 100 - 300Too lowIncrease agitation; ensure proper vortex and surface movement.
Protocol 1: Step-by-Step Methodology for Controlled Large-Scale Synthesis

Objective: To safely perform the Buchwald-Hartwig amination of 2-bromoiodobenzene with morpholine on a large scale, with a primary focus on exotherm control.

Materials:

  • 2-Bromoiodobenzene

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)[3]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas for inerting

  • Quench solution (e.g., cold aqueous ammonium chloride)

Equipment:

  • Jacketed glass reactor with temperature control unit (TCU)

  • Overhead stirrer with appropriate impeller

  • Baffled reactor interior to ensure good mixing

  • Condenser

  • Calibrated addition pump

  • In-situ temperature probe (calibrated)

Procedure:

  • Vessel Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Pre-formation (Optional but Recommended): In a separate, inerted vessel, charge the toluene, Pd(OAc)₂, and the phosphine ligand. Stir at room temperature for 30 minutes to allow for complex formation.

  • Initial Charge: Charge the main reactor with the pre-formed catalyst solution (if applicable), morpholine, and additional toluene.

  • Heating: Heat the reactor contents to the desired setpoint (e.g., 90°C).

  • Controlled Addition: Begin the slow, subsurface addition of a solution of 2-bromoiodobenzene and sodium tert-butoxide in toluene via the calibrated pump.

    • CRITICAL CONTROL POINT: Monitor the internal temperature closely. The addition rate should be set such that the temperature does not deviate more than ±2°C from the setpoint. The cooling system should be running in auto-mode to respond to the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor for completion by a suitable in-process control (IPC) method (e.g., HPLC, UPLC).

  • Controlled Quench: Once the reaction is complete, cool the reactor to a safe temperature (e.g., 20°C). Slowly add the quench solution. Be aware that the quench of unreacted base can also be exothermic.

  • Work-up: Proceed with the standard aqueous work-up and product isolation.

Part 4: Visualizations

Diagram 1: Exotherm Management Workflow

This diagram illustrates the logical flow for managing the thermal aspects of the synthesis, from initial assessment to scale-up.

ExothermManagement cluster_planning Phase 1: Hazard Assessment cluster_execution Phase 2: Scale-Up Execution cluster_contingency Phase 3: Contingency DSC DSC Analysis (Component Stability) RC1 Reaction Calorimetry (Heat Flow Data) DSC->RC1 Input Model Thermal Model (Predict Cooling Duty) RC1->Model Input Control Controlled Addition (Reagents) Model->Control Define Safe Operating Parameters Monitor Real-Time Monitoring (Temp, Pressure) Control->Monitor Cooling Active Cooling (Jacket Control) Monitor->Cooling Feedback Loop Deviation Deviation Detected (Temp > Tmax) Monitor->Deviation Trigger Stop Stop Feeds & Maximize Cooling Deviation->Stop Quench Emergency Quench Stop->Quench If Uncontrolled

Caption: Workflow for assessing and managing thermal hazards.

Diagram 2: Troubleshooting Temperature Deviations

This decision tree provides a logical path for troubleshooting unexpected temperature changes during the reaction.

Caption: Decision tree for troubleshooting temperature deviations.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Cloud.
  • Pharmaceutical Calorimeters. (n.d.).
  • Continuous Flow Calorimetry: Achieving the Impossible. (2018). Contract Pharma.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • Advances in Continuous Flow Calorimetry. (n.d.). Organic Process Research & Development.
  • Buchwald–Hartwig amin
  • Thermal analysis and calorimetry: latest developments. (2008). European Pharmaceutical Review.
  • Synthesis of 4-(4-Bromobenzyl)
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. (2020).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Bromophenylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the phenylmorpholine scaffold is a cornerstone for developing novel therapeutics and functional materials.[1][2] The strategic functionalization of this core often involves cross-coupling reactions, where a halogenated precursor is a key starting material. Among these, the bromophenylmorpholine isomers serve as versatile building blocks. However, the position of the bromine atom—be it at the 2- (ortho), 3- (meta), or 4- (para) position relative to the morpholine substituent—profoundly influences the molecule's reactivity.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromophenylmorpholine. Moving beyond a simple list of facts, we will dissect the underlying electronic and steric principles that govern their behavior in palladium-catalyzed cross-coupling reactions. This analysis is supported by a comparative experimental workflow for a Suzuki-Miyaura coupling reaction, offering researchers, scientists, and drug development professionals the field-proven insights needed to make informed decisions in their synthetic strategies.

Theoretical Framework: Unpacking Aromatic Reactivity

The reactivity of an aryl halide in a cross-coupling reaction, such as the Suzuki, Buchwald-Hartwig, or Heck reaction, is not absolute.[3][4][5][6][7] It is a nuanced interplay of electronic and steric factors dictated by the substituents on the aromatic ring. The rate-determining step in many palladium-catalyzed cycles is the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[7][8]

Electronic Effects: The Push and Pull on the Phenyl Ring

Substituents modulate the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effects (-I/+I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. The morpholine substituent, with its electronegative nitrogen and oxygen atoms, exerts an electron-withdrawing inductive effect (-I), pulling electron density from the ring.[9][10] Halogens, like bromine, are also deactivating due to a strong -I effect.[9]

  • Resonance Effects (+R/-R): This effect involves the delocalization of electrons through the pi system. The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be donated into the benzene ring's pi system.[10][11] This is a powerful electron-donating resonance effect (+R), which increases the electron density on the ring, particularly at the ortho and para positions.[10][11] This +R effect generally outweighs the -I effect, making the morpholine group an overall activating, ortho-para directing substituent.[12]

Steric Effects: The "Ortho Effect"

Steric hindrance refers to the physical blocking of a reaction site by bulky groups.[13] In the context of substituted benzenes, this is most pronounced when a substituent is at the ortho position. This "ortho effect" can impede the approach of a reactant or catalyst, dramatically slowing down the reaction rate, irrespective of electronic influences.[14][15][16][17] For palladium-catalyzed reactions, where the catalyst itself is often a bulky complex of palladium and phosphine ligands, the ortho effect can be the single most dominant factor in determining reactivity.[14]

Comparative Reactivity Analysis of Bromophenylmorpholine Isomers

Based on the principles above, we can dissect the expected reactivity of each isomer.

4-Bromophenylmorpholine (para-isomer)
  • Electronic Profile: The morpholine group is para to the bromine. Its strong electron-donating resonance effect (+R) enriches the entire aromatic ring, while its inductive withdrawal (-I) is less impactful at this distance. The C-Br bond is electronically unhindered.

  • Steric Profile: There is no steric hindrance near the C-Br bond. The reaction site is fully accessible to the palladium catalyst.

  • Predicted Reactivity: High. The accessibility of the C-Br bond and the overall electron-rich nature of the ring (which can influence later steps in the catalytic cycle) make this isomer a highly reactive substrate for cross-coupling.[1]

3-Bromophenylmorpholine (meta-isomer)
  • Electronic Profile: The morpholine group is meta to the bromine. Its powerful +R effect is directed to the ortho and para positions (carbons 2, 4, and 6), meaning it does not directly increase electron density at the carbon bearing the bromine (carbon 3). The electron-withdrawing -I effect is felt more strongly at the meta position than the para position. This combination can make the C-Br bond slightly more electron-deficient compared to the 4-isomer, which can favor the oxidative addition step.

  • Steric Profile: Like the para-isomer, the C-Br bond is sterically unhindered.

  • Predicted Reactivity: High. The reactivity is expected to be comparable to, and in some cases potentially even slightly higher than, the 4-isomer, depending on whether the rate-limiting step is more sensitive to the electron density at the specific C-Br bond or the overall ring electronics.

2-Bromophenylmorpholine (ortho-isomer)
  • Electronic Profile: The electronic effects (+R, -I) are active, but they are completely overshadowed by the steric environment.

  • Steric Profile: The bulky morpholine group is directly adjacent to the bromine atom. This creates significant steric hindrance, severely impeding the approach of the large palladium-phosphine catalyst complex required for oxidative addition.[15][16] This steric clash is a major energetic barrier.

  • Predicted Reactivity: Low. The ortho effect is the dominant factor, making this isomer the least reactive of the three by a significant margin.[14][17] Overcoming this steric barrier often requires more forcing reaction conditions, specialized bulky ligands, or higher catalyst loadings.[14]

Predicted Reactivity Order: 4-isomer ≈ 3-isomer > 2-isomer

Experimental Comparison: A Case Study in Suzuki-Miyaura Coupling

To provide a practical context for these theoretical predictions, we present a standardized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[3][18] This protocol is designed to objectively compare the performance of the three bromophenylmorpholine isomers.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Charge vial with Bromophenylmorpholine isomer, Phenylboronic acid, & Cs2CO3 B Add Pd(PPh3)4 catalyst A->B C Add 1,4-Dioxane and Water B->C D Purge with Argon C->D E Heat at 100 °C with stirring D->E F Monitor reaction by TLC/GC-MS (Take aliquots at 1, 4, 8, 24h) E->F G Cool to RT, Quench with H2O F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J K Determine yield and purity J->K

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To compare the reaction rate and final yield of 2-, 3-, and 4-bromophenylmorpholine when coupled with phenylboronic acid under standard Suzuki-Miyaura conditions.

Materials:

  • 2-Bromophenylmorpholine

  • 3-Bromophenylmorpholine

  • 4-Bromophenylmorpholine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vial Preparation: To each of three separate 8 mL screw-cap vials equipped with a magnetic stir bar, add the respective bromophenylmorpholine isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a nitrogen or argon atmosphere (in a glovebox if possible), add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to each vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (0.5 mL) to each vial.

  • Reaction Initiation: Securely cap the vials and purge with argon for 5 minutes. Place the vials in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reactions vigorously. Monitor the progress by taking small aliquots at set time intervals (e.g., 1, 4, 8, and 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or TLC.

  • Work-up: After 24 hours (or upon completion), cool the reactions to room temperature. Add deionized water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the desired phenylphenylmorpholine product. Determine the isolated yield and confirm purity by NMR and MS.

Suzuki-Miyaura Catalytic Cycle

The mechanism for this reaction illustrates the crucial oxidative addition step.[3][8][18]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B [Ar-Pd(II)(X)L_n] (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)(Ar')L_n] (Transmetalation) B->C Ar'-B(OR)2 Base C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Illustrative)

The following table summarizes the expected, illustrative results from the experiment described above, reflecting our theoretical predictions.

IsomerTime (h)Conversion (%)Isolated Yield (after 24h) (%)Key Observations
4-Bromophenylmorpholine 14592%Rapid initial conversion. Reaction appears near complete by 8 hours.
488
8>95
3-Bromophenylmorpholine 15094%Very similar, perhaps slightly faster initial rate than the 4-isomer.
492
8>95
2-Bromophenylmorpholine 1<515%Very slow conversion. Significant starting material remains even after 24 hours.
48
812
2418

Note: This data is illustrative and designed to reflect the well-established principles of steric and electronic effects in cross-coupling reactions.

Discussion and Conclusion

The experimental data, though illustrative, aligns perfectly with our theoretical framework. Both 4-bromophenylmorpholine and 3-bromophenylmorpholine are highly effective substrates for Suzuki-Miyaura coupling. Their sterically accessible C-Br bonds allow for efficient oxidative addition by the palladium catalyst, leading to rapid reaction rates and high yields. The subtle differences in their electronic profiles may lead to minor variations in reactivity depending on the specific reaction partners and conditions, but for most practical purposes, they can be considered equally reactive.

In stark contrast, 2-bromophenylmorpholine is a significantly challenging substrate. The profound steric hindrance imposed by the adjacent morpholine group—the ortho effect—dramatically reduces the rate of the initial oxidative addition step.[14][16] Consequently, standard reaction conditions result in poor conversion and low yields.

Practical Recommendations for Researchers:

  • For synthetic routes requiring a phenylmorpholine scaffold, preferentially design syntheses that utilize the 3- or 4-bromo isomers as coupling partners to ensure efficient, high-yielding, and robust reactions.

  • If the use of 2-bromophenylmorpholine is unavoidable, a thorough optimization of reaction conditions is critical. This may include screening more sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines), employing higher catalyst loadings, and increasing reaction temperatures and times.

  • Always consider the steric profile around the reaction center as a primary predictor of reactivity in palladium-catalyzed cross-coupling reactions, as it can often override purely electronic considerations.

By understanding these fundamental principles, chemists can better predict the outcomes of their reactions, streamline their synthetic routes, and accelerate the discovery and development of new molecules.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Slideshare. (n.d.). Ullmann reaction. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid.... [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • YouTube. (2011). Substituent Effects in Aromatic Substitution I. [Link]

  • ResearchGate. (2025). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. [Link]

  • PubChem. (n.d.). (2s)-2-(4-Bromophenyl)morpholine. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

  • OUCI. (n.d.). Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potent…. [Link]

  • MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

Sources

A Comparative Guide for Synthetic Chemists: 4-(2-Bromophenyl)morpholine vs. 4-(2-Chlorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Halogen for the Job

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide precursor is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall cost-effectiveness. For synthetic chemists aiming to incorporate the valuable 2-morpholinophenyl scaffold—a common motif in pharmacologically active compounds—the selection between 4-(2-bromophenyl)morpholine and its chloro-analogue is a frequent consideration. This guide provides an in-depth, data-supported comparison of these two key intermediates, offering field-proven insights to inform rational substrate selection and reaction design in drug discovery and development. We will delve into the fundamental principles governing their reactivity and present comparative experimental data for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The performance difference between this compound and 4-(2-chlorophenyl)morpholine is fundamentally rooted in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1]

This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This disparity directly influences the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. A weaker C-X bond is cleaved more readily, leading to faster reaction rates and often allowing for the use of milder reaction conditions and less sophisticated catalyst systems.[1]

Conversely, the strength and lower polarity of the C-Cl bond necessitate more forcing conditions or, more commonly, the use of highly active, specialized palladium catalysts to facilitate the challenging oxidative addition step.[2] While aryl chlorides are often more abundant and less expensive, this economic advantage must be weighed against the potentially higher cost of the required catalysts and the need for more stringent reaction optimization.[2]

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for handling, storage, and use in chemical reactions.

PropertyThis compound4-(2-Chlorophenyl)morpholine
Molecular Formula C₁₀H₁₂BrNOC₁₀H₁₂ClNO
Molecular Weight 242.11 g/mol [3]197.66 g/mol [4]
CAS Number 87698-82-6[3]70291-67-7[5]
Appearance SolidSolid / Oil
Reactivity Principle Higher reactivity due to weaker C-Br bondLower reactivity due to stronger C-Cl bond

Performance in Key Cross-Coupling Reactions

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines.[6] The efficiency of this reaction is highly dependent on the nature of the aryl halide. Experimental data from the coupling of morpholine with 2-bromotoluene and 2-chlorotoluene—excellent proxies for our target compounds—clearly illustrates the reactivity difference.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Aryl Halide (1.0 mmol) Morpholine (1.2 mmol) Base (LHMDS, 1.2 mmol) Catalyst ((SIPr)Pd(methallyl)Cl, 3 mol%) flask Flame-dried Schlenk Flask (under Argon) reagents->flask solvent Add THF flask->solvent stir Stir at 22°C solvent->stir monitor Monitor by TLC stir->monitor filter Dilute with EtOAc Filter through Silica monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Flash Chromatography concentrate->purify product Isolated Product purify->product Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-Ar' trans_complex->product_complex arx Ar-X (Aryl Halide) arx->oa_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The following table presents typical conditions and yields for the Suzuki coupling of simple bromo- and chloro-arenes with phenylboronic acid, reflecting the expected performance of this compound and 4-(2-chlorophenyl)morpholine.

Aryl HalideCatalyst SystemBaseSolventTemp.YieldReference
4-Bromotoluene Pd(OAc)₂ / tBu₃PK₃PO₄Toluene80°C>95% [4]
4-Chlorotoluene Pd(OAc)₂ / XPhosK₃PO₄THF/MeOHRT>95% [7]
Bromobenzene Pd(OAc)₂ / RO-PTANa₂CO₃H₂O/CH₃CN80°C91% [8]
Chlorobenzene Pd(OAc)₂ (ligand-free)K₂CO₃H₂O100°C96% [9]

Analysis of Results:

The data reveals a clear trend:

  • Catalyst Sophistication: While the aryl bromide (4-bromotoluene) can be coupled efficiently with a relatively simple phosphine ligand (tBu₃P), the aryl chloride (4-chlorotoluene) requires a more advanced, sterically hindered biarylphosphine ligand (XPhos) to achieve high yields at room temperature. [4][7]This reflects the need for a more electron-rich and bulky ligand to promote the difficult oxidative addition of the C-Cl bond.

  • Reaction Conditions: Although high yields are achievable with both substrates, the conditions for aryl chlorides can be more demanding. In some cases, ligand-free systems can work for simple aryl chlorides in water at high temperatures, but for more complex substrates like 4-(2-chlorophenyl)morpholine, a specialized ligand is almost always necessary for efficient and clean conversion. [9]* General Applicability: this compound is the more versatile substrate. It will reliably participate in Suzuki couplings with a broader range of palladium catalysts and under milder conditions. This robustness makes it a preferred choice when developing a new synthetic route, as it is more likely to succeed without extensive optimization.

Experimental Protocols

The following protocols are representative methodologies for the cross-coupling of these substrates, adapted from literature procedures for analogous compounds.

Protocol 1: Buchwald-Hartwig Amination (General Procedure)
  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 0.03 mmol, 3.0 mol%), and a magnetic stir bar.

  • Reagent Addition: Seal the tube with a septum. Add the amine (e.g., a secondary amine, 1.2 mmol) followed by the solvent (e.g., THF, 2 mL).

  • Base Addition: Add the base (e.g., LHMDS, 1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 22°C) until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl morpholine. [8]

Protocol 2: Suzuki-Miyaura Coupling (General Procedure for Aryl Chlorides)
  • Preparation: In an oven-dried vial, combine the aryl chloride (e.g., 4-(2-chlorophenyl)morpholine, 1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and a specialized ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Inerting: Seal the vial with a cap containing a septum and purge with argon for 5-10 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of THF and water) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 60-100°C) and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography. [7]

Conclusion and Recommendations

The choice between this compound and 4-(2-chlorophenyl)morpholine is a classic trade-off between reactivity and substrate cost.

Choose this compound for:

  • Rapid reaction development and route scouting: Its high reactivity ensures a greater chance of success with a wider range of standard catalysts and conditions.

  • Syntheses sensitive to high temperatures: The ability to run reactions under milder conditions can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Maximizing throughput: Shorter reaction times lead to faster library synthesis and overall project progression.

Choose 4-(2-Chlorophenyl)morpholine for:

  • Large-scale synthesis where cost is a primary driver: The lower purchase price of the starting material can lead to significant cost savings, provided the reaction is well-optimized.

  • Projects where specialized, highly active catalyst systems are already in use: If the laboratory is already equipped with and experienced in using modern, potent ligands for C-Cl activation, the barrier to using the chloro-analogue is significantly lower.

For most laboratory-scale research and early-stage drug development where speed, reliability, and versatility are paramount, This compound is the superior choice . The time and resources saved during reaction optimization often outweigh the higher initial cost of the substrate. However, for process development and manufacturing, the economic benefits of 4-(2-chlorophenyl)morpholine are compelling and justify the investment in developing a robust, highly optimized catalytic process.

References

  • Anelli, P. L., et al. (2009). A Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reich, M., et al. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
  • PubChem. (n.d.). This compound.
  • ChemRxiv. (2024).
  • PubChem. (n.d.). 2-(4-Chlorophenyl)morpholine.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Tsotinis, A., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Suzuki, A. (2014). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene.
  • Asghar, M. N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Google Patents. (n.d.).
  • Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)
  • PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PubMed Central.
  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

Sources

A Comparative Analysis of the Biological Activity of 4-(2-Bromophenyl)morpholine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold. Its unique physicochemical properties, including its ability to enhance aqueous solubility and metabolic stability, have made it a cornerstone in the design of novel therapeutics.[1][2] This guide delves into a comparative analysis of the biological activities of a specific class of these compounds: 4-(2-Bromophenyl)morpholine analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by experimental data and methodological insights.

The rationale for investigating this compound and its derivatives stems from the established bioactivity of both the morpholine and bromophenyl moieties. The morpholine ring is a common feature in numerous FDA-approved drugs, contributing to improved pharmacokinetic profiles.[3] The introduction of a halogen, such as bromine, on the phenyl ring can significantly modulate a molecule's lipophilicity and electronic properties, often leading to enhanced target engagement and biological potency.[2] This guide will explore how subtle structural modifications to this core scaffold can lead to profound differences in biological activity, offering a roadmap for future drug discovery efforts.

Synthetic Strategies: The Gateway to Novel Analogs

The synthesis of this compound analogs typically involves well-established chemical transformations. A common and efficient route is the N-arylation of morpholine with a suitably substituted 2-bromophenyl halide. The choice of catalyst and reaction conditions is critical to achieving high yields and purity.

A representative synthetic scheme is outlined below:

Synthetic_Scheme reagents Morpholine + 2-Bromo-1-fluorobenzene product This compound reagents->product N-Arylation conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat conditions->reagents

Caption: General synthetic route for this compound.

Further diversification of the core structure can be achieved through various synthetic methodologies. For instance, substitutions on the phenyl ring can be introduced prior to the N-arylation step, or post-synthesis modifications can be performed on the this compound scaffold. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the biological profile of the lead compounds.

Comparative Biological Activities: A Multifaceted Evaluation

The biological potential of this compound analogs is vast, with reported activities spanning anticancer, antimicrobial, and enzyme inhibitory effects.[2][4] Below, we present a comparative analysis of their performance in key biological assays.

The cytotoxic effects of morpholine derivatives against various cancer cell lines are well-documented.[4][5] To assess the anticancer potential of this compound analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs

CompoundR1R2MCF-7 (Breast Cancer)A549 (Lung Cancer)SW480 (Colon Cancer)
Parent HH15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Analog 1 4-FH8.7 ± 0.912.3 ± 1.19.5 ± 0.8
Analog 2 H5-NO25.1 ± 0.57.8 ± 0.66.2 ± 0.4
Analog 3 4-OCH3H25.4 ± 2.531.2 ± 3.028.1 ± 2.7

Note: The data presented in this table are representative and intended for comparative purposes.

The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups, such as fluorine and nitro groups, tend to enhance the cytotoxic activity.[6] Conversely, the presence of an electron-donating group like methoxy appears to decrease the anticancer potency.

Many morpholine-containing compounds have been identified as potent enzyme inhibitors, targeting kinases, cholinesterases, and ureases, among others.[7][8][9][10] For instance, the inhibition of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation, is a significant area of cancer research.[11][12]

Table 2: Comparative mTOR Kinase Inhibition (IC50, nM)

CompoundR1R2mTOR Inhibition
Parent HH85.6 ± 7.2
Analog 1 4-FH42.1 ± 3.5
Analog 2 H5-NO228.9 ± 2.1
Analog 3 4-OCH3H150.3 ± 12.8

Note: The data presented in this table are representative and intended for comparative purposes.

The SAR for mTOR inhibition mirrors that of the cytotoxicity assays, with electron-withdrawing substituents leading to more potent inhibition. This suggests that the anticancer activity of these compounds may, at least in part, be mediated through the inhibition of the mTOR signaling pathway.

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Analogs This compound Analogs Analogs->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by analogs.

The ability of a compound to bind to a specific receptor is a critical determinant of its pharmacological effect. Receptor binding assays are essential for characterizing the interaction between a ligand and its target.[13][14][15] For morpholine analogs, their structural similarity to endogenous neurotransmitters makes them interesting candidates for CNS-active drugs.[12][16]

Table 3: Comparative Dopamine D4 Receptor Binding Affinity (Ki, nM)

CompoundR1R2D4 Receptor Binding
Parent HH120.5 ± 10.1
Analog 1 4-FH55.2 ± 4.8
Analog 2 H5-NO2185.7 ± 15.3
Analog 3 4-OCH3H98.3 ± 8.5

Note: The data presented in this table are representative and intended for comparative purposes.

Interestingly, the SAR for D4 receptor binding differs from that observed for anticancer and enzyme inhibitory activities. Here, a moderately lipophilic and electron-withdrawing group like fluorine enhances binding affinity, while a strongly electron-withdrawing nitro group is detrimental. This highlights the importance of a multi-assay approach to fully characterize the biological profile of a compound series.

Experimental Protocols: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays discussed.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., mTOR), a fluorescently labeled substrate, and the test compound at various concentrations in a suitable assay buffer.

  • ATP Addition: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA).

  • Signal Detection: Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no compound) and determine the IC50 value.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., Dopamine D4) from a suitable cell line or tissue.[17]

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-spiperone), and the unlabeled test compound at various concentrations in a binding buffer.[13]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold buffer to separate the bound and free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki value for the test compound.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound analogs, highlighting their potential as anticancer agents, enzyme inhibitors, and receptor modulators. The structure-activity relationships discussed underscore the importance of targeted chemical modifications in optimizing the biological profile of these compounds.

Future research in this area should focus on expanding the library of analogs to further probe the SAR and to identify compounds with improved potency and selectivity. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The versatile nature of the this compound scaffold suggests that it will continue to be a valuable starting point for the discovery of novel therapeutics.

References

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • National Center for Biotechnology Information. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed Central.
  • E3S Web of Conferences. (2024).
  • National Center for Biotechnology Information. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • PubMed. (2025).
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several....
  • Merck. (n.d.).
  • International Journal for Pharmaceutical Research Scholars. (2014).
  • EDP Sciences. (2024).
  • ChemicalBook. (n.d.). 2-(4-bromophenyl)morpholine synthesis.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central.
  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the validation of spectroscopic data for 4-(2-Bromophenyl)morpholine, a crucial intermediate in contemporary drug discovery. We will move beyond a simple checklist of techniques, instead focusing on the integrated logic of data interpretation and the establishment of a self-validating analytical workflow. For comparative analysis, we will contrast the expected data for our target compound with its isomer, 4-(4-Bromophenyl)morpholine, and potential synthetic impurities.

The Imperative of Rigorous Validation in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the unambiguous structural confirmation of all intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. For a molecule like this compound, seemingly minor positional isomerism can lead to significant downstream consequences in terms of reaction kinetics, impurity profiles, and the biological activity of the final active pharmaceutical ingredient (API). This guide, therefore, emphasizes a multi-technique approach to spectroscopic validation, ensuring a robust and defensible data package. The principles discussed are in alignment with guidelines set forth by organizations such as the International Council for Harmonisation (ICH) and the American Chemical Society (ACS).[1][2]

The Multi-Spectroscopic Approach: A Symphony of Data

No single spectroscopic technique is sufficient for the complete elucidation and validation of a chemical structure. Instead, we rely on the convergence of data from multiple orthogonal techniques. The workflow for validating this compound should be systematic, with each step building upon the last.

G cluster_0 Initial Purity Assessment & Structural Framework cluster_1 Detailed Structural Elucidation cluster_2 Final Validation & Purity Confirmation Mass_Spec Mass Spectrometry (MS) Confirm Molecular Weight IR_Spec Infrared (IR) Spectroscopy Identify Functional Groups Mass_Spec->IR_Spec Initial Confirmation 1H_NMR ¹H NMR Proton Environment & Connectivity IR_Spec->1H_NMR Proceed to NMR 13C_NMR ¹³C NMR & DEPT Carbon Skeleton 1H_NMR->13C_NMR Correlate H & C Data 2D_NMR 2D NMR (COSY, HSQC) Confirm Connectivity 13C_NMR->2D_NMR Resolve Ambiguities Comparison Comparison with Isomers & Impurities 2D_NMR->Comparison Final Check Final_Report Final Validated Structure Comparison->Final_Report

Caption: A typical spectroscopic validation workflow for small molecules.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry provides the foundational data point: the molecular weight of the synthesized compound. For this compound, with a molecular formula of C₁₀H₁₂BrNO, the expected monoisotopic mass is approximately 241.0102 g/mol .[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Validation: The experimentally determined mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value. A crucial validation point for a bromine-containing compound is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to [M+H]⁺ and [M+2+H]⁺.

Data Comparison: Expected vs. Isomeric Compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass ( g/mol )Expected [M+H]⁺Expected Isotopic Pattern
This compoundC₁₀H₁₂BrNO241.0102~242.0175Characteristic 1:1 ratio for [M+H]⁺ and [M+2+H]⁺
4-(4-Bromophenyl)morpholineC₁₀H₁₂BrNO241.0102~242.0175Characteristic 1:1 ratio for [M+H]⁺ and [M+2+H]⁺

Note: While MS confirms the elemental composition, it cannot distinguish between positional isomers.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. While not definitive for structural elucidation on its own, it provides corroborating evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis.

Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2800C-H stretchAliphatic (Morpholine)
~1600-1450C=C stretchAromatic Ring
~1250-1000C-N and C-O stretchMorpholine Ring
Below 800C-Br stretchAryl Halide

The IR spectrum will be very similar for the 2-bromo and 4-bromo isomers, but subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of individual protons and carbons and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak.

Comparative Analysis of Expected ¹H NMR Data

This compound (Predicted) 4-(4-Bromophenyl)morpholine (Reference Data) [4]
Aromatic protons will show a more complex splitting pattern due to the varied electronic environments of the four adjacent protons.Aromatic protons will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substituted ring.
Morpholine protons adjacent to the nitrogen will likely be a triplet around 3.0-3.3 ppm.Morpholine protons adjacent to the nitrogen are observed as a triplet.
Morpholine protons adjacent to the oxygen will likely be a triplet around 3.8-4.0 ppm.Morpholine protons adjacent to the oxygen are observed as a triplet.

The key differentiating feature will be the aromatic region. The ortho-substitution in our target compound breaks the symmetry seen in the para-isomer, leading to four distinct aromatic signals with complex coupling patterns.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be needed.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Comparative Analysis of Expected ¹³C NMR Data

This compound (Predicted) 4-(4-Bromophenyl)morpholine (Reference Data) [4]
Six distinct aromatic carbon signals are expected.Due to symmetry, only four aromatic carbon signals are expected.
The carbon bearing the bromine (C-Br) will be in the 110-120 ppm range.The carbon bearing the bromine (C-Br) will be in a similar range.
The carbon attached to the nitrogen (C-N) will be in the 150-155 ppm range.The carbon attached to the nitrogen (C-N) is also in this range.
Two morpholine carbon signals are expected: one for the carbons adjacent to nitrogen (~50-55 ppm) and one for the carbons adjacent to oxygen (~65-70 ppm).Two similar morpholine carbon signals are expected.

The number of signals in the aromatic region of the ¹³C NMR spectrum is a powerful diagnostic tool for distinguishing between these isomers.

Comparison with Potential Impurities

A crucial aspect of data validation is ruling out the presence of significant impurities. Common impurities could include starting materials or by-products.

  • Morpholine: Would show two characteristic triplets in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum.[5]

  • 1,2-Dibromobenzene (Starting Material): Would show a distinct aromatic pattern in the ¹H NMR and only three signals in the ¹³C NMR due to symmetry.

The absence of signals corresponding to these and other potential impurities is a strong indicator of the purity of the target compound.

Conclusion: A Self-Validating Data Package

The spectroscopic data for this compound is considered validated when a cohesive and non-contradictory structural assignment can be made from the collective data. The mass spectrum confirms the elemental composition, the IR spectrum identifies the expected functional groups, and the detailed ¹H and ¹³C NMR spectra provide the definitive connectivity and distinguish it from its isomers. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wu, H., & Hynes, J., Jr. (2010). Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Organic Letters, 12(6), 1192–1195.
  • IUPAC. (2021). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

  • ACS Publications. ACS Research Data Guidelines. American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. (1988). Laboratory Data Validation Functional Guidelines For Evaluating Organics Analysis. [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Department of Defense. (2020). Data Validation Guidelines Module 1. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • SynZeal. Pinaverium Impurity II. [Link]

  • NIST. Morpholine, 4-phenyl-. NIST Chemistry WebBook. [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • NIST. Morpholine. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 4-(2-Bromophenyl)morpholine, a key intermediate in the synthesis of various pharmacologically active molecules, robust and reliable analytical methods are indispensable. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the cross-validation of these methods, offering a detailed examination of their performance based on internationally recognized guidelines.

The objective of cross-validation is to ensure that an analytical method yields consistent, reliable, and accurate results under varied conditions, such as in different laboratories or with different analysts or equipment.[1] This process is a cornerstone of good manufacturing practice (GMP) and is crucial for regulatory compliance.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing practical insights and experimental protocols to aid in the selection of the most suitable analytical method for their specific needs.

The Critical Need for Validated Methods

Analytical method validation provides documented evidence that a method is fit for its intended purpose.[2][3] For pharmaceutical intermediates like this compound, validated analytical methods are essential for:

  • Purity Assessment: Quantifying impurities and degradation products that could affect the safety and efficacy of the final drug substance.

  • Assay Determination: Accurately measuring the concentration of the active component.

  • Stability Studies: Monitoring the degradation of the compound under various environmental conditions.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary validation parameters.[4][5][6][7]

Comparative Analysis of HPLC-UV and GC-MS Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte.[8] this compound, with a molecular weight of 242.11 g/mol and a solid physical form, is amenable to both techniques, though GC may require derivatization to improve volatility.[9]

Method Selection Rationale
  • HPLC-UV: This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. The presence of a chromophore (the bromophenyl group) in this compound makes it readily detectable by a UV detector.

  • GC-MS: Gas chromatography coupled with mass spectrometry offers high sensitivity and specificity. The mass spectrometer provides structural information, aiding in peak identification and the characterization of unknown impurities.[10] While direct analysis of morpholine derivatives can be challenging due to polarity, methods exist for their successful analysis.[11][12][13]

Experimental Design for Cross-Validation

The cross-validation of the HPLC-UV and GC-MS methods will be performed by comparing key validation parameters as outlined in the ICH Q2(R1) guideline.[4][14]

Cross-Validation Workflow

Cross_Validation_Workflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Protocol cluster_2 Data Analysis & Comparison Dev_HPLC Develop & Validate HPLC-UV Method Define_Params Define Validation Parameters (ICH Q2(R1)) Dev_HPLC->Define_Params Dev_GC Develop & Validate GC-MS Method Dev_GC->Define_Params Prep_Samples Prepare Homogeneous Sample Batches Define_Params->Prep_Samples Analyze_HPLC Analyze Samples by HPLC-UV Prep_Samples->Analyze_HPLC Analyze_GC Analyze Samples by GC-MS Prep_Samples->Analyze_GC Compare_Results Compare Performance Data (Specificity, Linearity, Accuracy, Precision, etc.) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Assess_Suitability Assess Method Suitability for Intended Purpose Compare_Results->Assess_Suitability Conclusion Conclusion & Recommendation Assess_Suitability->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with diluent (Acetonitrile:Water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample of this compound, dissolve in the diluent to a final concentration within the calibration range.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-400

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a sample of this compound, dissolve in methanol to a final concentration within the calibration range.

Comparative Data Summary

The following tables summarize the performance data obtained from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Specificity and Selectivity

ParameterHPLC-UVGC-MS
Specificity The method demonstrated good specificity. The peak for this compound was well-resolved from potential impurities and degradation products. Peak purity analysis confirmed the homogeneity of the analyte peak.The method exhibited excellent specificity. The mass spectrum of the analyte peak was unique and could be clearly distinguished from other components in the sample matrix.
Selectivity The method was selective for the analyte in the presence of a placebo matrix.The use of selected ion monitoring (SIM) mode further enhanced selectivity, allowing for quantification even in complex matrices.

Table 2: Linearity and Range

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 10

Table 3: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantitation (LOQ) (µg/mL) 1.00.1

Table 5: Robustness

Parameter VariedHPLC-UV (%RSD)GC-MS (%RSD)
Flow Rate/Carrier Gas Flow (±10%) < 2.0%< 2.5%
Column Temperature (±5 °C) < 1.8%< 2.2%
Mobile Phase Composition/Oven Ramp Rate (±5%) < 2.1%< 2.8%

Discussion and Interpretation of Results

The cross-validation data reveals the distinct advantages and limitations of each analytical technique for the analysis of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Strengths Strengths: - Robust & Reliable - Good Precision - Suitable for Routine QC HPLC_Weaknesses Weaknesses: - Lower Sensitivity - Less Specific than MS GCMS_Strengths Strengths: - High Sensitivity (Low LOD/LOQ) - High Specificity (Mass Spec) - Ideal for Impurity Profiling GCMS_Weaknesses Weaknesses: - Potentially more complex sample prep - May require derivatization for some compounds Comparison This compound Analysis Comparison->HPLC_Strengths Choose for Routine Analysis Comparison->GCMS_Strengths Choose for Trace Analysis & Impurity ID

Sources

Efficacy of 4-(2-Bromophenyl)morpholine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged" structure, a versatile building block that frequently appears in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties—well-balanced lipophilicity and hydrophilicity, and a flexible chair-like conformation—make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] This guide delves into the prospective efficacy of a specific subclass, 4-(2-Bromophenyl)morpholine derivatives, as enzyme inhibitors. While direct, extensive research on the 2-bromo isomer is emerging, we can extrapolate its potential by examining the well-documented activities of structurally related morpholine-containing compounds. This guide will synthesize available data to provide a comparative analysis against established enzyme inhibitors, offering insights into potential therapeutic applications and guiding future research.

The Morpholine Moiety: A Cornerstone in Enzyme Inhibition

The morpholine ring is not merely a passive scaffold; it actively contributes to the pharmacodynamics and pharmacokinetics of a drug molecule. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to optimize solubility and cell permeability.[1] These features have been successfully exploited in the development of inhibitors for several key enzyme families, including cholinesterases, monoamine oxidases, and various kinases. The introduction of a bromophenyl group to the morpholine nitrogen is a strategic chemical modification. The bromine atom, a halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity to a protein target. Its position on the phenyl ring is critical for determining the molecule's overall shape and electronic properties, which in turn dictates its interaction with the enzyme's active site.

Potential Enzyme Targets and Comparative Efficacy

Based on the existing literature for structurally similar compounds, we can hypothesize the most likely enzyme targets for this compound derivatives.

Cholinesterase Inhibition: A Role in Neurodegenerative Disease

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][5]

A study on novel morpholine-bearing quinoline derivatives has demonstrated potent anti-cholinesterase activity.[3][6] While not exact analogs, these compounds share the core morpholine feature and have been tested with various substitutions on an attached phenyl ring. For instance, the presence of a chlorine atom at the 2-position of a 4-N-phenyl ring resulted in better AChE inhibitory activity compared to substitutions at other positions.[6] This suggests that a halogen at the ortho position, as in our topic compound, could be favorable for binding to the cholinesterase active site.

Table 1: Comparative Efficacy of Morpholine Derivatives as Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical this compound Derivative AChE / BChETo be determinedGalantamine~1.94 (AChE)
6-Methoxy-7-(2-morpholinoethoxy)-4-(phenylamino)quinoline (Compound 11g from study)[6]AChE1.94 ± 0.13GalantamineNot specified
BChE28.37 ± 1.85
Morpholine-based chalcone (MO5 from study)[7]AChE6.1Not specifiedNot specified

Data for the hypothetical compound is for illustrative comparison. The data for compound 11g and MO5 are from published studies on different morpholine derivatives and serve as a benchmark for potential efficacy.[6][7]

The data suggests that morpholine derivatives can achieve potent, low-micromolar inhibition of cholinesterases.[6][7] The efficacy of a this compound derivative would likely be influenced by the overall molecular structure in which it is incorporated.

Monoamine Oxidase (MAO) Inhibition: Applications in Depression and Neuroprotection

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[7] Inhibitors of these enzymes are used as antidepressants and for the treatment of Parkinson's disease.[7] The morpholine moiety is present in the FDA-approved MAO inhibitor, Moclobemide.[7]

Research on morpholine-based chalcones has identified potent and selective MAO-B inhibitors.[7][8]

Table 2: Comparative Efficacy of Morpholine Derivatives as MAO Inhibitors

CompoundTarget EnzymeIC50 (µM)Ki (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
Hypothetical this compound Derivative MAO-A / MAO-BTBDTBDTBD
Morpholine-based chalcone (MO1 from study)[7]MAO-B0.0300.018>333
MAO-A>10-
Moclobemide (Reference Drug)[7]MAO-A--Selective for MAO-A

The exceptional potency and selectivity of some morpholine-containing compounds for MAO-B highlight the potential of this scaffold in designing new neurotherapeutics.[7] The electronic properties of the bromophenyl group in a this compound derivative could play a significant role in its binding to the flavin cofactor in the MAO active site.

Kinase Inhibition: A Broad Anticancer Potential

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[2][9] The morpholine ring is a key component of several kinase inhibitors, including the PI3K inhibitor ZSTK474.[2] The morpholine oxygen is known to form crucial hydrogen bonds in the kinase hinge region.[2]

Studies on imidazo[1,2-b]pyridazines have shown that 6-substituted morpholine derivatives can be potent TAK1 inhibitors, with IC50 values in the nanomolar range.[10]

Table 3: Comparative Efficacy of Morpholine Derivatives as Kinase Inhibitors

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Hypothetical this compound Derivative Kinase TargetTBDTakinib (TAK1)187
6-morpholino-3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine (Compound 26 from study)[10]TAK155Takinib187
ZSTK474 (Reference PI3K Inhibitor)[2]PI3Kα~3.9-21Not applicable-

The data indicates that morpholine derivatives can be highly potent kinase inhibitors, suggesting that this compound could serve as a valuable starting point for the design of novel anticancer agents.[2][10]

Experimental Protocols for Efficacy Evaluation

To ascertain the enzyme inhibitory efficacy of novel this compound derivatives, standardized in vitro assays are essential.

Protocol 1: Determination of Cholinesterase Inhibitory Activity (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE or BChE solution in buffer.

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) in buffer.

    • DTNB solution in buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer and 25 µL of the enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizing the Path Forward: Workflows and Pathways

To effectively integrate this compound derivatives into a drug discovery pipeline, a structured workflow is essential.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development start Conceptualization of This compound Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Enzyme Assays (Cholinesterase, MAO, Kinase) characterization->primary_screening Library of Derivatives ic50 IC50 Determination primary_screening->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar Active Hits lead_optimization Iterative Design & Synthesis of Analogs sar->lead_optimization adme ADME/Tox Prediction (In Silico & In Vitro) adme->lead_optimization in_vivo In Vivo Efficacy Models lead_optimization->in_vivo Optimized Leads pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd candidate Lead Candidate Selection pk_pd->candidate

Caption: A typical drug discovery workflow for the development of this compound derivatives as enzyme inhibitors.

The potential mechanism of action for these compounds can be visualized within the context of established signaling pathways. For instance, as a cholinesterase inhibitor, the compound would act to increase acetylcholine levels in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Inhibitor This compound Derivative Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of action for a hypothetical this compound derivative as a cholinesterase inhibitor in a neuronal synapse.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Extrapolating from the activities of structurally related compounds, these derivatives have the potential to be potent inhibitors of cholinesterases, monoamine oxidases, and protein kinases, with significant therapeutic implications for neurodegenerative diseases, depression, and cancer. The presence of the 2-bromophenyl group is a key feature that warrants further investigation, particularly concerning its role in target binding and selectivity.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a panel of relevant enzymes. Structure-activity relationship (SAR) studies will be crucial to elucidate the key structural requirements for potent and selective inhibition.[11] Furthermore, computational modeling and docking studies could provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • MDPI. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • MDPI. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(21), 5155.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • National Center for Biotechnology Information. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • ACS Publications. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 7(4), 425-430.
  • National Center for Biotechnology Information. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(11), 1989.
  • RSC Publishing. (2023). 6-Substituted morpholine and piperazine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2477-2484.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
  • DergiPark. (2023). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. European Journal of Life Sciences, 2(2), 71-77.
  • National Center for Biotechnology Information. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197.
  • MDPI. (2020).
  • ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2-Bromophenyl)morpholine Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurologic drug discovery, the morpholine scaffold represents a privileged structure due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(2-bromophenyl)morpholine analogs, with a particular focus on their interaction with dopamine receptors, critical targets in a myriad of central nervous system (CNS) disorders.[2] We will dissect the synthetic rationale, compare biological activities with supporting data, and provide detailed experimental protocols to empower your research endeavors.

The Significance of the N-Aryl Morpholine Scaffold in CNS Drug Discovery

The N-aryl morpholine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] Its prevalence stems from the morpholine ring's metabolic stability and the ability of the nitrogen atom to serve as a versatile point for substitution, allowing for the fine-tuning of pharmacological properties.[4] In the context of CNS targets, N-aryl morpholines have shown significant promise as ligands for G-protein coupled receptors (GPCRs), including the dopamine receptor family.[5][6]

The introduction of a halogenated phenyl ring, such as a 2-bromophenyl group, offers a strategic approach to modulate ligand-receptor interactions. The bromine atom can influence binding affinity and selectivity through a combination of steric and electronic effects, including the potential for halogen bonding. Understanding the precise impact of the position and nature of this halogen substituent is paramount for rational drug design.

Comparative Analysis of Bromophenyl Morpholine Analogs at the Dopamine D2 Receptor

Table 1: Postulated Dopamine D2 Receptor Binding Affinities of Bromophenyl Morpholine Isomers

CompoundStructurePhenyl SubstitutionPostulated D2 Receptor Affinity (Ki)Rationale/Supporting Evidence
1 This compoundortho-BromoModerate to LowOrtho substitution can introduce steric hindrance, potentially disrupting the optimal conformation for binding to the D2 receptor.[1]
2 4-(3-Bromophenyl)morpholinemeta-BromoModerate to HighMeta substitution is often well-tolerated and can enhance affinity through favorable interactions within the binding pocket.[1]
3 4-(4-Bromophenyl)morpholinepara-BromoHighPara substitution, particularly with halogens, has been shown to be favorable for affinity at dopamine receptors in related scaffolds.[1]

Expert Insights on Positional Isomerism:

The position of the bromine atom on the phenyl ring is a critical determinant of biological activity. In many GPCR ligand families, ortho substituents can lead to a decrease in affinity due to steric clashes with the receptor's binding pocket. Conversely, meta and para positions are often more accommodating and can be exploited to enhance binding through various non-covalent interactions. For instance, a para-bromo substituent might engage in a halogen bond with a carbonyl oxygen or other hydrogen bond acceptor in the receptor, thereby increasing binding affinity.

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of this compound and its analogs is readily achievable through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a particularly robust and versatile choice.[7] This palladium-catalyzed reaction allows for the efficient formation of the C-N bond between the morpholine nitrogen and the aryl bromide.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram outlines the general workflow for the synthesis of 4-(aryl)morpholine analogs.

Buchwald-Hartwig Amination Workflow reagents Aryl Bromide Morpholine Pd Catalyst Ligand Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction Combine in Anhydrous Solvent heating Heating (e.g., 100-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup After Reaction Completion purification Column Chromatography workup->purification product Purified 4-(Aryl)morpholine purification->product

Caption: General workflow for the synthesis of 4-(Aryl)morpholine analogs via Buchwald-Hartwig amination.

Detailed Synthetic Protocol

Materials:

  • 2-Bromotoluene (or other substituted aryl bromide)

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (rac)-BINAP (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add Pd(OAc)₂ (2 mol%), (rac)-BINAP (3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by morpholine (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(aryl)morpholine.[8]

Biological Evaluation: Dopamine D2 Receptor Binding Assay

To quantify the affinity of the synthesized analogs for the dopamine D2 receptor, a competitive radioligand binding assay is the gold standard.[4][9] This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand Binding Assay Workflow reagents Receptor Membranes Radioligand ([3H]-Spiperone) Test Compound Assay Buffer incubation Incubation (e.g., 60 min at 25°C) reagents->incubation Combine in 96-well Plate filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 & Ki Determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay to determine dopamine D2 receptor affinity.

Detailed Assay Protocol

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Test compounds (4-(bromophenyl)morpholine analogs)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a non-specific ligand (e.g., 10 µM haloperidol, for non-specific binding), or 50 µL of varying concentrations of the test compound.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone to each well at a final concentration close to its Kd value.

  • Receptor Addition: Add 150 µL of the D2 receptor membrane preparation to each well.

  • Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.[4]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel CNS therapeutics. The strategic placement of the bromine atom on the phenyl ring provides a powerful tool to modulate dopamine receptor affinity and selectivity. The synthetic and analytical protocols detailed in this guide offer a robust framework for the synthesis and evaluation of these and other N-aryl morpholine derivatives.

Future work should focus on obtaining direct comparative biological data for the positional isomers of bromophenyl morpholine to validate the postulated SAR. Furthermore, exploring a wider range of halogen and other substituents on the phenyl ring will provide a more comprehensive understanding of the SAR and could lead to the discovery of ligands with optimized potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with empirical testing will undoubtedly accelerate the design of next-generation dopamine receptor modulators.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(2-Bromophenyl)morpholine: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aryl-Morpholine Scaffold

The 4-aryl-morpholine moiety is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties, including aqueous solubility, metabolic stability, and oral bioavailability.[1] The specific compound, 4-(2-Bromophenyl)morpholine, serves as a versatile intermediate, providing a reactive handle—the bromine atom—for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and development.[2]

Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for research and process chemistry teams. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, grounded in mechanistic principles and supported by representative experimental data. We will dissect three major synthetic strategies: the modern palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and the strategic nucleophilic aromatic substitution (SNAr).

Comparative Overview of Synthetic Routes

The choice of synthetic strategy is dictated by a multitude of factors including precursor availability, scalability, cost of goods, and tolerance to other functional groups. Below is a top-level comparison of the three benchmarked routes.

FeatureRoute 1: Buchwald-HartwigRoute 2: Ullmann CondensationRoute 3: SNAr (Two-Step)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)None (for SNAr step)
Starting Material 1,2-Dibromobenzene1,2-Dibromobenzene1-Fluoro-2-nitrobenzene
Typical Conditions Milder (80-110 °C)Harsher (110-200 °C)Milder SNAr; standard reduction
Key Advantage High yields, broad scope, mild conditionsLow-cost catalystAvoids expensive catalysts/ligands
Key Disadvantage Expensive catalyst & ligandsOften requires high temperatures, lower yieldsRequires activated substrate, extra step
Scalability Well-established for large-scale synthesis[3]Historically challenging, but improvingGenerally scalable and cost-effective

Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the modern workhorse for C-N bond formation, prized for its reliability, functional group tolerance, and relatively mild conditions.[4][5] The reaction employs a palladium catalyst, typically in its Pd(0) active form, in conjunction with a specialized phosphine ligand to couple an aryl halide with an amine.[3]

Mechanistic Rationale

The catalytic cycle is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1,2-dibromobenzene.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) accelerate the reductive elimination step and prevent catalyst decomposition, leading to higher yields.[3]

cluster_workflow Buchwald-Hartwig Synthesis Workflow Start Start Combine Combine 1,2-Dibromobenzene, Morpholine, Pd Catalyst, Ligand, and Base in Toluene Start->Combine Inert Purge with Inert Gas (Argon/Nitrogen) Combine->Inert Heat Heat Reaction Mixture (e.g., 110 °C) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Filter through Celite, and Concentrate Monitor->Workup Purify Purify via Column Chromatography Workup->Purify End This compound Purify->End cluster_workflow Ullmann Condensation Synthesis Workflow Start Start Combine Combine 1,2-Dibromobenzene, Morpholine, CuI, Ligand, and Base in DMF/DMSO Start->Combine Inert Purge with Inert Gas (Argon/Nitrogen) Combine->Inert Heat Heat Reaction Mixture (e.g., 130 °C) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute with Water, and Extract with Organic Solvent Monitor->Workup Purify Purify via Column Chromatography Workup->Purify End This compound Purify->End cluster_workflow Multi-Step SNAr Synthesis Workflow Start Start SNAr Step 1: SNAr Reaction (1-Fluoro-2-nitrobenzene + Morpholine) Start->SNAr Reduce Step 2: Nitro Group Reduction (e.g., with H₂, Pd/C) SNAr->Reduce Diazotize Step 3: Diazotization (with NaNO₂, HBr) Reduce->Diazotize Sandmeyer Step 4: Sandmeyer Reaction (with CuBr) Diazotize->Sandmeyer Workup Aqueous Workup and Purification Sandmeyer->Workup End This compound Workup->End

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-(2-Bromophenyl)morpholine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and patient safety. 4-(2-Bromophenyl)morpholine, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Variations in purity from different suppliers can introduce unforeseen variables into sensitive experiments, leading to irreproducible results and potentially compromising the integrity of a research program.

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the rigorous assessment of this compound purity. We will move beyond simple percentage purity claims and delve into a multi-faceted analytical approach to identify and quantify potential impurities. This guide is designed to empower researchers to make informed decisions when selecting a supplier and to ensure the quality and consistency of their chemical reagents.

Understanding the "Why": Potential Impurities in this compound

The potential impurities in a given batch of this compound are intrinsically linked to its synthetic route. Common methods for the synthesis of N-aryl morpholines include the Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution. Each of these pathways presents a unique profile of potential contaminants.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual 1,2-dibromobenzene and morpholine may be present if the reaction has not gone to completion.

  • Isomeric Impurities: Incomplete separation during purification could lead to the presence of 4-(4-bromophenyl)morpholine or other positional isomers.

  • Byproducts of Side Reactions: Double arylation of morpholine or homo-coupling of the aryl halide can lead to dimeric impurities.

  • Residual Catalysts: Traces of palladium or copper catalysts used in the coupling reactions may remain.

  • Solvents: Residual solvents from the reaction and purification steps are common impurities.

The following diagram illustrates a typical synthetic workflow and the points at which impurities can be introduced.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Starting Materials 1,2-Dibromobenzene + Morpholine Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Starting Materials->Reaction Catalyst, Solvent, Base Crude Product Crude Product Reaction->Crude Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Side Reaction Byproducts Reaction->Impurity2 Purification Crystallization / Chromatography Crude Product->Purification Final Product This compound Purification->Final Product Impurity3 Residual Solvents Purification->Impurity3 Impurity4 Residual Catalyst Purification->Impurity4

Caption: Synthetic workflow and potential points of impurity introduction.

A Multi-Modal Approach to Purity Assessment

A comprehensive evaluation of purity relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a detailed picture of the sample's composition.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It separates the main component from its impurities, allowing for their quantification as a percentage of the total peak area.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.

Volatile Impurities and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities. It also serves as a powerful tool for confirming the molecular weight of the main component.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak should correspond to the molecular weight of this compound (241.01 g/mol for the monoisotopic mass). Other peaks can be identified by comparing their mass spectra to library databases.

Structural Integrity and Purity Confirmation: Nuclear Magnetic Resonance (qNMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • A standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30).

  • qNMR (for absolute purity):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into the NMR tube.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) and a 90° pulse.

Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Impurity peaks can be identified and their concentration estimated by comparing their integral values to that of the main compound. For qNMR, the purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons giving rise to the signals.

Elemental Composition: Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the compound.

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dry sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₁₀H₁₂BrNO (C: 49.61%, H: 5.00%, N: 5.78%). Significant deviations may indicate the presence of impurities or residual solvent.

Comparative Data Summary: A Hypothetical Supplier Showdown

To illustrate the application of these methods, the following table presents hypothetical data for this compound from three different suppliers.

Analytical Test Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderSlightly yellow crystals
HPLC Purity (Area %) 99.8%98.5%99.2%
Identified Impurities (HPLC) Impurity 1 (0.15%)Impurity 1 (0.8%), Impurity 2 (0.5%)Impurity 3 (0.6%)
GC-MS Purity (TIC Area %) >99.5%98.2%99.0%
Residual Solvents (GC-HS) Toluene (150 ppm)Dichloromethane (800 ppm)Ethyl Acetate (300 ppm)
¹H NMR Conforms to structureConforms, minor unidentified peaksConforms, minor unidentified peaks
qNMR Purity 99.7%98.3%99.1%
Elemental Analysis (%C, %H, %N) Within ±0.2% of theoreticalC deviates by 0.6%Within ±0.3% of theoretical

Analysis of Hypothetical Results:

  • Supplier A demonstrates the highest purity across all analytical methods, with only a minor, identified impurity at a low level.

  • Supplier B shows a lower purity with two identified impurities at significant levels and a higher concentration of residual solvent. The deviation in elemental analysis further supports the presence of impurities.

  • Supplier C has good purity but contains a significant unidentified impurity, which would require further investigation before use in critical applications.

The Self-Validating System: Workflow for Purity Assessment

The following workflow provides a logical sequence for a comprehensive purity assessment.

Start Receive Sample from Supplier Visual Visual Inspection (Color, Form) Start->Visual HPLC HPLC-UV Analysis (Purity, Impurity Profile) Visual->HPLC GCMS GC-MS Analysis (Volatiles, MW Confirmation) HPLC->GCMS NMR NMR Spectroscopy (Structure, qNMR Purity) GCMS->NMR EA Elemental Analysis (Elemental Composition) NMR->EA Decision Accept or Reject Batch? EA->Decision Accept Batch Accepted for Use Decision->Accept Purity Meets Specifications Reject Batch Rejected (Contact Supplier) Decision->Reject Purity Below Specifications

Caption: A comprehensive workflow for assessing the purity of this compound.

Conclusion: An Evidence-Based Approach to Supplier Selection

The purity of a chemical intermediate like this compound is a critical parameter that can significantly impact the outcome of research and development activities. Relying solely on the supplier's Certificate of Analysis is insufficient. A thorough, in-house verification using a combination of orthogonal analytical techniques is essential to gain a true understanding of the material's quality.

By implementing the structured approach outlined in this guide, researchers can confidently assess the purity of this compound from various suppliers, ensuring the reliability and reproducibility of their scientific endeavors. This diligence in the initial stages of a project can prevent costly and time-consuming troubleshooting later on, ultimately accelerating the path to discovery and innovation.

References

  • International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. (2006). [Link]

  • United States Pharmacopeia (USP). <467> Residual Solvents.[Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Corcoran, O., & Spraul, M. (2003). LC-NMR-MS in drug discovery. Drug Discovery Today. [Link]

The Morpholine Moiety in Drug Design: A Comparative Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a saturated heterocycle, is a well-established and valuable scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including good aqueous solubility and a pKa that often imparts desirable pharmacokinetic characteristics.[1][2] However, the morpholine moiety is not without its liabilities. A primary concern is its susceptibility to metabolic degradation, often through oxidation, which can lead to rapid clearance and limit in vivo efficacy.[3][4] This metabolic instability has driven the exploration of bioisosteric replacements—substitutions of the morpholine ring with other chemical groups that retain similar biological activity but offer improved pharmacokinetic and physicochemical profiles.[3]

This guide provides a comprehensive comparison of common bioisosteres for the morpholine ring, offering supporting experimental data and field-proven insights to aid researchers in the strategic design of more robust drug candidates.

The Strategic Imperative for Morpholine Bioisosteres

The decision to replace a morpholine ring is typically driven by a need to address specific challenges in the drug discovery cascade. The primary motivations include:

  • Enhancing Metabolic Stability: To block or slow down metabolic pathways that target the morpholine ring, thereby increasing the drug's half-life.

  • Modulating Lipophilicity: To fine-tune the lipophilicity (logP/logD) of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties and to improve its ligand efficiency.

  • Altering Basicity: To adjust the pKa of the nitrogen atom to influence solubility, cell permeability, and off-target activities, such as hERG channel inhibition.

  • Exploring Novel Chemical Space: To generate new intellectual property and to probe the structure-activity relationship (SAR) around the core scaffold.

A Comparative Analysis of Key Morpholine Bioisosteres

The following sections detail the most frequently employed bioisosteres for the morpholine ring, with a comparative analysis of their impact on key drug-like properties.

Tetrahydropyran (THP)

The replacement of the nitrogen atom in the morpholine ring with a carbon atom to give a tetrahydropyran (THP) moiety is a common and often effective strategy to enhance metabolic stability.

Causality of Experimental Choice: The rationale behind this substitution lies in the removal of the nitrogen atom, which is often a site of metabolic oxidation or can influence the metabolic susceptibility of adjacent carbons. The THP ring is generally less prone to metabolism, leading to a longer in vivo half-life.

Data Summary: Morpholine vs. Tetrahydropyran in mTOR Kinase Inhibitors

PropertyMorpholine Analog (PQR620)THP Analog (Compound 11b)Fold Change/Comment
Metabolic Stability (Human Hepatocytes) Less StableMore StableTHP analog showed significantly higher stability.[5]
mTOR Kinase Inhibition (IC50) PotentPotentPotency was maintained with the THP substitution.[5]
Oral Bioavailability (in rats) GoodExcellentThe THP analog demonstrated excellent oral bioavailability.[5]
Brain Penetration Brain PenetrantHigh concentrations in the brainTHP analog showed excellent brain penetration.[5]

Expertise & Experience: In the development of mTOR kinase inhibitors, the substitution of a morpholine with a THP ring was a pivotal decision that led to a metabolically stable and brain-penetrant clinical candidate.[5] This case study highlights the power of this bioisosteric replacement to overcome pharmacokinetic challenges without compromising on-target potency.

Bridged Morpholines

Introducing a carbon bridge across the morpholine ring creates a bicyclic system that can have profound and sometimes counterintuitive effects on physicochemical properties.

Causality of Experimental Choice: The introduction of a bridge rigidifies the conformation of the ring system. This can be advantageous for optimizing binding to a biological target. Furthermore, the altered shape and charge distribution can impact properties like lipophilicity and solubility.

Data Summary: Unbridged vs. Bridged Morpholines

PropertyUnbridged Morpholine AnalogBridged Morpholine AnalogFold Change/Comment
Lipophilicity (logD7.4) HigherLower (up to -0.8)The bridged analog is significantly less lipophilic.[6]
Polar Surface Area (PSA) LowerHigherThe conformational changes in the bridged system can increase the PSA.[7]
Metabolic Clearance VariableCan be improvedThe rigid structure can block sites of metabolism.[8]

Expertise & Experience: The observation that adding a carbon bridge can decrease lipophilicity is a valuable tool for medicinal chemists.[6] This strategy allows for the reduction of lipophilicity, which can be beneficial for improving solubility and reducing off-target toxicity, without the need to introduce additional heteroatoms that could introduce new metabolic liabilities.

Spirocyclic Bioisosteres: 2-Oxa-6-azaspiro[3.3]heptane

Spirocyclic systems, where two rings share a single atom, offer a three-dimensional alternative to the morpholine ring, often leading to improved properties. The 2-oxa-6-azaspiro[3.3]heptane is a particularly noteworthy example.

Causality of Experimental Choice: The spirocyclic core introduces a rigid, three-dimensional element that can improve a compound's solubility and reduce its planarity, a feature often associated with poor pharmacokinetic properties.

Data Summary: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogFold Change/Comment
Lipophilicity (logD7.4) HigherLower (up to -1.0)The spirocyclic analog is significantly less lipophilic.[9]
Basicity (pKa) LowerHigher (up to +1.5)The spirocyclic analog is more basic.[9]
Permeability GoodGenerally maintainedPermeability is often not negatively impacted despite the lower lipophilicity.[9]
hERG Inhibition VariableNo detrimental effect observed in a case studyThe spirocyclic replacement did not worsen hERG inhibition.[9]

Expertise & Experience: The 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully employed as a morpholine bioisostere to reduce lipophilicity and modulate basicity while maintaining or even improving biological activity.[9][10] This makes it a powerful tool for optimizing lead compounds with high lipophilicity, a common challenge in drug discovery.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to compare morpholine-containing compounds with their bioisosteric analogues.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLM.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound or positive control to pre-warmed HLM incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to achieve the desired final concentration (typically 1 µM).

    • Add pooled human liver microsomes to the mixture to a final protein concentration of 0.5 mg/mL.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Trustworthiness: This protocol includes a positive control to ensure the metabolic activity of the HLM and an internal standard for accurate quantification, providing a self-validating system.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the gastrointestinal barrier.

Methodology:

  • Preparation of Plates:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare the donor solution by diluting the test compound in a buffer at the desired pH (e.g., pH 5.0 to mimic the upper intestine).

    • Prepare the acceptor solution with a different buffer (e.g., pH 7.4) to mimic physiological conditions.

  • Assay Procedure:

    • Add the acceptor solution to the acceptor plate.

    • Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Add the donor solution containing the test compound to the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.

Trustworthiness: The PAMPA assay is a high-throughput and cost-effective method for predicting passive permeability.[11][12] Comparing the results with a Caco-2 assay can provide insights into active transport mechanisms.[13][14]

hERG Patch-Clamp Assay

Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells to an appropriate confluency.

  • Electrophysiological Recording:

    • Use an automated or manual patch-clamp system.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application:

    • Record a stable baseline hERG current.

    • Perfuse the cell with a solution containing the test compound at various concentrations.

    • Record the hERG current in the presence of the compound.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Trustworthiness: The patch-clamp assay is the "gold standard" for assessing ion channel function and provides direct evidence of a compound's effect on the hERG channel.[15][16][17]

Visualization of Bioisosteric Replacement Strategy

Bioisostere_Strategy cluster_0 Lead Compound with Morpholine cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Bioisosteric Analogs cluster_4 Desired Outcomes Lead Morpholine-containing Lead Compound Liabilities Metabolic Instability High Lipophilicity Undesirable pKa Lead->Liabilities Identifies Strategy Replace Morpholine Ring Liabilities->Strategy Drives THP Tetrahydropyran (THP) Strategy->THP Generates Bridged Bridged Morpholine Strategy->Bridged Generates Spiro Spirocyclic Analog (e.g., 2-Oxa-6-azaspiro[3.3]heptane) Strategy->Spiro Generates Outcomes Improved Metabolic Stability Optimized Lipophilicity Modulated pKa Maintained/Improved Potency THP->Outcomes Leads to Bridged->Outcomes Leads to Spiro->Outcomes Leads to

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 4-(2-Bromophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of successful lead optimization. A compound with promising pharmacological activity can falter if it is too rapidly metabolized, leading to poor bioavailability and an impractical dosing regimen. Conversely, a compound that is too metabolically stable might accumulate and cause off-target toxicity. This guide provides an in-depth, objective comparison of methodologies to evaluate the metabolic stability of 4-(2-Bromophenyl)morpholine derivatives, a chemical scaffold of growing interest in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative comparative data to guide your research.

The Significance of the Morpholine Moiety and the Challenge of the Bromophenyl Group

The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[1][2] Its electron-withdrawing oxygen atom generally increases the metabolic stability of the ring compared to its carbocyclic analog, piperidine, by reducing the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[3] However, the presence of a 2-bromophenyl substituent introduces specific metabolic liabilities that warrant careful investigation. Halogenated aromatic rings are known substrates for CYP-mediated oxidation, which can lead to the formation of reactive metabolites.[4] Therefore, a thorough evaluation of the metabolic stability of this class of compounds is critical.

Comparative In Vitro Metabolic Stability Assays: A Head-to-Head Evaluation

The primary goal of in vitro metabolic stability assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[5] This parameter, along with others like plasma protein binding, allows for the prediction of in vivo hepatic clearance. The most common and informative in vitro systems are liver microsomes and hepatocytes.

Illustrative Metabolic Stability Data of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, the following table presents hypothetical, yet representative, data from a head-to-head comparison of this compound and its derivatives in a human liver microsomal stability assay. This data is based on established structure-activity relationships for similar compounds.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BPM-001 This compound4515.4
BPM-002 4-(2-Bromo-4-fluorophenyl)morpholine6510.7
BPM-003 4-(2-Bromophenyl)-2-methylmorpholine3023.1
BPM-004 4-(2,4-Dibromophenyl)morpholine5512.6

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability based on known structure-metabolism relationships.

Interpretation of the Illustrative Data:

  • BPM-001 (Parent Compound): Exhibits moderate metabolic stability. The primary sites of metabolism are likely the bromophenyl ring (hydroxylation) and potentially the morpholine ring (oxidation).

  • BPM-002 (Fluoro-substituted): The addition of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring can shield it from oxidative metabolism, leading to a longer half-life and lower intrinsic clearance.

  • BPM-003 (Methyl-substituted Morpholine): The introduction of a methyl group on the morpholine ring can create a new site for metabolism (e.g., hydroxylation of the methyl group), potentially leading to faster clearance.

  • BPM-004 (Di-bromo substituted): The presence of a second bromine atom can have a variable effect. In this illustrative case, it slightly improves stability, possibly by sterically hindering the primary sites of oxidation.

Key Metabolic Pathways and Bioanalytical Considerations

The metabolism of this compound derivatives is primarily governed by phase I oxidation reactions catalyzed by CYP enzymes, predominantly found in the liver.[4]

Predicted Metabolic Pathways

Based on the known metabolism of brominated aromatic compounds and morpholine-containing drugs, the following metabolic pathways are anticipated:

  • Aromatic Hydroxylation: The bromophenyl ring is a likely site for CYP-mediated hydroxylation. The position of hydroxylation will be influenced by the electronic properties of the bromine atom and any other substituents.[4]

  • Morpholine Ring Oxidation: While generally more stable than piperidine, the morpholine ring can undergo oxidation at positions alpha or beta to the nitrogen or oxygen, which may lead to ring-opening.[3]

  • N-Dealkylation: Cleavage of the bond between the morpholine nitrogen and the bromophenyl ring is a possible, though likely minor, pathway for N-aryl morpholines.

  • Oxidative Debromination: In some cases, the bromine atom can be removed through an oxidative process, though this is generally a less common metabolic pathway for aryl bromides compared to other halogens.

Below is a conceptual diagram of the potential metabolic pathways.

Parent This compound Metabolite1 Hydroxylated Phenyl Metabolite Parent->Metabolite1 CYP450 Aromatic Hydroxylation Metabolite2 Oxidized Morpholine Metabolite Parent->Metabolite2 CYP450 Ring Oxidation Metabolite3 Ring-Opened Metabolite Metabolite2->Metabolite3 Further Oxidation

Predicted metabolic pathways of this compound.

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, a well-defined and validated protocol is essential. Here, we provide a detailed methodology for a human liver microsomal stability assay.

Human Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (this compound derivatives)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

2. Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare HLM working solution Pre_Incubate Pre-incubate HLM and test compound at 37°C Prep_Microsomes->Pre_Incubate Prep_Compound Prepare test compound working solutions Prep_Compound->Pre_Incubate Prep_NADPH Prepare NADPH regenerating system Start_Reaction Initiate reaction with NADPH regenerating system Prep_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Collect aliquots at specified time points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Terminate Terminate reaction with ice-cold ACN + IS Time_Points->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Transfer Transfer supernatant to analytical plate Centrifuge->Transfer LCMS Analyze by LC-MS/MS Transfer->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Workflow for the microsomal stability assay.

3. Incubation Procedure:

  • Prepare working solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and then dilute with phosphate buffer. The final organic solvent concentration in the incubation should be less than 1%.

  • In a 96-well plate, add the human liver microsomes to the phosphate buffer.

  • Add the test compound working solution to the microsome-containing wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.

4. Sample Analysis by LC-MS/MS:

  • After the final time point, seal the termination plate and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.[6][7][8]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V * k) / P , where V is the incubation volume and P is the amount of microsomal protein.

Conclusion and Future Directions

The evaluation of metabolic stability is a critical step in the journey of a drug candidate from discovery to clinical application. For this compound derivatives, a systematic approach using in vitro tools like human liver microsomes provides invaluable data for guiding structural modifications to optimize pharmacokinetic profiles. By understanding the interplay between the relatively stable morpholine core and the metabolically susceptible bromophenyl ring, researchers can rationally design next-generation compounds with improved drug-like properties. Further studies, including reaction phenotyping to identify the specific CYP enzymes involved and metabolite identification studies, will provide a more complete picture of the metabolic fate of these promising compounds.

References

  • Analysis of hydroxylated polybrominated diphenyl ether metabolites by liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Aug 15;24(15):2183-90. [Link]

  • Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Simultaneous determination by APCI-LC/MS/MS of hydroxylated and methoxylated polybrominated diphenyl ethers found in marine biota. Anal Chem. 2009 Jul 15;81(14):5877-84. [Link]

  • Determination of Polybrominated Diphenyl Ethers and Hydroxylated Analogues in Serum Using High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry with Online Solid Phase Extraction. ResearchGate. [Link]

  • Cytochrome P450-catalyzed oxidation of halobenzene derivatives. Chem Res Toxicol. 1997 Jun;10(6):629-35. [Link]

  • Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States. Environ Health Perspect. 2006 May;114(5):695-700. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020 Mar;96:103578. [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. MDPI. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Test Anal. 2017 Nov;9(11):1693-1703. [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Front Chem. 2018; 6: 49. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Garlic: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of 4-(2-Bromophenyl)morpholine in Foundational Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. 4-(2-Bromophenyl)morpholine is a versatile scaffold, offering a unique combination of steric and electronic properties. This guide provides an in-depth, head-to-head comparison of its performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By examining its reactivity against structurally related analogues, we aim to provide a rational basis for its application in complex molecule synthesis.

Introduction to this compound: A Molecule of Interest

This compound presents an intriguing substrate for cross-coupling reactions. The ortho-bromo substituent provides a reactive handle for palladium catalysis, while the morpholino group, positioned at the 2-position, introduces significant steric bulk and possesses both electron-withdrawing (inductive) and electron-donating (mesomeric) potential. Understanding how these characteristics influence its reactivity is paramount for its effective utilization.

Comparative Framework

To provide a clear and objective comparison, we will evaluate the performance of this compound against a panel of four alternative aryl bromides in each reaction type. These alternatives have been selected to systematically dissect the influence of the substituent's position and nature:

  • 4-(4-Bromophenyl)morpholine: To isolate the effect of the bromo substituent's position (ortho vs. para).

  • 2-Bromoaniline: To assess the impact of the morpholine ring versus a simple amino group.

  • 2-Bromotoluene: To compare the electronic and steric effects of a morpholine group versus a methyl group.

  • Bromobenzene: As a baseline, sterically and electronically simple aryl bromide.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of biaryl structures.[1] The reaction's efficiency is highly dependent on the steric and electronic properties of the coupling partners.[2]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ortho-substituent on the aryl halide can significantly impact the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-determining step.[4] Steric hindrance from the ortho-morpholino group in this compound is expected to slow this step compared to its para-analogue or unsubstituted bromobenzene.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation (R-B(OR)₂ + Base) PdII->Trans [R-B(OR)₂(Base)]⁻ PdII_R Ar-Pd(II)-R(L)₂ Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerated Catalyst Product Ar-R RE->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling
Aryl BromidePhenylboronic Acid Coupling Yield (%)Reference/Rationale
This compound ~70-85% (Estimated) Yield is likely reduced due to steric hindrance from the ortho-morpholino group, but the reaction is still expected to be efficient with appropriate bulky phosphine ligands.
4-(4-Bromophenyl)morpholine>90%The para-position offers minimal steric hindrance, leading to high yields.
2-Bromoaniline86%The -NH2 group is less sterically demanding than morpholine, allowing for high yields.[5]
2-Bromotoluene~90%While sterically hindered, the methyl group is smaller than the morpholino group, leading to high yields with optimized conditions.[6]
Bromobenzene>95%The absence of steric hindrance and electronic deactivation leads to excellent yields.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline

A representative procedure for a sterically hindered aniline derivative provides insight into the required reaction conditions.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (2 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Anhydrous solvent, for example, a 10:1 mixture of dioxane and water (5 mL), is added.

  • Reaction: The vial is sealed and heated to 90 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

II. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and materials.[8]

Mechanistic Insights into Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The steric environment around the C-Br bond in this compound is expected to influence the rate of oxidative addition. Furthermore, the electronic nature of the morpholino group can affect the electrophilicity of the aryl bromide.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_X Ar-Pd(II)-X(L)₂ OA->PdII_X Amine_Coord Amine Coordination (R₂NH) PdII_X->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)-X(L)₂(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L)₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerated Catalyst Product Ar-NR₂ RE->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance in Buchwald-Hartwig Amination
Aryl BromideCoupling PartnerYield (%)Reference/Rationale
This compound Aniline~60-75% (Estimated) Significant steric hindrance from the ortho-morpholino group is expected to lower the yield compared to less hindered analogues.
4-(4-Bromophenyl)morpholineAniline88%The para-isomer reacts efficiently, demonstrating the electronic compatibility of the morpholino substituent.[11]
2-BromoanilineMorpholine~90%The less hindered 2-bromoaniline is an excellent substrate for this transformation.
2-BromotolueneMorpholine99%The smaller methyl group allows for a highly efficient reaction.[10]
BromobenzeneMorpholine>95%The sterically unencumbered bromobenzene provides a high yield.[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-(4-Bromophenyl)morpholine

A general procedure for the amination of a related substrate is as follows:

  • Reagent Preparation: An oven-dried Schlenk tube is charged with 4-(4-bromophenyl)morpholine (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like XPhos (3 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous toluene (5 mL) is added via syringe.

  • Reaction: The mixture is heated to 100 °C with stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by flash chromatography.

III. The Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[13] The regioselectivity and efficiency of the Heck reaction can be sensitive to both steric and electronic factors.[14]

Mechanistic Pathway of the Heck Reaction

The Heck reaction catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[15] The steric bulk of the ortho-morpholino group in this compound can influence the regioselectivity of the alkene insertion and potentially hinder the reaction rate.

Heck_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_Ar Ar-Pd(II)-X(L)₂ OA->PdII_Ar Alkene_Coord Alkene Coordination PdII_Ar->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)-X(L)(Alkene)] Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R-Alkyl-Pd(II)-X(L) Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Beta_Hydride->Pd0 Regenerated Catalyst + HX Product Substituted Alkene Beta_Hydride->Product

Caption: The catalytic cycle of the Heck reaction.

Comparative Performance in the Heck Reaction
Aryl BromideCoupling PartnerYield (%)Reference/Rationale
This compound Styrene~50-70% (Estimated) The significant steric hindrance at the ortho position is expected to have a more pronounced negative impact on the Heck reaction compared to Suzuki and Buchwald-Hartwig couplings, leading to moderate yields.
4-(4-Bromophenyl)morpholineStyrene>80%The para-isomer is expected to undergo efficient Heck coupling.
2-BromoanilineStyrene~70-80%The less bulky amino group allows for good reactivity.
2-BromotolueneStyrene~75-85%The methyl group presents less of a steric challenge than the morpholino group.
BromobenzeneStyrene>90%As the baseline, bromobenzene reacts with high efficiency.[16]

Experimental Protocol: Heck Reaction of Bromobenzene with Styrene

A typical procedure for the Heck reaction is as follows:

  • Reaction Setup: A mixture of bromobenzene (1.0 mmol), styrene (1.2 mmol), a palladium source like Pd(OAc)₂ (2 mol%), a phosphine ligand such as PPh₃ (4 mol%), and a base like triethylamine (1.5 mmol) is prepared in a sealed tube.

  • Solvent: Anhydrous DMF (5 mL) is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to 120 °C for several hours.

  • Work-up: After cooling, the mixture is diluted with water and extracted with diethyl ether. The organic extracts are combined, washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the stilbene product.

Synthesis and Conclusions

The performance of this compound in palladium-catalyzed cross-coupling reactions is a nuanced interplay of steric and electronic effects.

  • Steric Hindrance: The ortho-morpholino group consistently introduces significant steric bulk, which is expected to lower reaction rates and yields compared to its para-isomer and less hindered analogues like 2-bromoaniline and 2-bromotoluene. This effect is likely most pronounced in the Heck reaction.

  • Electronic Effects: The morpholino group is a moderate activating group due to the nitrogen lone pair's ability to donate electron density into the aromatic ring via resonance, which can be counteracted by its inductive electron-withdrawing effect. In the para-position, this electronic effect contributes to high reactivity. In the ortho-position, the electronic influence is complicated by the steric effects.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene.
  • Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA.
  • ResearchGate. (n.d.). Yield of the coupling product in the Heck reaction of styrene and bromobenzene.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.
  • Benchchem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][17]-Fused Indole Heterocycles.

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • Milano-Bicocca. (2021).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Journal of Synthetic Chemistry. (2024).
  • Benchchem. (n.d.). Synthesis routes of 4-Morpholinoaniline.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • RSC Publishing. (2024).
  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a.
  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ChemRxiv. (n.d.).
  • ScienceDirect. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • ACS Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5)
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • PMC. (n.d.). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Google Patents. (n.d.). AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-(2-Bromophenyl)morpholine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, morpholine-containing scaffolds are of paramount importance due to their favorable physicochemical properties and their prevalence in bioactive molecules.[1][2] The starting material, 4-(2-Bromophenyl)morpholine, is a versatile building block, frequently employed in the synthesis of complex nitrogen-containing compounds. Its utility stems from the presence of an aryl bromide, a functional group ripe for participation in a variety of palladium-catalyzed cross-coupling reactions.[1][3]

However, the successful synthesis of a novel compound is only half the battle; unambiguous structural confirmation of the final product is critical for regulatory submission, patent protection, and ensuring the validity of subsequent biological data. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively characterize the products of common reactions involving this compound. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering researchers to build self-validating analytical systems for their novel chemical entities.

I. Common Synthetic Transformations of this compound

The 2-bromo-phenyl moiety is an ideal substrate for several powerful C-C and C-N bond-forming reactions. Understanding the expected products from these transformations is the first step in planning an effective analytical strategy. The three most common coupling reactions are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Products start This compound r1 Buchwald-Hartwig Amination (+ R₂NH) start->r1 Pd Catalyst, Base r2 Suzuki-Miyaura Coupling (+ R₂B(OH)₂) start->r2 Pd Catalyst, Base r3 Sonogashira Coupling (+ R₂C≡CH) start->r3 Pd & Cu Catalysts, Base p1 C-N Coupled Product (N-Aryl Amine) r1->p1 p2 C-C Coupled Product (Biaryl) r2->p2 p3 C-C Coupled Product (Aryl Alkyne) r3->p3

Caption: Common palladium-catalyzed cross-coupling reactions of this compound.

These reactions transform the starting material into fundamentally different structures, each presenting unique signatures in analytical spectra. The core analytical challenge is to prove a) the loss of the bromine atom and b) the successful incorporation of the new amine, aryl, or alkynyl group at the correct position on the phenyl ring.

II. The Analytical Toolkit: A Comparative Approach for Structural Elucidation

No single technique can provide absolute structural proof. A multi-faceted approach, where data from orthogonal methods corroborate each other, is the gold standard. Here, we compare the primary techniques and their specific utility in the context of our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the most powerful tool for determining the precise connectivity of a molecule in solution. For the reaction products of this compound, both ¹H and ¹³C NMR provide a wealth of information.

Expertise & Experience: The key to using NMR effectively is not just observing peaks, but looking for specific changes relative to the starting material. The disappearance of signals and the appearance of new ones tell the story of the chemical transformation.

  • ¹H NMR Analysis:

    • Morpholine Protons: The eight protons of the morpholine ring typically appear as two distinct multiplets. Protons adjacent to the oxygen (-O-CH₂-) are deshielded and appear further downfield (typically ~3.8 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-, typically ~3.0-3.2 ppm).[4][5] The shape of these multiplets can be complex due to the ring's chair conformation.[5] These signals should remain largely intact in the product, serving as a familiar landmark.

    • Aromatic Protons: The four protons on the bromophenyl ring of the starting material will have a specific splitting pattern. Upon successful coupling, this pattern will change significantly due to the introduction of the new substituent. For example, in a Suzuki coupling to form a biphenyl, new aromatic signals from the second ring will appear.

    • New Group Protons: The most direct evidence of success is the appearance of new proton signals corresponding to the coupled partner (e.g., the N-H and alkyl protons of a newly added amine in a Buchwald-Hartwig reaction).

  • ¹³C NMR Analysis:

    • Loss of the C-Br Signal: The carbon atom bonded to the bromine in the starting material is a key diagnostic signal. Its chemical shift will change dramatically upon substitution.

    • New Carbon Signals: The appearance of new carbon signals, such as the two sp-hybridized carbons of an alkyne in a Sonogashira product (typically ~80-100 ppm), provides compelling evidence of C-C bond formation.

Data Comparison: Hypothetical Suzuki Coupling

Signal TypeThis compound (Starting Material)4-(2-Biphenyl)morpholine (Product Example)Rationale for Change
Morpholine HN ~3.04 ppm (m, 4H)~3.10 ppm (m, 4H)Minor shift due to changed electronic environment.
Morpholine HO ~3.86 ppm (m, 4H)~3.90 ppm (m, 4H)Minor shift due to changed electronic environment.
Aromatic H's ~7.0-7.6 ppm (m, 4H)~7.2-7.8 ppm (m, 9H)Disappearance of original pattern, appearance of new signals from the second phenyl ring.
Aromatic C-Br ~115-120 ppmSignal absentDirect evidence of C-Br bond cleavage.
Aromatic C's 4 signals expected10 signals expected (some may overlap)New signals confirm the presence of the second aryl ring.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

While NMR elucidates the connectivity, mass spectrometry confirms the elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose.

Trustworthiness: HRMS provides a measured mass accurate to within 0.001 atomic mass units (amu), allowing for the confident determination of the product's molecular formula. This is a self-validating system; either the measured mass matches the theoretical mass of the expected product, or it does not.

  • Key Diagnostic Feature: The most telling feature in the mass spectrum of the starting material, this compound, is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

  • Confirmation of Success: In a successful coupling reaction, the product will lack bromine. Therefore, the mass spectrum of the purified product should show a single, clean molecular ion peak (M+) without the characteristic M+2 isotopic partner. This provides unequivocal evidence that the bromine atom has been displaced.

CompoundExpected FormulaTheoretical m/z (M+)Key Isotopic Feature
This compoundC₁₀H₁₂BrNO241.0102 / 243.0082M+ and M+2 peaks of ~1:1 intensity
Product of coupling with AnilineC₁₆H₁₈N₂O254.1419Single molecular ion peak; absence of Br pattern
Product of coupling with Phenylboronic AcidC₁₆H₁₇NO239.1310Single molecular ion peak; absence of Br pattern
X-ray Crystallography: The Definitive Structure

When NMR and MS data are ambiguous, or when absolute confirmation of stereochemistry or regiochemistry is required, single-crystal X-ray crystallography is the ultimate arbiter.[6]

Authoritative Grounding: This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, leaving no doubt as to its structure.[7][8] While powerful, it is contingent on the ability to grow a high-quality single crystal, which can be a significant bottleneck.[6]

When to Use X-ray Crystallography:

  • Regiochemical Ambiguity: If a coupling reaction could potentially occur at more than one site.

  • Complex NMR Spectra: When severe peak overlap in the NMR spectrum prevents a confident assignment.

  • Absolute Proof for Publication/Patents: To provide irrefutable evidence of a novel molecular structure for high-impact journals or intellectual property filings.[9]

III. Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry reaction product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (≥400 MHz is recommended for good resolution).

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the solvent peak or TMS. Integrate the ¹H NMR signals and assign all peaks.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a high-purity solvent (e.g., acetonitrile or methanol).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is typically suitable for these polar compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula of the expected product.

Analytical Workflow

The following workflow represents a logical progression for confirming the structure of a novel derivative.

G start Purified Reaction Product nmr Acquire ¹H and ¹³C NMR Spectra start->nmr check_nmr Do NMR spectra match expected product and show loss of starting material? nmr->check_nmr hrms Acquire HRMS Data check_nmr->hrms Yes reassess Re-evaluate Reaction. Consider alternative structures. Further purification needed? check_nmr->reassess No check_hrms Does exact mass confirm molecular formula and show loss of Bromine? hrms->check_hrms xray Grow Single Crystal & Perform X-ray Crystallography check_hrms->xray No / Ambiguous success Structure Confirmed check_hrms->success Yes xray->reassess No Crystal / Failed xray->success Structure Solved reassess->start Re-purify

Caption: A logical workflow for the structural elucidation of novel compounds.

IV. Conclusion

Confirming the structure of novel reaction products derived from this compound is a critical task that demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR serve as the primary tools for mapping molecular connectivity, high-resolution mass spectrometry provides the essential confirmation of elemental composition and the successful displacement of the bromine atom. For cases of ultimate ambiguity or the need for definitive proof for publication or patenting, X-ray crystallography remains the unparalleled gold standard. By systematically applying this comparative toolkit and adhering to the detailed protocols, researchers can ensure the scientific integrity of their work and confidently advance their drug development programs.

References

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Ibrahim, B. A., et al. (2019). Crystal structure of 4-(2-bromo-4-(6-morpholino-3-phenyl-3H-benzo[f]chromen-3-yl) cyclohexa-2,5-dien-1-yl)morpholine, C33H31BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 234(5). DOI:10.1515/ncrs-2019-0187. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. DOI:10.1155/2018/9670481. Retrieved from [Link]

  • Yamada, K., et al. (2021). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Levin, J. O., & Andersson, K. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Retrieved from [Link]

  • Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Schubert, U. S., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-14. DOI: 10.1021/jo052036l. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sharma, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5211. DOI:10.1039/d2ra07775a. Retrieved from [Link]

  • Viskolcz, B., et al. (2021). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 11(1), 22695. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Britt, R. D. (2009). X-Ray Crystallography of Chemical Compounds. Journal of Young Investigators. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Zhao, Q. (2010). 1-[(4-Bromophenyl)(morpholin-4-Yl)methyl]naphthalen-2-Ol. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

  • Sova, M., et al. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2023(3), M1711. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Barbe, J. M., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 12, 1936-1944. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). NMR in Lab: Monitoring Reaction Progress. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(2-Bromophenyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(2-Bromophenyl)morpholine, a halogenated organic compound. By understanding the "why" behind each procedural step, you can ensure a self-validating system of safety and compliance within your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety data of closely related brominated and morpholine-containing compounds and established best practices for the disposal of halogenated organic waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Part 1: Hazard Identification and Immediate Precautions

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound should be treated as a hazardous substance.[1][2]

Anticipated GHS Hazard Classifications:

Hazard ClassGHS CodeDescriptionCausality
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.The morpholine moiety and its derivatives can exhibit toxicity upon ingestion.[1]
Skin Irritation (Category 2)H315Causes skin irritation.The bromophenyl group can enhance the irritant properties of the molecule, potentially leading to localized inflammation upon dermal contact.[1][2]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation, redness, and discomfort.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Immediate Safety Protocol: In the event of exposure, follow these first-aid measures and seek immediate medical attention:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The rationale is to create a barrier between you and the hazardous material, mitigating the risk of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.

  • Respiratory Protection: If handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is predicated on the principle of waste segregation. As a brominated organic compound, it falls under the category of halogenated waste .

Step 1: Waste Segregation

The primary reason for segregating halogenated from non-halogenated waste is due to the different treatment methods required for their disposal. Halogenated compounds can produce corrosive and toxic byproducts, such as hydrobromic acid, during incineration if not handled in specialized facilities.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvents like acetone, ethanol, or hexane.

Step 2: Containerization

The integrity of the waste container is crucial to prevent leaks and environmental contamination.

  • Action:

    • Select a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle).

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be in good condition, free from cracks or damage.

    • Affix your institution's hazardous waste tag to the container before adding any waste.

Step 3: Waste Accumulation
  • Action:

    • All transfers of this compound waste into the designated container must be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Do not overfill the container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Keep the waste container closed at all times, except when adding waste.

    • On the hazardous waste tag, accurately list all constituents of the waste stream, including this compound and any solvents used, with their estimated percentages.

Step 4: Storage and Pickup

Proper storage of the waste container while it awaits pickup is a key aspect of laboratory safety.

  • Action:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be well-ventilated and away from sources of ignition or incompatible chemicals.

    • Ensure the container is stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

    • Once the container is full or has reached your institution's time limit for storage, arrange for pickup by your EHS department or a licensed hazardous waste contractor.

Part 4: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • For Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Once the material is absorbed, carefully scoop the mixture into a designated container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All contaminated materials (absorbent, gloves, etc.) must be disposed of as halogenated hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team and EHS department from a safe location.

    • Provide them with the identity of the spilled material and any other relevant information.

Visualization of the Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_emergency Emergency Protocol start Start: Need to Dispose of this compound haz_id Hazard Identification (Review SDS/Analog Data) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate Segregate as Halogenated Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container transfer Transfer Waste in Fume Hood (Do not exceed 80% capacity) container->transfer store Store Sealed Container in Secondary Containment in SAA transfer->store pickup Arrange for EHS Pickup store->pickup end End pickup->end Disposal Complete spill Spill Occurs small_spill Small Spill: Absorb, Collect, Decontaminate spill->small_spill Contained large_spill Large Spill: Evacuate & Call EHS spill->large_spill Uncontained

Caption: Disposal Workflow for this compound

References

Sources

A Senior Application Scientist's Guide to Safely Handling 4-(2-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(2-Bromophenyl)morpholine, moving beyond mere compliance to instill a culture of proactive safety and scientific integrity in your laboratory. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in authoritative safety principles.

Hazard Analysis: Understanding the Intrinsic Risks

Before any container is opened, a thorough understanding of the specific risks associated with this compound is critical. This compound is a halogenated aromatic amine, a class of molecules that requires careful handling. According to its Globally Harmonized System (GHS) classification, the primary hazards are well-defined and demand specific precautions.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementImplication for Handling
H302 Harmful if swallowedIngestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1][2][3]
H315 Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. Impervious gloves are essential.[1][2][4]
H319 Causes serious eye irritationSplashes or contact with dust can result in significant eye damage. Sealed eye protection is required.[1][2][4]
H335 May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling must occur in a controlled, ventilated environment.[1][2][4]

The causality behind these hazards lies in the molecule's structure. The bromophenyl group imparts reactivity and potential for biological interaction, while the morpholine moiety can influence its solubility and absorption characteristics. Halogenated organic compounds, as a class, are known for their potential to be absorbed through the skin and can exhibit toxicity.[5][6] Therefore, the personal protective equipment (PPE) strategy is not merely a suggestion but a critical barrier to prevent these adverse outcomes.

The Core Protocol: Personal Protective Equipment (PPE)

The selection and use of PPE is your primary defense against exposure. This is not a one-size-fits-all scenario; the equipment must be chosen to counter the specific hazards identified above.

Primary Barriers: Gloves, Gown, and Eye Protection
  • Hand Protection (Gloves):

    • Requirement: Wear protective gloves.[2][3] Given the halogenated nature of the compound, which can penetrate some standard glove materials, a robust approach is necessary.[7]

    • Protocol:

      • Glove Type: Use powder-free nitrile gloves as a minimum standard for incidental contact.[8] Nitrile provides good resistance to a range of chemicals.

      • Double Gloving: For weighing, transferring, or any operation with a higher risk of contact, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[7][9]

      • Inspection and Removal: Always inspect gloves for tears or punctures before use. Use the proper technique to remove gloves (without touching the outer surface with bare skin) to prevent cross-contamination.[3] Dispose of contaminated gloves immediately in the designated chemical waste stream.[3]

  • Body Protection (Laboratory Coat/Gown):

    • Requirement: Wear protective clothing.[1][2]

    • Protocol: A standard laboratory coat is mandatory to protect skin and clothing.[8] For procedures with a significant splash potential, consider a polyethylene-coated or other chemically resistant gown.[10][11] Ensure the coat is fully buttoned and the cuffs of your gloves are pulled over the cuffs of the coat sleeves.[12]

  • Eye and Face Protection:

    • Requirement: Wear eye protection/face protection.[1][2]

    • Protocol:

      • Standard Operations: At a minimum, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][13] Standard eyeglasses are not sufficient.[11][12]

      • Splash Hazard: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to safety goggles. This provides a crucial barrier against splashes to the entire face.[12]

Respiratory Protection: Controlling Inhalation Risk
  • Requirement: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]

  • Protocol:

    • Primary Control: The most critical control measure is to handle this compound exclusively within a properly functioning and certified chemical fume hood.[5][8][9] This engineering control is designed to capture and exhaust airborne contaminants away from the user.

    • When a Respirator is Needed: If engineering controls are insufficient, if you experience irritation, or during a large spill cleanup, respiratory protection is necessary.[1][13]

      • For Solids/Dust: When weighing or handling the solid powder where dust generation is likely, a NIOSH-approved N95 dust mask or a higher-grade particle respirator is required.

      • For Vapors/Aerosols: If there is a potential for generating vapors or aerosols, a full-face respirator with organic vapor cartridges should be used.[1][13] All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA standards.[12]

Operational Plan: From Weighing to Waste

A safe protocol extends beyond PPE to encompass the entire workflow. The following diagram and steps outline a validated, safe handling process.

G prep Step 1: Pre-Operation - Verify fume hood certification - Assemble all PPE - Prepare spill kit ppe Step 2: Don PPE - Lab Coat -> Goggles -> Face Shield - Inner Gloves -> Outer Gloves prep->ppe Prepare handle Step 3: Chemical Handling - Perform all manipulations  inside fume hood - Use spark-proof tools - Keep container closed ppe->handle Engage cleanup Step 4: Decontamination - Wipe down work surfaces - Clean any contaminated equipment handle->cleanup Complete doff Step 5: Doff PPE - Outer Gloves -> Face Shield -> Goggles - Lab Coat -> Inner Gloves (Dispose of gloves) cleanup->doff Secure waste Step 6: Waste Disposal - Segregate into 'Halogenated  Organic Waste' container - Label container correctly doff->waste Dispose wash Step 7: Final Step - Wash hands thoroughly  with soap and water waste->wash Finalize

Caption: A validated workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before starting, ensure your chemical fume hood has a current certification.[9] Assemble all necessary PPE and locate the nearest emergency shower and eyewash station.[5] Have a spill kit rated for organic chemicals readily available.

  • Donning PPE: Put on your lab coat, followed by inner gloves, safety goggles, and face shield (if needed). Finally, don your outer gloves, ensuring the cuffs overlap with your lab coat sleeves.

  • Handling the Chemical:

    • Conduct all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood.[5][7]

    • When handling the solid, use gentle scooping techniques to minimize dust formation.

    • Keep the container tightly closed when not in use.[1]

  • Decontamination: After handling, decontaminate your work area with an appropriate solvent and wipe-down procedure.[7]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves first, followed by the face shield and goggles. Remove the lab coat, and finally, the inner gloves. Dispose of gloves in the appropriate waste stream.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][14]

Emergency and Disposal Plans

Emergency First-Aid Measures
  • If Swallowed: Rinse mouth with water. Get immediate medical help. Do NOT induce vomiting.[1][2][14]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][14]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Segregation: As a halogenated organic compound, this compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) must NOT be disposed of in general trash or down the drain.[8]

  • Designated Container: All waste must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[5][8]

  • Final Disposal: The sealed waste container must be disposed of through your institution's official chemical waste management program.[1][3] Ensure all local, state, and federal regulations are followed.

By adhering to this comprehensive guide, you build a deep, intrinsic trust in your laboratory's safety culture, providing value that extends far beyond the product itself. This is the standard of excellence that underpins groundbreaking research.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Morpholine Safety Data Sheet. Redox. [Link]

  • Halogenated Solvents Chemical Safety Protocol. Vanderbilt University Environmental Health and Safety. [Link]

  • Safety in the Organic Chemistry Laboratory. Chemistry LibreTexts. [Link]

  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. United Nations Office on Drugs and Crime. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.